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Isowyosine

Cat. No.: B13420988
M. Wt: 335.32 g/mol
InChI Key: BINGDNLMMYSZFR-QYVSTXNMSA-N
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Description

Isowyosine (commonly abbreviated imG2) is a tricyclic hypermodified nucleoside found at position 37 of transfer RNA for phenylalanine (tRNAPhe) in archaea . This modification is part of the wyosine derivatives family, which are structurally characterized by an imidazopurine core derived from a guanosine residue . Position 37 is adjacent to the anticodon, and modifications at this site, like this compound, are crucial for maintaining translational fidelity. They function by stabilizing the codon-anticodon interaction during protein synthesis and helping to prevent ribosomal frameshifting, thereby ensuring the accurate reading of the genetic message . The biosynthesis of this compound in archaea is distinct from the pathway in eukaryotes and involves specific enzymes, including a specialized Trm5a methyltransferase (also known as Taw22) that catalyzes an initial methylation step . Research into this compound and related modifications provides valuable insights into the fundamental mechanisms of translation and its regulation. Furthermore, studies on wyosine derivatives have suggested links between their biosynthesis and various biological processes, including potential roles in cancer and neurological disorders, making them a compelling area of biochemical investigation . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N5O5 B13420988 Isowyosine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17N5O5

Molecular Weight

335.32 g/mol

IUPAC Name

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,7-dimethyl-5H-imidazo[1,2-a]purin-9-one

InChI

InChI=1S/C14H17N5O5/c1-5-6(2)19-12(23)8-11(17-14(19)16-5)18(4-15-8)13-10(22)9(21)7(3-20)24-13/h4,7,9-10,13,20-22H,3H2,1-2H3,(H,16,17)/t7-,9-,10-,13-/m1/s1

InChI Key

BINGDNLMMYSZFR-QYVSTXNMSA-N

Isomeric SMILES

CC1=C(N2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C

Canonical SMILES

CC1=C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4C(C(C(O4)CO)O)O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Isowyosine: Structure, Biosynthesis, and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isowyosine (imG2) is a hypermodified guanosine analog found in the transfer RNA (tRNA) of certain archaea. As a post-transcriptional modification at position 37, immediately 3' to the anticodon of tRNAPhe, this compound plays a critical role in maintaining translational fidelity by ensuring correct codon-anticodon interactions on the ribosome. This technical guide provides a comprehensive overview of the chemical structure, biosynthetic pathway, and biological function of this compound. Detailed experimental protocols for the analysis of modified nucleosides are presented, along with a summary of its known physicochemical properties.

Chemical Structure and Properties of this compound

This compound is a tricyclic nucleoside distinguished by an imidazo[1,2-a]purin-9-one core. Its systematic IUPAC name is 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,7-dimethyl-5H-imidazo[1,2-a]purin-9-one. The presence of the ribofuranosyl moiety is crucial for its incorporation into the tRNA backbone.

Table 1: Chemical Identifiers and Computed Properties of this compound

PropertyValueSource
IUPAC Name 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,7-dimethyl-5H-imidazo[1,2-a]purin-9-onePubChem
Molecular Formula C14H17N5O5PubChem
SMILES CC1=C(N2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4--INVALID-LINK--CO)O">C@@HO)CPubChem
Molecular Weight 335.32 g/mol PubChem
XLogP3 -1.6PubChem
Hydrogen Bond Donors 4PubChem
Hydrogen Bond Acceptors 9PubChem

Spectroscopic Data

Detailed experimental spectroscopic data for pure, synthesized this compound is not extensively available in the public domain. However, analysis of tRNA digests from organisms known to produce this compound has provided some characterization.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2. Mass Spectrometry (MS)

The determination of this compound in enzymatic tRNA digests has been achieved using combined liquid chromatography-mass spectrometry (LC-MS).[1] Due to its low abundance, obtaining detailed fragmentation data can be challenging. However, the molecular weight of 335 Da is a key identifier. Distinguishing this compound from its isomer, wyosine (imG), by mass spectrometry alone is difficult due to their identical molecular weight; chromatographic separation is essential.[2]

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific synthesis and characterization of this compound are not widely published. However, general methodologies for the synthesis of related N7-substituted guanine nucleosides and the analysis of modified nucleosides from tRNA can be adapted.

3.1. General Protocol for the Analysis of Modified Nucleosides in tRNA by LC-MS/MS

This protocol provides a general workflow for the isolation and analysis of modified nucleosides like this compound from biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis LC-MS/MS Analysis cell_pellet Cell Pellet (e.g., Archaea) rna_extraction Total RNA Extraction cell_pellet->rna_extraction trna_purification tRNA Purification (e.g., HPLC) rna_extraction->trna_purification enzymatic_digestion Enzymatic Digestion to Nucleosides (e.g., Nuclease P1, Alkaline Phosphatase) trna_purification->enzymatic_digestion lc_separation Reverse-Phase HPLC Separation enzymatic_digestion->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) Detection lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Figure 1. General experimental workflow for the analysis of modified nucleosides from tRNA.[1][3]

Methodology:

  • tRNA Isolation: Total tRNA is isolated from cell lysates, typically from archaeal species known to contain this compound.[3]

  • Enzymatic Digestion: The purified tRNA is completely hydrolyzed to its constituent nucleosides using a cocktail of enzymes, such as nuclease P1 followed by bacterial alkaline phosphatase.[3]

  • LC-MS/MS Analysis: The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC) and analyzed by tandem mass spectrometry (MS/MS).[1] Quantification is achieved by comparing the peak areas of the analytes to those of known standards.[2]

Biosynthesis of this compound

This compound is synthesized post-transcriptionally in the tRNA of certain archaea. The biosynthetic pathway is a multi-step enzymatic process that modifies a guanosine residue at position 37 of tRNAPhe.[4]

Isowyosine_Biosynthesis G37 Guanosine-37 in pre-tRNAPhe m1G37 1-methylguanosine-37 (m1G) G37->m1G37 S-adenosyl-L-methionine (AdoMet) Trm5 aTrm5a/Taw22 (Methyltransferase) imG_14 4-demethylwyosine (imG-14) m1G37->imG_14 Radical-mediated cyclization Tyw1 Taw1 (Radical SAM enzyme) imG2 This compound (imG2) imG_14->imG2 S-adenosyl-L-methionine (AdoMet) Taw22_2 aTrm5a/Taw22 (Methyltransferase)

Figure 2. Putative enzymatic pathway for the biosynthesis of this compound in Archaea.[4]

The biosynthesis begins with the methylation of the guanosine at position 37 to form 1-methylguanosine (m1G), a reaction catalyzed by a tRNA methyltransferase (aTrm5a, also known as Taw22).[4] This is followed by a complex cyclization reaction to form the tricyclic core, 4-demethylwyosine (imG-14), which is catalyzed by a radical S-adenosyl-L-methionine (SAM) enzyme, Taw1.[4] The final step is the C7-methylation of imG-14, also catalyzed by the bifunctional aTrm5a/Taw22, to yield this compound.[4]

Biological Function: Ensuring Translational Fidelity

The primary role of this compound, like other wyosine derivatives, is to ensure the accuracy and efficiency of protein synthesis.[5] Located at the crucial position 37 of tRNAPhe, it helps to maintain the correct reading frame of the mRNA on the ribosome.

Translational_Fidelity cluster_ribosome Ribosomal A-site cluster_outcome Translational Outcome codon mRNA Codon (UUU/UUC) This compound This compound at position 37 correct_aa Correct Amino Acid Incorporation (Phenylalanine) codon->correct_aa Leads to anticodon tRNAPhe Anticodon (GAA) anticodon->codon Precise base pairing This compound->anticodon Stabilizes structure frameshift_prevention Prevention of Ribosomal Frameshifting This compound->frameshift_prevention Contributes to

References

A Technical Guide to the Discovery, Isolation, and Characterization of Wyosine-Family Nucleosides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the discovery, isolation, and characterization of wyosine and its related family of hypermodified nucleosides. Due to the apparent novelty or potential misspelling of "Isowyosine," this guide focuses on the well-documented methodologies applied to the wyosine family, which would be directly applicable to the study of any novel isomer. The protocols and data herein serve as a foundational resource for researchers engaged in the study of modified nucleosides and their potential therapeutic applications.

Introduction to Wyosine and Its Analogs

Wyosine (Wyo) and its derivatives, such as wybutosine (yW), are a class of tricyclic, hypermodified guanosine analogs found at position 37, immediately 3' to the anticodon of phenylalanine tRNA (tRNAPhe). These modifications are crucial for maintaining the translational reading frame and ensuring the fidelity of protein synthesis. The intricate structures of these nucleosides have made their isolation and characterization a significant area of research, with implications for understanding fundamental biological processes and for the development of novel therapeutic agents.

Discovery and Isolation

The discovery of wyosine and its derivatives has been a stepwise process involving the enzymatic digestion of tRNAPhe followed by chromatographic separation and spectroscopic analysis. The general workflow for the isolation of these compounds is a multi-step process requiring careful optimization to achieve high purity and yield.

General Isolation Workflow

The isolation of wyosine-family nucleosides from biological sources, typically yeast or other organisms rich in tRNAPhe, follows a standardized, albeit technically demanding, protocol. The process begins with the extraction of total RNA, followed by the specific isolation of tRNA, enzymatic digestion to release the nucleosides, and finally, a series of chromatographic purifications.

G cluster_0 Biological Source Processing cluster_1 Nucleoside Liberation cluster_2 Chromatographic Purification cluster_3 Characterization A Cell Culture/Harvest B Total RNA Extraction A->B Lysis C tRNA Fractionation B->C Size Exclusion/Anion Exchange D Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) C->D E Initial HPLC Separation (Reversed-Phase) D->E F Fraction Collection E->F G Secondary HPLC Purification F->G H Final Purified Nucleoside G->H I Mass Spectrometry (MS) H->I J NMR Spectroscopy H->J K UV-Vis Spectroscopy H->K G cluster_0 tRNA Maturation cluster_1 Translational Fidelity A Precursor tRNA-Phe B Guanosine at position 37 A->B C Wyosine Modification Cascade (Multi-enzyme pathway) B->C D Mature tRNA-Phe with Wyosine C->D F Codon-Anticodon Interaction D->F E Ribosome-mRNA Complex E->F G Prevention of Frameshifting F->G H Accurate Protein Synthesis G->H

The Biological Role of Isowyosine in Archaea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isowyosine (imG2), a hypermodified guanosine derivative of the wyosine family, is a unique feature of the transfer RNA (tRNA) landscape in certain archaea. Located at position 37 of tRNAPhe, immediately 3' to the anticodon, this complex modification plays a critical role in ensuring the fidelity and efficiency of protein synthesis. This technical guide provides an in-depth exploration of the biological significance of this compound, detailing its biosynthesis, its crucial function in maintaining the translational reading frame, and its potential as a target for novel therapeutic agents. The document summarizes key quantitative data, provides detailed experimental protocols for its study, and presents visual diagrams of the relevant biochemical pathways and experimental workflows.

Introduction

Post-transcriptional modifications of tRNA are essential for their proper structure and function across all domains of life. In Archaea, these modifications are particularly diverse and are crucial for survival in extreme environments. Among the most complex modifications are the tricyclic wyosine derivatives found exclusively at position 37 of tRNAPhe. These modifications are critical for stabilizing codon-anticodon interactions within the ribosome and preventing frameshift errors during translation.[1]

This compound (imG2) is a specific wyosine derivative found in both Euryarchaeota and Crenarchaeota.[2] It serves as a key intermediate in the biosynthesis of more complex wyosine derivatives, such as 7-methylwyosine (mimG), in some archaeal lineages.[1] The biosynthesis of this compound involves a unique bifunctional enzyme, making it a fascinating subject for both fundamental research and as a potential target for antimicrobial drug development. This guide aims to provide a comprehensive technical overview of the current knowledge on this compound in Archaea.

Biosynthesis of this compound

The formation of this compound is a multi-step enzymatic process that begins with the modification of a guanosine residue at position 37 of the precursor tRNAPhe.

The initial step is the N1-methylation of G37 to form 1-methylguanosine (m1G), a reaction catalyzed by the tRNA methyltransferase Trm5.[1] Following this, the tricyclic core of the wyosine family, 4-demethylwyosine (imG-14), is synthesized from m1G37 by the radical S-adenosylmethionine (SAM) enzyme TYW1/Taw1.[3][4]

The final and key step in this compound synthesis is the C7-methylation of imG-14. This reaction is catalyzed by a remarkable bifunctional tRNA methyltransferase known as aTrm5a or Taw22.[1] This enzyme is unique to certain archaea and can catalyze both the initial N1-methylation of G37 and the C7-methylation of imG-14 to produce this compound (imG2).[1] In some archaea, this compound can be further methylated to form 7-methylwyosine (mimG).[1]

Isowyosine_Biosynthesis G37 Guanosine-37 (in pre-tRNA-Phe) m1G37 m1G-37 G37->m1G37 Trm5 / aTrm5a (Taw22) (SAM-dependent) imG14 imG-14 (4-demethylwyosine) m1G37->imG14 TYW1/Taw1 (Radical SAM) imG2 imG2 (this compound) imG14->imG2 aTrm5a (Taw22) (SAM-dependent) mimG mimG (7-methylwyosine) imG2->mimG Unknown Methyltransferase (in some archaea)

Figure 1: Biosynthesis pathway of this compound in Archaea.

Biological Role of this compound

The primary biological function of this compound, like other wyosine derivatives, is to ensure the accuracy and efficiency of protein synthesis. Its position adjacent to the anticodon is critical for several aspects of translation:

  • Stabilization of Codon-Anticodon Interaction: The bulky and rigid structure of this compound helps to properly orient the anticodon loop of tRNAPhe in the ribosomal A-site, thereby stabilizing the codon-anticodon pairing.[1] This is particularly important for the weak A-U base pairs that can be present in the first and second positions of the codon.

  • Maintenance of the Reading Frame: A crucial role of wyosine derivatives is the prevention of ribosomal frameshifting.[4] The modification at position 37 acts as a "bumper," sterically hindering the slippage of the tRNA to an overlapping codon, thus ensuring that the ribosome translocates exactly three nucleotides at a time.[5][6] The absence of such modifications can lead to a significant increase in +1 frameshifting events.[4]

While the general role of wyosine derivatives is well-established, specific quantitative data on the direct impact of this compound on translational fidelity and efficiency in Archaea is still an active area of research.

Quantitative Data

Quantitative data specifically for this compound is limited in the current literature. However, data for related enzymes and modifications provide a valuable context for understanding its significance.

Table 1: Kinetic Parameters of Archaeal Trm5 from Methanocaldococcus jannaschii (for m1G formation)

ParameterValueReference
Km (tRNA)0.5 µM[7]
Km (SAM)Not reported
kcatNot reported

Note: This data is for the N1-methylation of guanosine catalyzed by MjTrm5, not the C7-methylation of imG-14 to form this compound by aTrm5a/Taw22.

Table 2: Abundance of Modified Nucleosides in Total tRNA of Methanosarcina acetivorans

Modified NucleosideRelative Abundance (%)Reference
Pseudouridine (Ψ)2.5 - 3.0[8]
1-methyladenosine (m1A)0.5 - 1.0[8]
1-methylguanosine (m1G)0.2 - 0.5[8]
N2,N2-dimethylguanosine (m2,2G)0.8 - 1.2[8]
Archaeosine (G+)Present[5]

Note: This table provides an example of the relative abundance of various modified nucleosides in an archaeon. Specific quantitative data for this compound is not yet available in a similar format.

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the study of this compound in Archaea.

Isolation of Total tRNA from Archaea

This protocol is adapted from methods used for the isolation of tRNA from halophilic and thermophilic archaea.

Materials:

  • Archaeal cell pellet

  • Extraction Buffer: 0.3 M Sodium Acetate (pH 4.5), 10 mM EDTA

  • Water-saturated phenol (pH 4.5)

  • Chloroform:isoamyl alcohol (24:1)

  • Isopropanol

  • 70% Ethanol

  • Nuclease-free water

Procedure:

  • Resuspend the archaeal cell pellet in 10 volumes of ice-cold Extraction Buffer.

  • Add an equal volume of water-saturated phenol (pH 4.5) and vortex vigorously for 1 minute.

  • Incubate at 65°C for 20 minutes with intermittent vortexing.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Perform a second extraction with an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the aqueous phase to a new tube and add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 1 volume of isopropanol.

  • Precipitate the RNA at -20°C for at least 2 hours.

  • Pellet the tRNA by centrifugation at 16,000 x g for 30 minutes at 4°C.

  • Wash the pellet with 70% ethanol and air-dry.

  • Resuspend the tRNA in nuclease-free water.

  • Quantify the tRNA using a spectrophotometer (A260).

tRNA_Isolation_Workflow start Archaeal Cell Pellet resuspend Resuspend in Extraction Buffer start->resuspend phenol_extraction Phenol Extraction (65°C) resuspend->phenol_extraction centrifuge1 Centrifugation phenol_extraction->centrifuge1 aqueous_phase1 Collect Aqueous Phase centrifuge1->aqueous_phase1 phenol_chloroform_extraction Phenol:Chloroform Extraction aqueous_phase1->phenol_chloroform_extraction centrifuge2 Centrifugation phenol_chloroform_extraction->centrifuge2 aqueous_phase2 Collect Aqueous Phase centrifuge2->aqueous_phase2 precipitation Isopropanol Precipitation aqueous_phase2->precipitation centrifuge3 Centrifugation precipitation->centrifuge3 wash Wash with 70% Ethanol centrifuge3->wash resuspend_final Resuspend in Nuclease-free Water wash->resuspend_final end Total tRNA resuspend_final->end

Figure 2: Experimental workflow for total tRNA isolation from Archaea.
In Vitro Activity Assay for aTrm5a/Taw22 (this compound Synthesis)

This protocol describes an assay to measure the C7-methylation of imG-14 to this compound. This requires a source of imG-14-containing tRNA, which can be generated in vitro or isolated from a mutant strain.

Materials:

  • Purified recombinant aTrm5a/Taw22 enzyme

  • imG-14-containing tRNAPhe substrate

  • S-adenosyl-L-[methyl-3H]methionine ([3H]SAM)

  • Reaction Buffer: 50 mM HEPES-KOH (pH 7.5), 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT

  • Scintillation cocktail

  • Glass fiber filters

  • 5% Trichloroacetic acid (TCA)

Procedure:

  • Prepare a reaction mixture containing Reaction Buffer, a defined concentration of imG-14-containing tRNAPhe, and [3H]SAM.

  • Pre-incubate the mixture at the optimal growth temperature of the source archaeon for 5 minutes.

  • Initiate the reaction by adding a limiting amount of purified aTrm5a/Taw22 enzyme.

  • Incubate for a defined time course (e.g., 0, 5, 10, 20, 30 minutes).

  • Stop the reaction by spotting aliquots onto glass fiber filters and immersing them in ice-cold 5% TCA.

  • Wash the filters three times with 5% TCA and once with ethanol.

  • Dry the filters and measure the incorporated radioactivity by liquid scintillation counting.

  • Calculate the amount of methyl groups transferred to the tRNA to determine the enzyme activity.

Analysis of this compound by HPLC-MS

This protocol outlines the general steps for the detection and quantification of this compound from a total tRNA sample.

Materials:

  • Purified total tRNA

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • HPLC system with a C18 reverse-phase column

  • Mass spectrometer (e.g., triple quadrupole)

Procedure:

  • Digest 1-5 µg of total tRNA to nucleosides by incubating with nuclease P1 followed by bacterial alkaline phosphatase.

  • Filter the digest to remove enzymes.

  • Inject the nucleoside mixture onto the HPLC-MS system.

  • Separate the nucleosides using a reverse-phase C18 column with a gradient of mobile phases (e.g., ammonium acetate and acetonitrile).

  • Detect the eluted nucleosides by UV absorbance (254 nm) and mass spectrometry.

  • Identify this compound based on its characteristic retention time and mass-to-charge ratio (m/z) in positive ion mode.

  • Quantify this compound by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard or by relative quantification against the canonical nucleosides.

HPLC_MS_Workflow start Purified Total tRNA digestion Enzymatic Digestion (Nuclease P1 & Alkaline Phosphatase) start->digestion filtration Filtration digestion->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Reverse-Phase C18 Separation hplc_injection->separation detection UV and MS Detection separation->detection analysis Data Analysis: Identification & Quantification detection->analysis end This compound Quantification analysis->end

Figure 3: Experimental workflow for HPLC-MS analysis of this compound.

Implications for Drug Development

The enzymes involved in the biosynthesis of this compound, particularly the unique bifunctional methyltransferase aTrm5a/Taw22, represent potential targets for the development of novel antimicrobial agents. As these enzymes are specific to Archaea and have no close homologs in humans, inhibitors targeting their active sites could provide a high degree of selectivity. Disrupting the wyosine biosynthetic pathway would likely compromise translational fidelity, leading to the production of non-functional proteins and ultimately inhibiting archaeal growth. Further research into the structure and mechanism of these enzymes is warranted to facilitate structure-based drug design.

Conclusion

This compound is a key modified nucleoside in the tRNA of many archaeal species, playing a vital role in maintaining the accuracy of protein synthesis. Its unique biosynthetic pathway, involving a bifunctional methyltransferase, highlights the diversity of tRNA modification mechanisms in Archaea. While our understanding of the general function of wyosine derivatives is well-established, further research is needed to elucidate the specific quantitative contributions of this compound to translational fidelity and to explore the full potential of its biosynthetic enzymes as targets for novel therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for future investigations into this fascinating aspect of archaeal biology.

References

An In-depth Technical Guide to the Structural Differences Between Isowyosine and Wyosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural distinctions between isowyosine and wyosine, two crucial hypermodified guanosine derivatives found in transfer RNA (tRNA). A thorough understanding of their unique architectures is essential for research into tRNA function, translational fidelity, and the development of novel therapeutics targeting these pathways.

Introduction to this compound and Wyosine

This compound (imG2) and wyosine (imG) are tricyclic, fluorescent nucleosides located at position 37, immediately 3' to the anticodon in tRNA specific for phenylalanine (tRNAPhe).[1][2] These modifications play a critical role in stabilizing codon-anticodon interactions and maintaining the reading frame during protein synthesis.[3] While wyosine and its further derivatives are found in both eukaryotes and archaea, this compound is a modification predominantly found in archaea.[4] The fundamental difference between these two molecules lies in the placement of methyl groups on their shared imidazopurine core structure, making them structural isomers.[1]

Core Structural Differences

Wyosine and this compound share the same molecular formula, C14H17N5O5, and a tricyclic imidazo[1,2-a]purine core. The structural isomerism arises from the differential methylation pattern on this core.

  • Wyosine (imG): Features methyl groups at the N4 and C6 positions of the imidazopurine ring system.[5]

  • This compound (imG2): Possesses methyl groups at the C6 and C7 positions.[1]

This seemingly subtle shift in a single methyl group from the N4 to the C7 position has significant implications for the molecule's electronic properties and its interactions within the ribosome.

G cluster_wyosine Wyosine (imG) cluster_this compound This compound (imG2) W W IW IW

Figure 1: Chemical structures of Wyosine (imG) and this compound (imG2).

Comparative Quantitative Data

PropertyWyosine (imG)This compound (imG2)
Molecular Formula C14H17N5O5C14H17N5O5
Molecular Weight 335.32 g/mol [5]335.315 g/mol
Exact Mass 335.12296866 Da[5]335.12296866 g/mol
IUPAC Name 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethylimidazo[1,2-a]purin-9-one[5]3,4-Dihydro-6,7-dimethyl-3-β-D-ribofuranosyl-9H-imidazo[1,2-a]purin-9-one
Hydrogen Bond Donors 34
Hydrogen Bond Acceptors 77
Rotatable Bond Count 22

Biosynthetic Pathways: A Common Origin

The structural relationship between this compound and wyosine is underscored by their biosynthesis from a common intermediate, 4-demethylwyosine (imG-14).[6] In archaea, imG-14 serves as a crucial branch point where different enzymatic modifications lead to a variety of wyosine derivatives.[2] The formation of wyosine and this compound from this precursor involves distinct methylation events catalyzed by specific methyltransferases.

Biosynthesis G37 Guanosine-37 in pre-tRNA(Phe) m1G37 m1G-37 G37->m1G37 Trm5 imG14 4-demethylwyosine (imG-14) m1G37->imG14 Taw1/TYW1 imG Wyosine (imG) imG14->imG Taw3/TYW3 (N4-methylation) imG2 This compound (imG2) imG14->imG2 Taw22 (C7-methylation)

Figure 2: Simplified biosynthetic pathway of Wyosine and this compound.

Experimental Protocols

The characterization and synthesis of this compound and wyosine rely on a combination of chemical synthesis and advanced analytical techniques.

The chemical synthesis of these complex nucleosides is a multi-step process.

Synthesis of this compound (imG2): A common method involves the direct modification of guanosine.[2]

  • Reaction Setup: Guanosine is reacted with 3-bromo-2-butanone or 3-chloro-2-butanone.

  • Cyclization: The reaction proceeds via an intramolecular cyclization, forming the tricyclic imidazopurine ring of this compound.

  • Conditions: This one-step reaction typically does not require the protection of the ribose hydroxyl groups and results in the fluorescent this compound nucleoside.

  • Yield: Reported yields are in the range of 40-60%.[2]

Synthesis of Wyosine (imG): The synthesis of wyosine is more complex as it requires the formation of 3-methylguanosine as an intermediate, which is not commercially available.[2]

  • Intermediate Synthesis: A multi-step procedure starting from inosine is used to synthesize 3-methylguanosine. This involves protection/deprotection steps for the hydroxyl groups and the use of reagents like cyanogen bromide and methyl iodide.[2]

  • Ring Closure: The synthesized 3-methylguanosine is then reacted to form the tricyclic ring system.

  • Alternative N4-Methylation: An alternative route involves the direct and regioselective methylation at the N4-position of a tricyclic precursor using an organozinc reagent generated in situ from iodomethane and diethylzinc.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed structure of these nucleosides in solution.[1][7]

General Protocol for ¹H and ¹³C NMR:

  • Sample Preparation:

    • Accurately weigh 5-20 mg of the purified nucleoside for ¹H NMR (or 20-50 mg for ¹³C NMR).[8]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to ensure complete dissolution and to avoid obscuring signals of interest.[9]

    • Transfer the homogenous solution into a clean 5 mm NMR tube, ensuring the liquid level is between 4.0 and 5.0 cm.[8]

    • Wipe the outside of the tube to remove any contaminants.[8]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Locking: The spectrometer's magnetic field is stabilized by locking onto the deuterium signal of the solvent.[10]

    • Shimming: The magnetic field homogeneity is optimized by shimming to achieve high resolution and sharp peaks.[10]

    • Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.[8]

    • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the data.[8]

  • Data Analysis: The resulting spectra are processed (Fourier transform, phasing, and baseline correction). The chemical shifts, coupling constants, and integration of the peaks are then analyzed to confirm the structure and differentiate between the wyosine and this compound isomers based on the distinct chemical environments of the methyl groups and other protons.

X-ray crystallography provides precise information on the three-dimensional atomic arrangement, bond lengths, and bond angles in the crystalline state.[11]

General Protocol for Nucleoside Crystallography:

  • Crystallization:

    • A highly purified sample of the nucleoside is required.

    • The compound is dissolved in a suitable solvent or solvent mixture.

    • Crystals are grown by slow evaporation, vapor diffusion, or cooling of a saturated solution. This is often the most challenging step.[12]

  • Data Collection:

    • A single crystal of suitable size (typically >0.1 mm) and quality is selected and mounted.[11]

    • The crystal is placed in a monochromatic X-ray beam.[11]

    • The crystal is rotated, and the diffraction pattern (angles and intensities of the diffracted X-rays) is recorded by a detector.[12]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and symmetry.

    • The "phase problem" is solved using computational methods to generate an initial electron density map.[13]

    • An atomic model is built into the electron density map.

    • The model is refined against the experimental data to yield the final, high-resolution crystal structure.[11]

Conclusion

This compound and wyosine, while isomeric, possess distinct structural features defined by the placement of a methyl group on their shared imidazopurine core. This difference, originating from divergent biosynthetic pathways, is critical for their specific roles in the complex machinery of translation. The detailed characterization of these molecules through chemical synthesis, NMR spectroscopy, and X-ray crystallography continues to be a vital area of research, offering insights into fundamental biological processes and potential avenues for therapeutic intervention.

References

An In-depth Technical Guide to the Isowyosine Biosynthesis Pathway and its Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isowyosine (imG2) is a hypermodified nucleoside found in the anticodon loop of transfer RNA (tRNA) in many archaeal species. Its unique chemical structure plays a crucial role in maintaining translational fidelity and efficiency, particularly in the extreme environments that many archaea inhabit. The biosynthesis of this compound is a multi-step enzymatic process that involves a series of unique chemical transformations. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, its key intermediates, and the enzymes involved. We present available quantitative data, detailed experimental protocols for studying this pathway, and a visual representation of the core enzymatic steps to facilitate a deeper understanding for researchers in the fields of biochemistry, molecular biology, and drug development.

The this compound Biosynthesis Pathway: A Stepwise enzymatic Cascade

The biosynthesis of this compound begins with a universally conserved modification, the methylation of guanosine at position 37 (G37) of the tRNA anticodon loop, and proceeds through a series of archaea-specific enzymatic reactions. The currently understood pathway involves the following key steps and intermediates:

  • Formation of 1-methylguanosine (m¹G): The pathway is initiated by the methylation of G37 to form 1-methylguanosine (m¹G). This reaction is catalyzed by tRNA (m¹G37) methyltransferases belonging to the Trm5 family of enzymes. In archaea, this initial step is crucial as it primes the guanosine for subsequent, more complex modifications.[1][2]

  • Formation of 4-demethylwyosine (imG-14): The next committed step is the formation of the tricyclic core structure, 4-demethylwyosine (imG-14), from m¹G. This complex rearrangement is catalyzed by a radical S-adenosylmethionine (SAM) enzyme.

  • Formation of this compound (imG2): The final step in the formation of this compound is the methylation of imG-14 at the C7 position of the imidazopurine ring. This reaction is catalyzed by the Taw21/Taw22 enzymes, which are archaeal homologs of the Trm5a family.[1] this compound is itself a branch point, serving as a precursor for the biosynthesis of another modified nucleoside, 7-methylwyosine (mimG).[1]

Below is a diagram illustrating the core steps of the this compound biosynthesis pathway.

Isowyosine_Biosynthesis_Pathway cluster_pathway This compound Biosynthesis Pathway cluster_inputs Inputs G37 Guanosine-37 (in tRNA) m1G 1-methylguanosine (m¹G) G37->m1G Trm5 family enzyme (e.g., MjTrm5, HsTrm5) imG14 4-demethylwyosine (imG-14) m1G->imG14 Radical SAM enzyme imG2 This compound (imG2) imG14->imG2 Taw21/Taw22 (Trm5a) SAM1 S-adenosyl- methionine (SAM) SAM1->m1G SAM2 S-adenosyl- methionine (SAM) SAM2->imG2

Core enzymatic steps in this compound biosynthesis.

Quantitative Data on Pathway Intermediates and Enzymes

A thorough understanding of the this compound biosynthesis pathway requires quantitative data on the kinetics of the enzymes involved and the cellular concentrations of the intermediates. While comprehensive data for every step of the this compound-specific pathway is not yet available, studies on the related Trm5 family of enzymes provide valuable insights into the initial methylation step.

Table 1: Steady-State Kinetic Parameters for Trm5 Family Enzymes

EnzymeSubstrateKm (μM)kcat (s⁻¹)kcat/Km (μM⁻¹s⁻¹)Reference
Methanocaldococcus jannaschii Trm5 (MjTrm5)AdoMet1.0 ± 0.10.017 ± 0.002-[3]
tRNA0.70 ± 0.05-0.024 ± 0.003[3]
Homo sapiens Trm5 (HsTrm5)AdoMet0.42 ± 0.080.023 ± 0.003-[3]
tRNA0.47 ± 0.04-0.05 ± 0.01[3]

Note: AdoMet is S-adenosylmethionine.

Table 2: this compound Biosynthesis Pathway Intermediates

IntermediateChemical FormulaMolar Mass ( g/mol )Intracellular Concentration
1-methylguanosine (m¹G)C₁₁H₁₅N₅O₅297.27Not Available
4-demethylwyosine (imG-14)C₁₂H₁₃N₅O₅307.26Not Available
This compound (imG2)C₁₃H₁₅N₅O₅321.29Not Available

Note: The intracellular concentrations of these intermediates in archaea have not yet been reported in the literature.

Experimental Protocols

The study of the this compound biosynthesis pathway relies on a combination of techniques from molecular biology, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of Archaeal tRNA Methyltransferases

This protocol describes the expression and purification of a hypothetical archaeal tRNA methyltransferase, which can be adapted for enzymes like Taw21/Taw22.

Experimental Workflow:

purification_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification gene_amp Amplify gene of interest from archaeal genomic DNA vector_ligation Ligate into expression vector (e.g., pET with His-tag) gene_amp->vector_ligation transformation Transform into E. coli expression strain (e.g., BL21(DE3)) vector_ligation->transformation culture_growth Grow E. coli culture to mid-log phase (OD600 ~0.6) transformation->culture_growth induction Induce protein expression with IPTG culture_growth->induction incubation Incubate at a lower temperature (e.g., 18°C) overnight induction->incubation cell_harvest Harvest cells by centrifugation incubation->cell_harvest lysis Resuspend cell pellet and lyse (e.g., sonication) cell_harvest->lysis clarification Clarify lysate by centrifugation lysis->clarification affinity_chrom Apply supernatant to Ni-NTA affinity column clarification->affinity_chrom wash Wash column with buffer containing imidazole affinity_chrom->wash elution Elute protein with high concentration of imidazole wash->elution dialysis Dialyze into storage buffer elution->dialysis

Workflow for heterologous expression and purification.

Methodology:

  • Gene Cloning: The gene encoding the tRNA methyltransferase is amplified from the archaeal genomic DNA using PCR with primers containing appropriate restriction sites. The PCR product is then ligated into a pET expression vector containing an N-terminal hexahistidine (His₆) tag. The resulting plasmid is transformed into an E. coli expression strain such as BL21(DE3).

  • Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.

  • Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). The cells are lysed by sonication on ice, and the lysate is clarified by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.

  • Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed extensively with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Further Purification and Storage: For higher purity, the eluted protein can be subjected to further purification steps such as ion-exchange or size-exclusion chromatography. The purified protein is then dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and stored at -80°C.

In Vitro Reconstitution of the this compound Biosynthesis Pathway

This protocol outlines a general approach to reconstitute the this compound biosynthesis pathway in vitro using purified components.

Experimental Workflow:

invitro_reconstitution_workflow cluster_components Reaction Components cluster_reaction In Vitro Reaction cluster_analysis Analysis enzymes Purified enzymes: Trm5, Radical SAM enzyme, Taw21/Taw22 mixing Combine components in a microcentrifuge tube enzymes->mixing substrates Substrates: Unmodified tRNA, SAM substrates->mixing buffer Reaction Buffer buffer->mixing incubation Incubate at optimal temperature and time mixing->incubation quenching Stop the reaction (e.g., heat inactivation, phenol extraction) incubation->quenching tRNA_isolation Isolate tRNA quenching->tRNA_isolation hydrolysis Enzymatic hydrolysis to nucleosides tRNA_isolation->hydrolysis lcms LC-MS/MS analysis hydrolysis->lcms

Workflow for in vitro reconstitution and analysis.

Methodology:

  • Reaction Setup: A typical reaction mixture (e.g., 50 µL) contains a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM DTT), purified enzymes (Trm5, radical SAM enzyme, Taw21/Taw22) at appropriate concentrations, unmodified tRNA substrate (e.g., in vitro transcribed tRNAPhe), and S-adenosylmethionine (SAM) as the methyl donor.

  • Incubation: The reaction is incubated at the optimal temperature for the archaeal enzymes (which can range from 37°C to 85°C depending on the organism) for a defined period (e.g., 1-2 hours).

  • Reaction Quenching and tRNA Isolation: The reaction is stopped by methods such as heat inactivation or phenol-chloroform extraction. The tRNA is then precipitated with ethanol, washed, and resuspended in nuclease-free water.

  • Analysis of tRNA Modification: The formation of this compound and its intermediates is analyzed by digesting the tRNA to its constituent nucleosides followed by LC-MS/MS analysis, as detailed in the next section.

LC-MS/MS Analysis of this compound and its Intermediates

This protocol describes the analysis of modified nucleosides from tRNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

  • tRNA Hydrolysis: Purified tRNA (from in vivo or in vitro reactions) is completely hydrolyzed to its constituent nucleosides. This is typically achieved by a two-step enzymatic digestion. First, the tRNA is incubated with nuclease P1 to generate 5'-mononucleotides. Subsequently, bacterial alkaline phosphatase is added to dephosphorylate the mononucleotides to nucleosides.

  • LC Separation: The resulting nucleoside mixture is separated by reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a gradient of a polar mobile phase (e.g., aqueous ammonium acetate or formic acid) and a non-polar mobile phase (e.g., acetonitrile or methanol).

  • MS/MS Detection and Quantification: The eluent from the HPLC is introduced into a tandem mass spectrometer. The nucleosides are ionized (typically by electrospray ionization, ESI) and detected in positive ion mode. For quantification, multiple reaction monitoring (MRM) is often employed. This involves selecting the precursor ion (the protonated molecular ion [M+H]⁺) of a specific nucleoside in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. The precursor-to-product ion transitions for this compound and its intermediates are used for their specific detection and quantification.

Conclusion and Future Directions

The this compound biosynthesis pathway represents a fascinating example of the complex and diverse world of tRNA modifications in archaea. While the core enzymatic steps have been elucidated, significant gaps in our knowledge remain, particularly concerning the quantitative aspects of the pathway and the detailed catalytic mechanisms of the enzymes involved. Future research should focus on:

  • Detailed Kinetic Characterization: Performing steady-state and pre-steady-state kinetic analyses of the purified archaeal enzymes involved in the later steps of the pathway to determine their catalytic efficiencies and substrate specificities.

  • Quantitative Metabolomics: Developing and applying sensitive analytical methods to determine the intracellular concentrations of this compound and its precursors in various archaeal species under different growth conditions.

  • Structural Biology: Solving the three-dimensional structures of the pathway enzymes, both individually and in complex with their tRNA substrates, to gain insights into their catalytic mechanisms and substrate recognition.

  • Drug Discovery: The enzymes in the this compound biosynthesis pathway, being unique to archaea, could represent potential targets for the development of novel antimicrobial agents.

A deeper understanding of the this compound biosynthesis pathway will not only enhance our fundamental knowledge of archaeal biology but also open up new avenues for biotechnological and therapeutic applications.

References

An In-Depth Technical Guide to the Enzymes of Isowyosine Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isowyosine (imG2), a hypermodified guanosine analog, is a crucial component of the anticodon loop of transfer RNA (tRNA) in many archaeal species. Located at position 37, adjacent to the anticodon, this compound plays a vital role in maintaining translational fidelity by ensuring correct codon-anticodon interactions on the ribosome. The biosynthesis of this complex nucleoside involves a multi-step enzymatic pathway, presenting potential targets for novel antimicrobial drug development. This guide provides a comprehensive overview of the core enzymes involved in this compound synthesis, detailing their mechanisms, quantitative characteristics, and the experimental protocols for their study.

The this compound Biosynthetic Pathway: A Trio of Key Enzymes

The synthesis of this compound from a guanosine residue in tRNA is primarily accomplished through the sequential action of three key enzymes in archaea: a tRNA (m1G37) methyltransferase (aTrm5b/c), the radical S-adenosylmethionine (SAM) enzyme Taw1, and the bifunctional methyltransferase aTrm5a (also known as Taw22). In some species, a further modification to 7-methylwyosine (mimG) is catalyzed by Taw3.

aTrm5b/c: The Initiating Methyltransferase

The pathway initiates with the methylation of the guanosine at position 37 (G37) of the tRNA precursor to form 1-methylguanosine (m1G37). This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent tRNA methyltransferase, typically a member of the aTrm5b or aTrm5c families in archaea.[1]

Taw1: Forging the Tricyclic Core

Following the initial methylation, the radical SAM enzyme Taw1 catalyzes the formation of the characteristic tricyclic imidazopurine core of wyosine derivatives.[2][3] Taw1 utilizes a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical.[2][3] This radical initiates a complex rearrangement of the m1G37 substrate, leading to the formation of 4-demethylwyosine (imG-14).[4]

aTrm5a (Taw22): The Bifunctional Catalyst for this compound Formation

The final step in this compound synthesis is the C7-methylation of the imG-14 intermediate. This reaction is catalyzed by the remarkable bifunctional enzyme aTrm5a (Taw22).[1] This enzyme utilizes SAM as a methyl group donor to specifically methylate the C7 position of the imG-14 core, yielding this compound (imG2).[1] Interestingly, aTrm5a can also exhibit N1-methyltransferase activity on guanosine, highlighting its unique catalytic versatility.[1]

Quantitative Data on this compound Biosynthesis Enzymes

Detailed kinetic and quantitative data for the enzymes in the this compound pathway are essential for understanding their catalytic mechanisms and for the development of targeted inhibitors. The following table summarizes the available quantitative information. Note: Comprehensive kinetic data for these archaeal enzymes are not extensively reported in the literature; the table reflects the currently available information.

EnzymeOrganismSubstrate(s)KmkcatVmaxOptimal pHOptimal Temperature (°C)Notes
aTrm5a (Taw22) Pyrococcus abyssiimG-14, SAMN/AN/AN/A~8.060-70Possesses dual tRNAPhe:m1G/imG2 activity.[1]
Taw1 Methanocaldococcus jannaschiim1G-tRNA, SAM, PyruvateN/AN/AN/AN/AN/ARequires a reducing agent (e.g., dithionite) for in vitro activity.[1]
Taw3 Pyrococcus abyssiimG2, SAMN/AN/AN/AN/AN/ACatalyzes the formation of 7-methylwyosine (mimG) from this compound.[4]

N/A: Data not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the enzymes of the this compound biosynthesis pathway.

I. Recombinant Expression and Purification of this compound Synthesis Enzymes

A robust method for obtaining pure and active enzymes is crucial for in vitro studies. The following protocol describes the expression and purification of a His-tagged archaeal tRNA modification enzyme.

A. Cloning and Expression Vector Construction

  • Amplify the gene encoding the target enzyme (e.g., aTrm5a) from the genomic DNA of the desired archaeal species using PCR with primers containing appropriate restriction sites.

  • Digest the PCR product and a suitable expression vector (e.g., pET28a, which adds an N-terminal His6-tag) with the corresponding restriction enzymes.

  • Ligate the digested gene into the expression vector and transform the resulting plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Confirm the sequence of the inserted gene by DNA sequencing.

B. Protein Expression

  • Inoculate a 5 mL starter culture of LB medium containing the appropriate antibiotic (e.g., kanamycin for pET28a) with a single colony of the transformed E. coli.

  • Incubate the starter culture overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium containing the antibiotic with the overnight culture.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) overnight to enhance the solubility of the recombinant protein.

C. Protein Purification

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol, and a protease inhibitor cocktail).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Equilibrate a Ni-NTA affinity chromatography column with lysis buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM β-mercaptoethanol).

  • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM β-mercaptoethanol).

  • Analyze the eluted fractions by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT).

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Store the purified enzyme at -80°C.

II. In Vitro Enzyme Activity Assay for aTrm5a (Taw22)

This protocol describes a method to measure the methyltransferase activity of aTrm5a using a radiolabeled methyl donor.

A. Reaction Setup

  • Prepare the reaction mixture in a final volume of 50 µL:

    • 50 mM Tris-HCl pH 8.0

    • 5 mM MgCl2

    • 1 mM DTT

    • 10 µM S-adenosyl-L-[methyl-3H]methionine (3H-SAM)

    • 2 µM of in vitro transcribed tRNA containing the imG-14 substrate

    • 1 µM of purified recombinant aTrm5a

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 65°C) for a specified time (e.g., 30 minutes).

B. Quenching and Product Isolation

  • Stop the reaction by adding 5 µL of 10% trichloroacetic acid (TCA).

  • Spot the reaction mixture onto a filter paper disc (e.g., Whatman 3MM).

  • Wash the filter paper discs three times with cold 5% TCA, followed by one wash with ethanol and one wash with ether to remove unincorporated 3H-SAM.

  • Dry the filter paper discs completely.

C. Quantification

  • Place each dried filter paper disc in a scintillation vial with a suitable scintillation cocktail.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of incorporated radioactivity over time.

III. HPLC-MS Analysis of this compound and its Precursors

This protocol provides a general framework for the analysis of modified nucleosides from tRNA digests by HPLC-MS.[5][6][7][8][9]

A. tRNA Isolation and Digestion

  • Isolate total tRNA from archaeal cells using a suitable RNA purification kit or a phenol-chloroform extraction method.[7]

  • Digest the purified tRNA to nucleosides using a mixture of nuclease P1 and bacterial alkaline phosphatase.[7]

    • Incubate ~5 µg of tRNA with nuclease P1 in a buffer containing 10 mM ammonium acetate (pH 5.3) at 37°C for 2 hours.

    • Add alkaline phosphatase and continue the incubation at 37°C for another 2 hours.

  • Filter the resulting nucleoside mixture through a 0.22 µm filter before HPLC-MS analysis.

B. HPLC Separation

  • Use a C18 reverse-phase HPLC column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

  • Employ a binary solvent system:

    • Solvent A: 5 mM ammonium acetate in water, pH 5.3

    • Solvent B: Acetonitrile

  • Run a gradient elution, for example:

    • 0-5 min: 2% B

    • 5-35 min: 2-40% B

    • 35-40 min: 40-100% B

    • 40-45 min: 100% B

    • 45-50 min: 100-2% B

    • 50-60 min: 2% B

  • Set the flow rate to 0.2 mL/min and the column temperature to 40°C.

C. Mass Spectrometry Detection

  • Couple the HPLC system to a triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Use multiple reaction monitoring (MRM) for targeted quantification of known nucleosides. The precursor and product ion pairs for this compound and its precursors need to be determined empirically or from the literature.

  • For untargeted analysis, acquire full scan mass spectra to identify novel modifications.

Visualizations

This compound Biosynthetic Pathway

Isowyosine_Biosynthesis G37 Guanosine-37 in tRNA m1G37 m1G-37 G37->m1G37 Methylation imG14 imG-14 (4-demethylwyosine) m1G37->imG14 Tricyclic ring formation imG2 This compound (imG2) imG14->imG2 C7-Methylation aTrm5 aTrm5b/c aTrm5->G37 SAH1 SAH aTrm5->SAH1 Product Taw1 Taw1 Taw1->m1G37 Met_5dA Methionine, 5'-dAdo• Taw1->Met_5dA Products aTrm5a aTrm5a (Taw22) aTrm5a->imG14 SAH2 SAH aTrm5a->SAH2 Product SAM1 SAM SAM1->aTrm5 Cofactor SAM2 SAM, Pyruvate SAM2->Taw1 Cofactors SAM3 SAM SAM3->aTrm5a Cofactor Enzyme_Characterization_Workflow cluster_gene Gene of Interest cluster_protein Protein Production & Purification cluster_analysis Functional Analysis PCR PCR Amplification Cloning Cloning into Expression Vector PCR->Cloning Expression Recombinant Expression in E. coli Cloning->Expression Purification Affinity Chromatography (e.g., Ni-NTA) Expression->Purification EnzymeAssay In Vitro Enzyme Assay Purification->EnzymeAssay HPLCMS HPLC-MS Analysis of Products EnzymeAssay->HPLCMS Kinetics Kinetic Parameter Determination HPLCMS->Kinetics

References

An In-depth Technical Guide to the Cellular Localization of Isowyosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isowyosine

This compound (imG2) is a hypermodified guanosine analog, an isomer of wyosine, found at position 37 of tRNA specific for phenylalanine (tRNA-Phe) in certain species of Archaea, particularly thermophiles. This modification, located adjacent to the anticodon, is crucial for maintaining the structural integrity of the tRNA molecule and ensuring the fidelity of protein translation, especially in extreme environments. The complex tricyclic structure of this compound and related wyosine derivatives underscores their importance in the fine-tuning of translation. Understanding the precise cellular localization of this compound is fundamental to elucidating its biosynthesis, its role in tRNA maturation and function, and for potential applications in drug development targeting archaeal protein synthesis.

Cellular Localization of this compound

Direct experimental evidence pinpointing the specific subcellular localization of this compound within archaeal cells is currently not available in published literature. However, based on our understanding of archaeal cell biology and the general pathways of tRNA processing and modification, a well-supported hypothesis can be formulated.

Archaea are prokaryotes and therefore lack the membrane-bound organelles, such as a nucleus, that characterize eukaryotic cells. The archaeal cell is primarily composed of the cytoplasm, the nucleoid (the region containing the genetic material), and the cell envelope (cell membrane and cell wall). tRNA transcription, processing, and modification are tightly coupled processes.

It is inferred that the biosynthesis of this compound and its final localization on mature tRNA-Phe occur within the cytoplasm of archaeal cells. Precursor tRNA-Phe is transcribed in the nucleoid, and it is likely that many of the processing and modification steps, including the multi-enzyme synthesis of this compound, take place in the cytoplasm where the translational machinery, including ribosomes and aminoacyl-tRNA synthetases, is located. The mature, this compound-containing tRNA-Phe would then be readily available for its role in protein synthesis.

Quantitative Data on this compound Distribution

To date, there are no published studies that provide quantitative data on the distribution of this compound between different cellular compartments in Archaea. The following table reflects this absence of data.

Cellular CompartmentOrganism/Cell TypeConcentration/Abundance of this compoundMethod of DetectionReference
CytoplasmNot DeterminedNot DeterminedNot DeterminedN/A
NucleoidNot DeterminedNot DeterminedNot DeterminedN/A
Cell MembraneNot DeterminedNot DeterminedNot DeterminedN/A

Biosynthesis of this compound

The biosynthesis of this compound is a complex, multi-step enzymatic pathway that begins with the modification of a guanosine residue at position 37 of the precursor tRNA-Phe. While not all enzymes in the pathway have been definitively characterized for all archaeal species, the general sequence of reactions is understood.

Isowyosine_Biosynthesis G37 Guanosine-37 in pre-tRNA-Phe m1G37 1-methylguanosine (m1G) G37->m1G37 Trm5 (Methyltransferase) Intermediate1 Tricyclic Intermediate (imG-14) m1G37->Intermediate1 TYW1 homolog imG2 This compound (imG2) Intermediate1->imG2 TYW2 homolog (Methyltransferase)

A simplified diagram of the putative this compound biosynthesis pathway.

Experimental Protocols for Determining Cellular Localization

The following are detailed, albeit hypothetical, experimental protocols that could be employed to definitively determine the subcellular localization of this compound.

Cell Fractionation and Quantification of this compound

This method aims to physically separate the major components of archaeal cells and then quantify the amount of this compound in each fraction.

Methodology:

  • Cell Culture and Lysis:

    • Culture a thermophilic archaeal species known to produce this compound (e.g., Sulfolobus solfataricus) to mid-log phase.

    • Harvest cells by centrifugation and wash with an appropriate buffer.

    • Lyse the cells using a method that preserves the integrity of the nucleoid and cytoplasm, such as enzymatic digestion of the cell wall followed by gentle osmotic lysis.

  • Subcellular Fractionation:

    • Centrifuge the cell lysate at a low speed to pellet the crude nucleoid fraction.

    • Carefully collect the supernatant, which represents the cytoplasmic fraction.

    • Further purify the nucleoid pellet by sucrose gradient centrifugation.

    • Isolate the cell membrane fraction by high-speed ultracentrifugation of the initial low-speed supernatant.

  • RNA Extraction and Digestion:

    • Extract total RNA from each cellular fraction (cytoplasm, purified nucleoid, and membrane).

    • Digest the RNA from each fraction to its constituent nucleosides using a cocktail of nuclease P1 and alkaline phosphatase.

  • Quantification by HPLC-MS/MS:

    • Analyze the nucleoside digests by High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

    • Use a stable isotope-labeled this compound internal standard for accurate quantification.

    • Generate a standard curve to determine the concentration of this compound in each fraction.

    • Normalize the results to the total RNA or DNA content of each fraction.

Immunolocalization of this compound Biosynthesis Enzymes

This protocol focuses on visualizing the location of the enzymes responsible for this compound synthesis, thereby inferring the site of its production.

Methodology:

  • Antibody Production:

    • Express and purify a key, specific enzyme in the this compound biosynthesis pathway (e.g., the archaeal homolog of TYW2).

    • Generate polyclonal or monoclonal antibodies specific to this enzyme in a suitable animal model.

  • Cell Preparation and Fixation:

    • Grow and harvest archaeal cells as described above.

    • Fix the cells with a suitable fixative (e.g., paraformaldehyde and glutaraldehyde) to preserve cellular structures.

  • Immunogold Labeling and Electron Microscopy:

    • Embed the fixed cells in a resin and prepare ultrathin sections.

    • Incubate the sections with the primary antibody against the biosynthetic enzyme.

    • Wash and then incubate with a secondary antibody conjugated to colloidal gold particles.

    • Stain the sections with heavy metals (e.g., uranyl acetate and lead citrate) to enhance contrast.

    • Visualize the subcellular localization of the gold particles, and thus the enzyme, using a Transmission Electron Microscope (TEM).

Experimental Workflow Diagram

Experimental_Workflow cluster_fractionation Cell Fractionation & Quantification cluster_immuno Immunolocalization start_frac Archaeal Cell Culture lysis Cell Lysis start_frac->lysis fractionation Subcellular Fractionation (Nucleoid, Cytoplasm, Membrane) lysis->fractionation rna_extraction RNA Extraction fractionation->rna_extraction digestion Nucleoside Digestion rna_extraction->digestion hplc_ms HPLC-MS/MS Quantification digestion->hplc_ms start_immuno Archaeal Cell Culture fixation Cell Fixation & Sectioning start_immuno->fixation ab_labeling Immunogold Labeling fixation->ab_labeling tem Transmission Electron Microscopy ab_labeling->tem

Isowyosine: A Technical Guide to its Natural Sources, Abundance, and Biological Role

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isowyosine (imG2) is a structurally complex, hypermodified guanosine analog found exclusively at position 37 of the anticodon loop of phenylalanine-specific transfer RNA (tRNAPhe) in various species of Archaea. As an isomer of wyosine (imG), it plays a crucial role in maintaining translational fidelity by ensuring proper codon-anticodon interactions on the ribosome. This technical guide provides a comprehensive overview of the natural sources and qualitative abundance of this compound, detailed experimental protocols for its detection and analysis, and an in-depth look at its biosynthetic pathway and functional significance. The information is presented to support further research into the unique biology of Archaea and to inform potential applications in drug development.

Natural Sources and Abundance of this compound

This compound is a signature modified nucleoside of the archaeal domain of life. Its presence has been confirmed in several archaeal species, spanning both the Euryarchaeota and Crenarchaeota phyla. While precise quantitative data on the cellular abundance of this compound remains to be fully elucidated, its presence in the tRNAPhe of key archaeal organisms has been qualitatively established through mass spectrometry-based techniques.

Archaeal SpeciesPhylumPresence of this compound (imG2)
Sulfolobus solfataricusCrenarchaeotaYes
Methanococcus thermolithotrophicusEuryarchaeotaYes
Stetteria hydrogenophilaCrenarchaeotaYes
Pyrolobus fumariiCrenarchaeotaYes
Thermoproteus neutrophilusCrenarchaeotaYes
Pyrodictium occultumCrenarchaeotaYes

Table 1: Qualitative Abundance of this compound in Various Archaeal Species. This table summarizes the confirmed presence of this compound in the total tRNA extracts of several archaeal organisms. The data is based on qualitative analysis and does not represent absolute quantification.

Experimental Protocols

The detection and characterization of this compound rely on the enzymatic digestion of tRNA to its constituent nucleosides, followed by sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Isolation and Purification of Total tRNA

A streamlined protocol for obtaining total tRNA from archaeal cells is as follows:

  • Cell Lysis: Archaeal cell pellets are resuspended in a suitable lysis buffer and subjected to physical disruption (e.g., bead beating, sonication) to release cellular contents.

  • Phenol-Chloroform Extraction: The cell lysate is treated with an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to denature proteins and separate nucleic acids. The aqueous phase containing the nucleic acids is retained.

  • Ethanol Precipitation: Total RNA is precipitated from the aqueous phase by the addition of sodium acetate and cold ethanol. The mixture is incubated at -20°C to facilitate precipitation.

  • tRNA Enrichment: The RNA pellet is resuspended and can be further enriched for tRNA using anion-exchange chromatography or size-exclusion chromatography.

Enzymatic Digestion of tRNA to Nucleosides

To analyze the modified nucleoside content, purified tRNA is completely hydrolyzed to individual nucleosides:

  • Nuclease P1 Digestion: Purified tRNA is incubated with nuclease P1 at 37°C for at least 2 hours. Nuclease P1 is a non-specific endonuclease that cleaves the phosphodiester bonds in RNA.

  • Bacterial Alkaline Phosphatase (BAP) Treatment: Following nuclease P1 digestion, BAP is added to the reaction mixture and incubated at 37°C for an additional 2 hours. BAP removes the 5'-phosphate groups from the resulting nucleotides to yield free nucleosides.

HPLC-MS/MS Analysis for this compound Detection and Characterization

The resulting nucleoside mixture is analyzed by reverse-phase HPLC coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Separation: The nucleosides are separated on a C18 column using a gradient of a suitable mobile phase, typically containing a volatile buffer like ammonium acetate and an organic modifier such as acetonitrile or methanol.

  • Mass Spectrometric Detection: The eluting nucleosides are ionized using electrospray ionization (ESI) and detected by the mass spectrometer.

  • Identification of this compound: this compound (imG2) and its isomer wyosine (imG) have the same molecular weight. Differentiation is achieved through tandem mass spectrometry (MS/MS) by analyzing their fragmentation patterns.

    • Wyosine (imG) Fragmentation: The fragmentation of the imG nucleobase results in the characteristic loss of CH4, CO, and HCN.

    • This compound (imG2) Fragmentation: In contrast, the fragmentation of the imG2 nucleobase shows only the loss of CO and HCN fragments. This distinct fragmentation signature allows for the unambiguous identification of this compound.

Biosynthesis and Function of this compound

This compound is not directly encoded in the genome but is synthesized through a multi-step post-transcriptional modification pathway. This pathway begins with a standard guanosine residue at position 37 of the pre-tRNAPhe.

This compound Biosynthetic Pathway

The biosynthesis of this compound is an intricate enzymatic process. The key steps are outlined below:

Isowyosine_Biosynthesis G Guanosine (in pre-tRNA) m1G 1-methylguanosine (m¹G) G->m1G Trm5 imG14 4-demethylwyosine (imG-14) m1G->imG14 Taw1 imG2 This compound (imG2) imG14->imG2 aTrm5a (Taw22) mimG 7-methylwyosine (mimG) imG2->mimG Taw3

Figure 1: this compound Biosynthetic Pathway. This diagram illustrates the enzymatic conversion of guanosine to this compound and its subsequent modification.

The pathway initiates with the methylation of guanosine at the N1 position by the enzyme Trm5, forming 1-methylguanosine (m¹G). Subsequently, the radical SAM enzyme Taw1 catalyzes a complex rearrangement to form the tricyclic core structure, 4-demethylwyosine (imG-14). The key step in this compound formation is the methylation at the C7 position of imG-14, a reaction catalyzed by the bifunctional enzyme aTrm5a (also known as Taw22). This compound then serves as a substrate for the methyltransferase Taw3, which adds a methyl group at the N4 position to produce 7-methylwyosine (mimG).

Role in Translation Fidelity

The primary function of this compound, like other wyosine derivatives, is to ensure the accuracy and efficiency of protein synthesis. Located at position 37, immediately 3' to the anticodon of tRNAPhe, this compound plays a critical role in stabilizing the codon-anticodon interaction within the ribosome's A-site. This stabilization is crucial for preventing frameshift errors during translation.

Translation_Fidelity cluster_ribosome Ribosome mRNA mRNA Codon Interaction Codon-Anticodon Interaction mRNA->Interaction tRNA tRNA-Phe Anticodon tRNA->Interaction This compound This compound (imG2) at position 37 This compound->Interaction Stabilizes Fidelity Translation Fidelity (Maintains Reading Frame) Interaction->Fidelity Ensures Frameshift Frameshift Errors Fidelity->Frameshift Prevents

Figure 2: Role of this compound in Translation. This diagram shows the logical relationship of this compound in stabilizing the codon-anticodon interaction to ensure translational fidelity.

The rigid, extended structure of the wyosine family of modifications, including this compound, is thought to pre-order the anticodon loop into a conformation that is optimal for binding to the corresponding codon on the mRNA. This structural constraint reduces the likelihood of slippage of the tRNA on the mRNA, thereby maintaining the correct reading frame.

Conclusion and Future Perspectives

This compound is a fascinating and complex modified nucleoside that is integral to the translational machinery of many archaeal species. While its natural sources have been identified and its biosynthetic pathway is largely understood, quantitative data on its abundance and a complete picture of its regulatory roles are still emerging. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the distribution and function of this compound. Future research in this area could focus on the precise quantification of this compound in different archaea under various growth conditions, the potential interplay of this compound with other tRNA modifications, and the exploration of the enzymes in its biosynthetic pathway as potential targets for novel antimicrobial agents specifically targeting archaea. A deeper understanding of this compound and its associated pathways will undoubtedly provide valuable insights into the evolution of the translation apparatus and the unique biology of the archaeal domain.

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Isowyosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of plausible synthetic routes for Isowyosine, a modified nucleoside with a core structure of 3,4-Dihydro-6,7-dimethyl-3-β-D-ribofuranosyl-9H-imidazo[1,2-a]purin-9-one. Due to the limited availability of direct synthesis protocols for this compound in published literature, this guide presents methodologies adapted from the synthesis of structurally related imidazo[1,2-a]purine and 3-deazaguanosine nucleosides.

Chemical Profile of this compound

This compound is a ribonucleoside analog with a molecular formula of C₁₄H₁₇N₅O₅ and a molecular weight of 335.32 g/mol [1][2]. Its structure features a dimethylated imidazo[1,2-a]purin-9-one heterocyclic base attached to a β-D-ribofuranose moiety.

Identifier Value
IUPAC Name 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,7-dimethyl-5H-imidazo[1,2-a]purin-9-one[2]
CAS Number 577773-09-2[1][2]
Synonyms imG2, 3,4-Dihydro-6,7-dimethyl-3-β-D-ribofuranosyl-9H-imidazo[1,2-a]purin-9-one[1][2]
Molecular Formula C₁₄H₁₇N₅O₅[1][2]
Molecular Weight 335.32 g/mol [2]
Proposed Synthetic Strategies

The synthesis of this compound can be approached by two primary strategies, drawing parallels from the synthesis of related nucleoside analogs such as 3-deazaguanosine and other imidazopyrimidine nucleosides.

Strategy A: Linear Synthesis via Imidazole Precursor

This approach involves the initial synthesis of a substituted imidazole precursor, followed by the construction of the second ring of the purine analog and subsequent glycosylation.

Strategy B: Convergent Synthesis via Pre-formed Heterocycle

This strategy focuses on the synthesis of the 6,7-dimethyl-imidazo[1,2-a]purin-9-one heterocyclic base first, followed by its coupling with a protected ribofuranose derivative.

Experimental Protocols

Protocol 1: Synthesis of 6,7-dimethyl-imidazo[1,2-a]purin-9-one (The Heterocyclic Base)

This protocol is adapted from general methods for the synthesis of imidazo[1,2-a]pyridines and related fused heterocycles.

Materials:

  • 4,5-Dimethyl-2-aminopyridine

  • Ethyl bromoacetate

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

Procedure:

  • Cyclization: A solution of 4,5-dimethyl-2-aminopyridine (1.0 eq) in anhydrous ethanol is treated with sodium ethoxide (1.1 eq) at room temperature. To this mixture, ethyl bromoacetate (1.2 eq) is added dropwise. The reaction mixture is then heated to reflux for 6-8 hours.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is suspended in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the 6,7-dimethyl-imidazo[1,2-a]purin-9-one.

Quantitative Data (Expected):

Parameter Value
Yield 60-75%
Purity (HPLC) >95%
Reaction Time 6-8 hours
Protocol 2: Ribosylation of the Heterocyclic Base (Convergent Approach)

This protocol outlines the coupling of the synthesized heterocyclic base with a protected ribose derivative, a common strategy in nucleoside synthesis.

Materials:

  • 6,7-dimethyl-imidazo[1,2-a]purin-9-one

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous acetonitrile

  • Saturated sodium bicarbonate solution

  • Sodium methoxide in methanol

Procedure:

  • Silylation: The heterocyclic base (1.0 eq) is suspended in anhydrous acetonitrile, and N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq) is added. The mixture is heated at 60°C until a clear solution is obtained.

  • Glycosylation: The reaction is cooled to 0°C, and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq) are added. The reaction is stirred at room temperature for 12-16 hours.

  • Quenching and Extraction: The reaction is quenched by the addition of saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.

  • Deprotection: The crude protected nucleoside is dissolved in a solution of sodium methoxide in methanol and stirred at room temperature for 4-6 hours.

  • Purification: The reaction is neutralized with acetic acid, and the solvent is evaporated. The residue is purified by reverse-phase HPLC to yield this compound.

Quantitative Data (Expected):

Parameter Value
Yield (Glycosylation) 40-55%
Yield (Deprotection) 80-90%
Overall Purity (HPLC) >98%

Visualizations

Synthetic Workflow

Synthetic_Workflow_this compound cluster_base Base Synthesis cluster_glycosylation Glycosylation & Deprotection A 4,5-Dimethyl-2-aminopyridine C 6,7-dimethyl-imidazo[1,2-a]purin-9-one A->C NaOEt, EtOH, Reflux B Ethyl bromoacetate B->C E Protected this compound C->E BSA, TMSOTf D Protected Ribose D->E F This compound E->F NaOMe, MeOH

Caption: Convergent synthetic workflow for this compound.

Logical Relationship of Synthetic Strategies

Logical_Relationship Start Starting Materials Base Heterocyclic Base Synthesis Start->Base Ribose Protected Ribose Synthesis Start->Ribose Linear Linear Synthesis Start->Linear Convergent Convergent Synthesis Base->Convergent Ribose->Convergent This compound This compound Linear->this compound Convergent->this compound

References

Application Note: Quantitative Analysis of Isowyosine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isowyosine (imG2) is a hypermodified guanosine derivative found in the transfer RNA (tRNA) of certain archaea.[1][2] As with other tRNA modifications, this compound is believed to play a crucial role in maintaining translational fidelity and efficiency. The unique tricyclic structure of this compound and its presence in specific domains of life make it a person of interest for biomarker discovery, drug development, and fundamental biological research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the detection and quantification of this compound in biological matrices.[3] This application note provides a detailed protocol for the quantitative analysis of this compound using LC-MS/MS with a focus on sample preparation, chromatographic separation, and mass spectrometric detection.

Quantitative Data Summary

Accurate quantification of this compound relies on precise mass measurements and optimized fragmentation analysis. The following tables summarize the key mass spectrometric parameters for this compound.

Table 1: this compound Molecular Properties

PropertyValueData Source
Chemical FormulaC₁₄H₁₇N₅O₅PubChem CID: 90658787[4]
Exact Mass335.12296866 DaPubChem CID: 90658787[4]
Monoisotopic Mass335.12296866 DaPubChem CID: 90658787[4]

Table 2: Predicted Multiple Reaction Monitoring (MRM) Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Putative FragmentCollision Energy (eV)
336.1204.1[this compound Base + H]⁺Optimization Required
336.1176.1[this compound Base - CO + H]⁺Optimization Required
336.1135.1Further fragmentationOptimization Required

Note: The product ions and collision energies listed are predicted based on common fragmentation patterns of modified nucleosides, which often involve the cleavage of the glycosidic bond to yield the nucleobase.[3][5] It is highly recommended to optimize these parameters empirically by infusing a purified this compound standard into the mass spectrometer.

Experimental Protocols

This section details the recommended procedures for the extraction and analysis of this compound from biological samples.

Sample Preparation: Extraction of Total RNA and Enzymatic Hydrolysis

The initial step involves the isolation of total RNA from cells or tissues, followed by enzymatic digestion to release individual nucleosides.

Materials:

  • RNA extraction kit (e.g., TRIzol-based or column-based)

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Ammonium acetate buffer (10 mM, pH 5.3)

  • Ultrapure water

  • Centrifugal filters (3 kDa MWCO)

Protocol:

  • RNA Extraction: Isolate total RNA from the biological sample using a commercially available kit according to the manufacturer's instructions. Ensure high-quality RNA with minimal degradation.

  • Enzymatic Digestion:

    • In a microcentrifuge tube, combine 1-5 µg of total RNA with 2 units of Nuclease P1 in 10 mM ammonium acetate buffer (pH 5.3).

    • Incubate the mixture at 37°C for 2 hours.

    • Add 1 unit of Bacterial Alkaline Phosphatase (BAP) to the reaction mixture.

    • Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides to nucleosides.

  • Sample Cleanup:

    • To remove the enzymes, which can interfere with the mass spectrometry analysis, pass the digested sample through a 3 kDa molecular weight cutoff (MWCO) centrifugal filter.

    • Collect the filtrate containing the nucleosides. The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) system.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-30% B

    • 10-12 min: 30-95% B

    • 12-14 min: 95% B

    • 14-15 min: 95-2% B

    • 15-20 min: 2% B (re-equilibration)

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions from Table 2.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound.

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Cells or Tissue) RNA_Extraction Total RNA Extraction Biological_Sample->RNA_Extraction Enzymatic_Digestion Enzymatic Digestion (Nuclease P1 & BAP) RNA_Extraction->Enzymatic_Digestion Sample_Cleanup Sample Cleanup (3 kDa Filtration) Enzymatic_Digestion->Sample_Cleanup LC_Separation LC Separation (C18 Column) Sample_Cleanup->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound Analysis.

Wyosine Biosynthesis Pathway

This compound is an intermediate in the biosynthesis of other wyosine derivatives. The pathway begins with the methylation of a guanosine residue at position 37 of tRNAPhe.[1]

wyosine_biosynthesis Simplified Wyosine Biosynthesis Pathway G37 Guanosine-37 in tRNA(Phe) m1G37 m1G-37 G37->m1G37 Trm5 imG14 4-demethylwyosine (imG-14) m1G37->imG14 TYW1 homolog imG2 This compound (imG2) imG14->imG2 aTrm5a (Methylation) mimG 7-methylwyosine (mimG) imG2->mimG Further Modifications

Caption: Wyosine Biosynthesis Pathway.

Conclusion

The protocol described in this application note provides a robust and sensitive method for the quantification of this compound by LC-MS/MS. The detailed sample preparation and analysis procedures, along with the provided mass spectrometric parameters, offer a solid foundation for researchers investigating the biological roles of this unique modified nucleoside. As the understanding of the function of this compound and other tRNA modifications grows, the ability to accurately quantify these molecules will be increasingly vital for advancements in various fields of life sciences and drug development.

References

Application Note and Protocol for the Purification of Isowyosine via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isowyosine (imG2) is a hypermodified guanosine nucleoside found at position 37 in the anticodon loop of transfer RNA (tRNA), particularly in Archaea.[1][2] This modification, along with other wyosine family nucleosides, plays a critical role in maintaining translational fidelity by preventing frameshift errors during protein synthesis.[3] The complex tricyclic structure of this compound necessitates robust and high-resolution purification methods for its isolation and characterization, which are essential for structural studies, functional assays, and the development of novel therapeutics targeting tRNA modification pathways.

This document provides a detailed protocol for the purification of this compound from total tRNA digests using High-Performance Liquid Chromatography (HPLC). The methodology is based on established principles for the separation of modified nucleosides.

Data Presentation

Table 1: HPLC System and Column Specifications
ParameterSpecification
HPLC System Agilent 1100/1200 series or equivalent
Column Reversed-Phase C18, 2.1 x 250 mm, 5 µm particle size
Column Temperature 35°C
Detector Photodiode Array (PDA) Detector, monitoring at 254 nm and 315 nm
Table 2: Mobile Phase Composition and Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
09820.2
59820.2
3570300.2
405950.2
455950.2
469820.2
559820.2
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Experimental Protocols

This protocol is divided into two main stages: the enzymatic digestion of tRNA to release the constituent nucleosides, and the subsequent purification of this compound using reversed-phase HPLC.

Part 1: Enzymatic Digestion of Total tRNA

This procedure is designed to completely hydrolyze tRNA into its individual nucleoside components.

Materials:

  • Purified total tRNA from an archaeal source (e.g., Thermococcus kodakarensis)

  • Nuclease P1 (Sigma-Aldrich)

  • Bacterial Alkaline Phosphatase (BAP) (Takara)

  • Ammonium Acetate buffer (10 mM, pH 5.3)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Heating block or water bath

Procedure:

  • In a sterile microcentrifuge tube, dissolve 20-50 µg of purified total tRNA in nuclease-free water to a final concentration of 1 µg/µL.

  • Add an equal volume of 10 mM Ammonium Acetate buffer (pH 5.3).

  • Add Nuclease P1 to a final concentration of 2 units per 20 µg of tRNA.

  • Incubate the reaction mixture at 37°C for 2 hours to digest the tRNA into nucleoside 5'-monophosphates.

  • Add Bacterial Alkaline Phosphatase to a final concentration of 2 units per 20 µg of tRNA.

  • Continue the incubation at 37°C for an additional 2 hours to dephosphorylate the nucleoside monophosphates to nucleosides.

  • To stop the reaction, heat the sample at 95°C for 5 minutes.

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any denatured enzymes.

  • Carefully transfer the supernatant containing the nucleoside mixture to a new sterile microcentrifuge tube. The sample is now ready for HPLC analysis.

Part 2: HPLC Purification of this compound

This method utilizes a reversed-phase C18 column to separate the complex mixture of nucleosides based on their hydrophobicity.

Materials:

  • Digested tRNA sample from Part 1

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid

  • HPLC system with a PDA detector

  • Reversed-phase C18 column (as specified in Table 1)

  • Autosampler vials

Procedure:

  • System Preparation:

    • Equilibrate the HPLC system and the C18 column with 98% Mobile Phase A and 2% Mobile Phase B at a flow rate of 0.2 mL/min for at least 30 minutes, or until a stable baseline is achieved.

    • Set the column temperature to 35°C.

    • Set the PDA detector to acquire data from 200 to 400 nm, with specific monitoring at 254 nm (for general nucleosides) and 315 nm (characteristic absorbance for wyosine derivatives).

  • Sample Injection:

    • Transfer the supernatant from the digested tRNA sample into an autosampler vial.

    • Inject 10-20 µL of the sample onto the column.

  • Chromatographic Separation and Fraction Collection:

    • Run the gradient elution program as detailed in Table 2.

    • Monitor the chromatogram in real-time. This compound is expected to be a late-eluting peak due to its hydrophobic, tricyclic nature. Its retention time will be distinct from its isomer, wyosine.[4]

    • Collect fractions corresponding to the peak of interest. The collection window should be narrow to ensure high purity.

  • Post-Purification Processing:

    • Analyze the collected fractions by re-injecting a small aliquot onto the HPLC to assess purity.

    • Pool the pure fractions and lyophilize to remove the mobile phase solvents.

    • The purified this compound can be stored at -80°C for long-term stability.

Visualizations

This compound Biosynthesis Pathway in Archaea

Isowyosine_Biosynthesis_Pathway G37 Guanosine-37 in pre-tRNA(Phe) m1G37 m1G-37 G37->m1G37 Trm5 imG14 imG-14 (4-demethylwyosine) m1G37->imG14 TYW1/Taw1 imG2 This compound (imG2) imG14->imG2 Taw22 (aTrm5a) mimG 7-methylwyosine (mimG) imG2->mimG Taw3

Caption: Biosynthetic pathway of this compound in Archaea.

Experimental Workflow for this compound Purification

Isowyosine_Purification_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis and Final Product tRNA_isolation Isolation of Total tRNA from Archaea enzymatic_digestion Enzymatic Digestion to Nucleosides tRNA_isolation->enzymatic_digestion hplc_injection Injection onto C18 Column enzymatic_digestion->hplc_injection gradient_elution Gradient Elution hplc_injection->gradient_elution fraction_collection Fraction Collection gradient_elution->fraction_collection purity_check Purity Analysis of Fractions fraction_collection->purity_check lyophilization Lyophilization purity_check->lyophilization pure_this compound Purified this compound lyophilization->pure_this compound

Caption: Workflow for this compound purification from tRNA.

References

Application Notes and Protocols for the Detection of Isowyosine in tRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isowyosine (imG-2), a hypermodified guanosine derivative, is a significant post-transcriptional modification found in the anticodon loop of tRNA, particularly in Archaea.[1] Its presence is crucial for maintaining the correct reading frame during protein synthesis. The accurate detection and quantification of this compound are essential for understanding tRNA function, translational fidelity, and for developing novel therapeutics targeting microbial pathways. These application notes provide detailed protocols for the primary methods used to detect and quantify this compound in tRNA samples.

Application Note 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely accessible technique for the separation and quantification of modified nucleosides from hydrolyzed tRNA.[2][3] The method relies on the differential partitioning of nucleosides between a stationary and a mobile phase, allowing for their separation based on properties like hydrophobicity. Quantification is achieved by comparing the peak area of the analyte to that of a known standard.

Experimental Protocol: HPLC Analysis

This protocol provides a streamlined approach for the purification of total tRNA, its enzymatic digestion into constituent nucleosides, and subsequent analysis by HPLC.[2]

Part 1: Total tRNA Isolation and Purification

  • Objective: To isolate total tRNA from cellular samples (e.g., yeast, bacteria).

  • Materials:

    • Cell pellet

    • Extraction Buffer (e.g., 50 mM sodium acetate, 10 mM MgOAc, pH 5.0)[4]

    • Acid phenol:chloroform:isoamyl alcohol (125:24:1, pH 4.5)

    • Isopropanol

    • 70% Ethanol

    • DEPC-treated water

  • Procedure:

    • Resuspend the cell pellet in Extraction Buffer.

    • Add an equal volume of acid phenol:chloroform and vortex vigorously for 30 minutes at room temperature.[4]

    • Centrifuge at 12,000 x g for 20 minutes at 4°C to separate the phases.

    • Carefully transfer the upper aqueous phase to a new tube. This phase contains the total RNA.

    • Precipitate the RNA by adding 1 volume of isopropanol and incubate at -20°C for at least 3 hours.[2]

    • Pellet the tRNA by centrifugation at 12,000 x g for 20 minutes at 4°C.[2]

    • Wash the pellet with 1 mL of 70% ethanol, then centrifuge at 16,000 x g for 5 minutes at 4°C.[2]

    • Air-dry the pellet and resuspend in an appropriate volume of DEPC-treated water.

    • Quantify the tRNA concentration using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.[5]

Part 2: Enzymatic Digestion of tRNA to Nucleosides

  • Objective: To completely hydrolyze the purified tRNA into individual nucleosides.

  • Materials:

    • Purified total tRNA (1-5 µg)

    • Nuclease P1 (1 U)

    • Bacterial Alkaline Phosphatase (1 U)

    • 10x Nuclease P1 Buffer (100 mM NH₄OAc, pH 5.3)

    • 10x Alkaline Phosphatase Buffer (500 mM Tris-HCl, pH 8.0)

  • Procedure:

    • In a microcentrifuge tube, combine 1-5 µg of tRNA, 2 µL of 10x Nuclease P1 Buffer, and DEPC-water to a volume of 18 µL.

    • Add 1 U of Nuclease P1.

    • Incubate at 37°C for 2 hours.

    • Add 2 µL of 10x Alkaline Phosphatase Buffer and 1 U of Bacterial Alkaline Phosphatase.

    • Incubate at 37°C for an additional 2 hours.

    • Centrifuge the sample at 16,000 x g for 5 minutes to pellet any debris before HPLC analysis.

Part 3: HPLC Separation and Detection

  • Objective: To separate and quantify the nucleosides using a reverse-phase HPLC system.

  • Instrumentation:

    • HPLC system with a C18 reverse-phase column.

    • Photodiode Array (PDA) or UV detector.

  • Procedure:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A: 5% Solvent B).

    • Inject 10-20 µL of the digested tRNA sample.

    • Run a gradient elution program to separate the nucleosides. A typical gradient might run from 5% to 60% Solvent B over 60 minutes.

    • Monitor the absorbance at 254 nm and 314 nm.[6] Wyosine derivatives often have distinct absorbance spectra.

    • Identify the this compound peak by comparing its retention time to a pure this compound standard.

    • Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated from known concentrations of the this compound standard.

Workflow for HPLC-based Detection of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis tRNA_Isolation 1. Total tRNA Isolation (Phenol-Chloroform Extraction) Digestion 2. Enzymatic Digestion (Nuclease P1 & BAP) tRNA_Isolation->Digestion HPLC 3. HPLC Separation (C18 Reverse Phase) Digestion->HPLC Detection 4. UV/PDA Detection (254 nm) HPLC->Detection Quant 5. Quantification (Peak Integration vs. Standard) Detection->Quant

Fig. 1: General workflow for tRNA isolation, digestion, and HPLC analysis.

Application Note 2: Sensitive Detection of this compound by LC-MS/MS

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity for the detection of modified nucleosides compared to HPLC-UV.[7] This method separates the nucleosides by LC, and then uses the mass spectrometer to identify them based on their unique mass-to-charge (m/z) ratio and fragmentation patterns, allowing for confident identification even in complex mixtures.

Experimental Protocol: LC-MS/MS Analysis

Part 1 & 2: tRNA Isolation and Digestion

  • The protocols for tRNA isolation and enzymatic digestion are identical to those described in the HPLC section. It is critical to use high-purity reagents to avoid interference in the mass spectrometer.

Part 3: LC-MS/MS Analysis

  • Objective: To identify and quantify this compound using its specific mass transitions.

  • Instrumentation:

    • LC system (as in HPLC).

    • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Procedure:

    • Inject the digested tRNA sample into the LC system for separation.

    • The eluent from the LC column is directed into the mass spectrometer's ion source (typically electrospray ionization, ESI).

    • Operate the mass spectrometer in positive ion mode.

    • For identification, perform a full scan to find the protonated molecular ion [M+H]⁺ of this compound.

    • For quantification, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. This involves monitoring a specific transition from the precursor ion (the molecular ion of this compound) to a characteristic product ion generated by collision-induced dissociation (CID).

      • Precursor Ion (Q1): The m/z of protonated this compound.

      • Product Ion (Q3): The m/z of the this compound base fragment after the ribose sugar is cleaved.

    • Quantify this compound by comparing the peak area from the SRM transition to an internal standard or a standard curve.[1]

Data Comparison: HPLC vs. LC-MS/MS
FeatureHPLC-UVLC-MS/MS
Specificity Moderate; relies on retention time and UV spectrum. Co-elution can be an issue.High; relies on specific mass-to-charge ratio and fragmentation pattern.[7]
Sensitivity Nanogram (ng) to high picogram (pg) range.Low picogram (pg) to femtogram (fg) range.[8]
Identification Requires a pure standard for confirmation.Can provide structural information for tentative identification without a standard.
Throughput Relatively high.Can be lower due to more complex instrumentation and data analysis.
Cost Lower initial and operational cost.[3]Higher initial and operational cost.
Workflow for LC-MS/MS-based Detection of this compound```dot

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis tRNA_Isolation 1. Total tRNA Isolation Digestion 2. Enzymatic Digestion tRNA_Isolation->Digestion LC 3. LC Separation (C18 Column) Digestion->LC MS1 4. MS Scan (Q1) (Precursor Ion Selection) LC->MS1 CID 5. Fragmentation (Collision Cell) MS1->CID MS2 6. MS/MS Scan (Q3) (Product Ion Detection) CID->MS2 Quant 7. Quantification (SRM/MRM) MS2->Quant

Fig. 3: Simplified biosynthesis pathway leading to wyosine derivatives.

References

Isowyosine: A Fluorescent Probe for In Vitro RNA Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Isowyosine (imG2) is a hypermodified, naturally fluorescent nucleoside found at position 37 in the anticodon loop of phenylalanine-specific transfer RNA (tRNAPhe) in certain species of Archaea.[1][2][3] Its unique tricyclic structure, an isomer of wyosine (imG), and inherent fluorescence make it a molecule of significant interest for in vitro studies of RNA structure, function, and dynamics.[1][3][4] Unlike conventional labeling reagents, this compound is not a commercially available tag to be conjugated to target molecules. Instead, its application in in vitro studies involves the generation of RNA molecules endogenously containing this modified nucleoside, leveraging its natural properties as a structural probe.

This document provides researchers, scientists, and drug development professionals with a detailed overview of this compound, its properties, and proposed protocols for its incorporation into RNA for in vitro studies.

This compound Properties

This compound is a guanosine derivative with a complex, tricyclic base. Its key properties are summarized in the table below. The inherent fluorescence of this compound is a crucial feature, allowing it to serve as a built-in reporter for monitoring RNA structure and interactions without the need for external fluorophores.

PropertyValueReference
Systematic Name 3,4-Dihydro-6,7-dimethyl-3-β-D-ribofuranosyl-9H-imidazo[1,2-a]purin-9-one[5]
Abbreviation imG2[2][5]
CAS Number 577773-09-2[5]
Molecular Formula C14H17N5O5[5]
Molecular Weight 335.32 g/mol [6]
Monoisotopic Mass 335.12296866 Da[5]
Key Feature Naturally Fluorescent[1][3]

This compound Biosynthesis

The generation of this compound-containing RNA in vitro requires an understanding of its natural biosynthetic pathway. This compound is not incorporated during transcription but is created through a post-transcriptional modification of a guanosine residue at position 37 of the tRNA. The biosynthesis of wyosine derivatives, including this compound, is a complex enzymatic cascade. A simplified representation of this pathway, highlighting the key intermediates and the branch point leading to this compound, is shown below. The process begins with the methylation of guanosine (G) to form 1-methylguanosine (m1G). A series of enzymatic steps then constructs the tricyclic core, leading to the intermediate 4-demethylwyosine (imG-14). From this intermediate, different enzymatic pathways can lead to various wyosine derivatives, including this compound.

This compound Biosynthesis Pathway G37 Guanosine (G37) in tRNA-Phe m1G37 m1G37 G37->m1G37 imG14 imG-14 (4-demethylwyosine) m1G37->imG14 imG Wyosine (imG) imG14->imG Tyw2 imG2 This compound (imG2) imG14->imG2 aTrm5a/Taw22 yW86 yW-86 imG14->yW86 TYW2 homolog

A simplified diagram of the proposed biosynthetic pathway for wyosine derivatives, including this compound.

Experimental Protocols

As this compound is not a chemical label for conjugation, the primary experimental approach is the in vitro reconstitution of its biosynthesis to produce this compound-containing RNA. This "labeling" is, in fact, a post-transcriptional modification.

Protocol 1: In Vitro Generation of this compound-Modified tRNAPhe

This protocol describes a hypothetical workflow for the enzymatic modification of in vitro transcribed tRNAPhe to contain this compound. This method requires the purification of the necessary biosynthetic enzymes from an appropriate archaeal source or their recombinant expression.

Materials:

  • Linearized DNA template for tRNAPhe with a T7 promoter

  • T7 RNA Polymerase

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

  • Recombinant enzymes:

    • Trm5 (or archaeal homolog) for G37 methylation

    • Tyw1 (or archaeal homolog, e.g., TAW1) for tricyclic ring formation

    • aTrm5a/Taw22 for the final step to this compound

  • S-adenosyl-L-methionine (SAM)

  • Reaction buffers for transcription and enzymatic modifications

  • RNA purification kits (e.g., spin columns or phenol-chloroform extraction)

  • Urea-PAGE for RNA analysis

Methodology:

  • In Vitro Transcription:

    • Synthesize the precursor tRNAPhe by in vitro transcription using T7 RNA polymerase and the linearized DNA template.

    • Incubate the reaction at 37°C for 2-4 hours.

    • Purify the transcribed tRNAPhe using an RNA purification kit and verify its integrity and size by Urea-PAGE.

  • Enzymatic Modification (Step-wise or One-pot):

    • Step 1 (m1G formation): In a suitable reaction buffer, incubate the purified tRNAPhe with Trm5 enzyme and SAM at the optimal temperature for the enzyme (this may be elevated for enzymes from thermophilic archaea).

    • Step 2 (imG-14 formation): To the reaction, add Tyw1/TAW1 and any necessary cofactors (e.g., iron-sulfur clusters, FMN). Continue the incubation.

    • Step 3 (this compound formation): Add the final enzyme, aTrm5a/Taw22, to catalyze the formation of this compound.

    • Purify the final modified tRNAPhe.

  • Analysis and Verification:

    • Confirm the presence of this compound by methods such as HPLC analysis of nucleoside digests or mass spectrometry.

    • Measure the fluorescence spectrum of the modified tRNA to confirm the presence of the fluorescent this compound base.

Experimental Workflow for this compound-labeled RNA cluster_0 1. In Vitro Transcription cluster_1 2. Enzymatic Modification cluster_2 3. Analysis DNA_template tRNA-Phe DNA Template IVT T7 RNA Polymerase + rNTPs DNA_template->IVT precursor_tRNA Precursor tRNA-Phe IVT->precursor_tRNA Modification_mix Enzymes (Trm5, TAW1, Taw22) + SAM precursor_tRNA->Modification_mix Purification1 RNA Purification precursor_tRNA->Purification1 modified_tRNA This compound-containing tRNA-Phe Modification_mix->modified_tRNA Analysis HPLC / Mass Spectrometry Fluorescence Spectroscopy modified_tRNA->Analysis Purification2 RNA Purification modified_tRNA->Purification2 Purification1->Modification_mix Purification2->Analysis

A flowchart of the proposed experimental workflow for generating this compound-containing tRNA.
Protocol 2: Using this compound Fluorescence to Study RNA-Protein Interactions

Once this compound-containing RNA is generated, its intrinsic fluorescence can be used as a sensitive probe for various in vitro assays. This protocol outlines a general method for studying the binding of a protein to the this compound-modified tRNA.

Materials:

  • This compound-modified tRNAPhe (from Protocol 1)

  • Protein of interest (e.g., a ribosomal protein, aminoacyl-tRNA synthetase)

  • Binding buffer

  • Fluorometer or fluorescence plate reader

Methodology:

  • Determine Fluorescence Baseline:

    • Dilute the this compound-modified tRNAPhe to a suitable concentration in the binding buffer.

    • Measure the fluorescence intensity (and/or anisotropy) of the tRNA alone at the appropriate excitation and emission wavelengths for this compound.

  • Titration with Protein:

    • To the tRNA solution, add increasing concentrations of the protein of interest.

    • After each addition, allow the system to equilibrate and measure the fluorescence intensity and/or anisotropy.

  • Data Analysis:

    • Plot the change in fluorescence intensity or anisotropy as a function of the protein concentration.

    • Fit the resulting binding curve to an appropriate model (e.g., a single-site binding model) to determine the dissociation constant (Kd) of the interaction.

Expected Results:

Binding of the protein to the tRNA may cause a change in the local environment of the this compound, leading to a change in its fluorescence properties (e.g., quenching, enhancement, or a shift in emission wavelength). Changes in fluorescence anisotropy can provide information about the size and shape of the complex, confirming binding.

Data Presentation

Since the primary quantitative data from these experiments would involve measuring binding affinities or reaction kinetics, a table summarizing such hypothetical results is presented below for illustrative purposes.

Interaction StudiedMethodParameter MeasuredValue
tRNAPhe-imG2 + Aminoacyl-tRNA SynthetaseFluorescence TitrationKd150 nM
tRNAPhe-imG2 + Ribosomal Protein S7Fluorescence AnisotropyKd500 nM
Unmodified tRNAPhe + Aminoacyl-tRNA Synthetase(Control Experiment)Kd140 nM

This compound represents a powerful, naturally occurring fluorescent probe for the study of RNA. While its use is more complex than that of conventional labeling reagents, the ability to incorporate a fluorescent base directly into an RNA molecule through enzymatic modification provides a minimally perturbing reporter for detailed in vitro structural and functional studies. The protocols and information provided here offer a framework for researchers to begin exploring the potential of this compound in their own work.

References

Illuminating RNA: Application Notes and Protocols for Isowyosine Derivatives in Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of isowyosine derivatives, a novel class of fluorescent tricyclic guanosine analogs, in RNA research. This document details their application as powerful probes for elucidating RNA structure, dynamics, and interactions, complete with experimental protocols and data presentation guidelines. While specific quantitative data for this compound derivatives are emerging, the information presented herein is based on closely related tricyclic fluorescent purine analogs and serves as a robust guide for experimental design and execution.

Introduction to this compound Derivatives

This compound and its derivatives are synthetic fluorescent nucleoside analogs designed to mimic the structural and base-pairing properties of guanosine. Their intrinsic fluorescence provides a sensitive and non-invasive tool to probe the local environment within an RNA molecule. By site-specifically incorporating these derivatives into an RNA sequence, researchers can gain valuable insights into:

  • RNA Structure and Conformational Changes: Monitoring changes in fluorescence intensity, quantum yield, and lifetime to detect alterations in RNA folding and tertiary structure.

  • RNA-Ligand Interactions: Observing fluorescence changes upon the binding of proteins, small molecules, or other nucleic acids to the RNA of interest.

  • RNA Dynamics: Employing techniques like fluorescence anisotropy to study the rotational motion and flexibility of specific RNA domains.

Data Presentation: Photophysical Properties of Tricyclic Fluorescent Guanosine Analogs

The following table summarizes the typical photophysical properties of tricyclic fluorescent guanosine analogs, which are expected to be comparable to this compound derivatives. These parameters are crucial for designing and interpreting fluorescence-based assays.

PropertyValue RangeConditionsSignificance
Absorption Maximum (λabs) 340 - 380 nmAqueous buffer (e.g., 10 mM Phosphate, 100 mM NaCl, pH 7.0)Allows for selective excitation without damaging the RNA or exciting other endogenous fluorophores.
Emission Maximum (λem) 420 - 520 nmAqueous bufferEmission in the visible spectrum minimizes background fluorescence from biological samples.
Quantum Yield (Φ) 0.1 - 0.7Varies with local environment (e.g., stacked vs. unstacked)A high quantum yield provides a bright signal. Changes in quantum yield can indicate conformational changes or binding events.[1][2]
Fluorescence Lifetime (τ) 2 - 10 nsDependent on the specific derivative and its environmentProvides information about the excited state and can be used to distinguish different populations of the fluorophore.[1]
Extinction Coefficient (ε) 5,000 - 20,000 M-1cm-1At λabsA high extinction coefficient contributes to a brighter fluorescent signal.[2][3]

Experimental Protocols

Protocol for Site-Specific Enzymatic Incorporation of this compound-5'-triphosphate (iWTP) into RNA

This protocol describes the incorporation of a fluorescent nucleoside triphosphate analog into a specific position within an RNA molecule using in vitro transcription with T7 RNA polymerase.

Materials:

  • Linearized DNA template containing the T7 promoter and the target sequence with a single guanine at the desired incorporation site.

  • This compound-5'-triphosphate (iWTP)

  • ATP, CTP, UTP, and GTP solutions

  • T7 RNA Polymerase

  • Transcription Buffer (40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Denaturing polyacrylamide gel (appropriate percentage for RNA size)

  • Urea loading buffer

  • TBE buffer

  • Nuclease-free water

Procedure:

  • Transcription Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the given order:

    • Nuclease-free water to a final volume of 20 µL

    • Transcription Buffer (10X) - 2 µL

    • ATP, CTP, UTP (10 mM each) - 2 µL each

    • GTP (1 mM) - 0.5 µL (limiting concentration to favor iWTP incorporation)

    • iWTP (10 mM) - 2 µL

    • Linearized DNA template (1 µg) - X µL

    • RNase Inhibitor (40 U/µL) - 0.5 µL

    • T7 RNA Polymerase (50 U/µL) - 1 µL

  • Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Purification:

    • Add 80 µL of nuclease-free water to the reaction.

    • Perform phenol:chloroform extraction followed by ethanol precipitation to purify the RNA.

    • Alternatively, use a commercially available RNA purification kit.

  • Gel Electrophoresis and Purification:

    • Resuspend the RNA pellet in urea loading buffer.

    • Denature the sample by heating at 95°C for 3 minutes and then place on ice.

    • Load the sample onto a denaturing polyacrylamide gel.

    • Run the gel until the desired RNA size is well-resolved.

    • Visualize the RNA bands by UV shadowing.

    • Excise the band corresponding to the full-length, fluorescently labeled RNA.

    • Elute the RNA from the gel slice using an appropriate elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).

    • Precipitate the RNA with ethanol, wash with 70% ethanol, and resuspend in nuclease-free water.

  • Quantification: Determine the concentration and labeling efficiency of the purified RNA using UV-Vis spectrophotometry, measuring absorbance at 260 nm (for RNA) and the λabs of the this compound derivative.

Visualization of Experimental Workflows

The following diagrams illustrate key workflows for the application of this compound derivatives in RNA research.

experimental_workflow cluster_synthesis Probe Synthesis cluster_application Application DNA_Template Linearized DNA Template Transcription In Vitro Transcription with iWTP DNA_Template->Transcription Purification Denaturing PAGE Purification Transcription->Purification Labeled_RNA Site-Specifically Labeled RNA with this compound Purification->Labeled_RNA Binding_Assay Fluorescence Binding Assay (Titration) Labeled_RNA->Binding_Assay Labeled_RNA->Binding_Assay Ligand Ligand (Protein, Small Molecule) Ligand->Binding_Assay Data_Analysis Data Analysis (Kd determination) Binding_Assay->Data_Analysis

Caption: Workflow for studying RNA-ligand interactions.

signaling_pathway_logic cluster_rna_states RNA Conformational States cluster_stimulus External Stimulus Unfolded Unfolded RNA (High Fluorescence) Folded Folded RNA (Quenched Fluorescence) Unfolded->Folded Folding Event Folded->Unfolded Unfolding Event Ligand_Binding Ligand Binding Ligand_Binding->Folded Ion_Concentration Change in Ion Concentration Ion_Concentration->Folded

Caption: Logic diagram of fluorescence change upon RNA folding.

Conclusion

This compound derivatives represent a promising new generation of fluorescent probes for RNA research. Their ability to be site-specifically incorporated into RNA, coupled with their environment-sensitive fluorescence, provides a powerful tool for dissecting the complex world of RNA biology. The protocols and data presented in these application notes offer a solid foundation for researchers to begin exploring the potential of these exciting new molecules in their own studies. As research in this area progresses, more specific data and applications for this compound derivatives will undoubtedly emerge, further expanding our ability to visualize and understand the multifaceted roles of RNA in the cell.

References

Applications of Isowyosine in Synthetic Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isowyosine (imG2) is a hypermodified guanosine analog found at position 37 in the anticodon loop of transfer RNA (tRNA), particularly tRNAPhe, in many species of Archaea.[1][2][3] Its unique tricyclic structure and its biosynthesis pathway, which is absent in bacteria and eukaryotes, make it a molecule of significant interest for synthetic biology. The presence of this compound and other wyosine derivatives is crucial for maintaining the translational reading frame and stabilizing the codon-anticodon interaction.[4]

This document provides an overview of the known biochemistry of this compound and explores its potential, yet currently hypothetical, applications in the field of synthetic biology. The unique, archaeal-specific nature of the this compound biosynthetic pathway presents opportunities for the development of novel orthogonal biological systems. Detailed protocols for the study and characterization of this compound are also provided to facilitate further research in this nascent area.

Quantitative Data on this compound and its Biosynthesis

Quantitative data on the absolute abundance of this compound and the kinetic parameters of its biosynthetic enzymes are not extensively available in the current literature. However, the following table outlines the key quantitative parameters that are crucial for the development of synthetic biology applications. Researchers are encouraged to populate this table with experimental data as it becomes available.

ParameterDescriptionExample Value (Hypothetical)Significance for Synthetic Biology
This compound Abundance Percentage of total tRNAPhe modified with this compound in a given archaeal species.85% in Methanocaldococcus jannaschiiIndicates the in vivo efficiency of the biosynthetic pathway. High efficiency is desirable for robust orthogonal systems.
kcat of aTrm5a (G37 methylation) The turnover number for the N1-methylation of guanosine at position 37 of tRNAPhe.10 min-1Essential for modeling the kinetics of a reconstituted pathway and identifying potential rate-limiting steps.
Km of aTrm5a (tRNAPhe) The Michaelis constant for the interaction between aTrm5a and its tRNAPhe substrate.1 µMA low Km suggests a high affinity, which is a desirable characteristic for an orthogonal enzyme to avoid cross-reactivity.
kcat of aTrm5a (imG-14 methylation) The turnover number for the C7-methylation of 4-demethylwyosine (imG-14) to form this compound.5 min-1Important for understanding the bifunctional nature of the enzyme and for potential engineering efforts.
Km of aTrm5a (imG-14) The Michaelis constant for the interaction between aTrm5a and the imG-14 intermediate.5 µMProvides insight into the substrate specificity of the second catalytic activity of aTrm5a.

Application Notes: Hypothetical Applications in Synthetic Biology

The unique biochemistry of this compound offers several exciting, albeit speculative, avenues for synthetic biology research.

Orthogonal tRNA Modification System

The archaeal-specific nature of the this compound biosynthetic pathway makes it an ideal candidate for development as an orthogonal system in common synthetic biology chassis organisms like Escherichia coli or Saccharomyces cerevisiae.

  • Concept: The genes encoding the enzymes for this compound biosynthesis can be introduced into a heterologous host. This would create a unique tRNA modification that is not recognized by the host's native translational machinery, thereby establishing an orthogonal channel for genetic information.

  • Design: A synthetic operon could be constructed containing the genes for the this compound pathway. This would include the gene for the bifunctional tRNA methyltransferase aTrm5a, which is responsible for the final step in this compound synthesis.[2]

  • Potential Advantages:

    • Reduced Crosstalk: As this compound and its biosynthetic enzymes are not native to bacteria or eukaryotes, the likelihood of unintended interactions with the host's cellular machinery is minimized.

    • Novel Functionalities: An this compound-modified tRNA could be used as a unique scaffold for further chemical derivatization or as a component of a novel genetic code.

Engineered Biocatalysis

The bifunctional nature of the aTrm5a enzyme, which catalyzes two distinct methylation reactions at different positions on the guanosine ring, presents an intriguing target for protein engineering.

  • Concept: The active site of aTrm5a could be mutated to alter its substrate specificity or to catalyze novel chemical transformations.

  • Potential Applications:

    • Novel Methyltransferase: Directed evolution or rational design could be used to create aTrm5a variants that act on different substrates, both on and off tRNA.

    • Biocatalytic Production: An engineered aTrm5a could be used for the biocatalytic production of valuable methylated compounds.

Genetic Code Expansion

While a more challenging and long-term goal, the development of an this compound-based orthogonal system could ultimately contribute to the expansion of the genetic code.

  • Concept: An this compound-modified tRNA with a modified anticodon could be paired with an engineered aminoacyl-tRNA synthetase. This new synthetase would specifically recognize the this compound-modified tRNA and charge it with a non-canonical amino acid (ncAA).

  • Potential Impact: This would enable the site-specific incorporation of ncAAs into proteins, opening up possibilities for creating proteins with novel functions, such as new catalytic activities, altered stability, or the ability to be site-specifically labeled with probes.[5][6]

Experimental Protocols

The following protocols provide methodologies for the fundamental biochemical work required to study this compound and to begin exploring its potential applications in synthetic biology.

Protocol 1: Isolation of Total tRNA from Archaeal Cells

Objective: To isolate total tRNA from an archaeal species known to contain this compound, such as Methanocaldococcus jannaschii or Sulfolobus solfataricus.

Materials:

  • Archaeal cell pellet

  • Extraction Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl2

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 4.5)

  • 3 M Sodium Acetate (pH 5.2)

  • 100% Ethanol, ice-cold

  • 70% Ethanol, ice-cold

  • Nuclease-free water

Procedure:

  • Resuspend the archaeal cell pellet in 5 volumes of ice-cold Extraction Buffer.

  • Add an equal volume of phenol:chloroform:isoamyl alcohol and vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Add 0.1 volumes of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.

  • Mix gently and incubate at -20°C for at least 1 hour to precipitate the RNA.

  • Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the RNA.

  • Discard the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the tRNA pellet in an appropriate volume of nuclease-free water.

  • Quantify the tRNA concentration using a spectrophotometer (A260) and assess purity by the A260/A280 ratio (should be ~2.0).

  • Store the isolated tRNA at -80°C.

Protocol 2: Digestion of tRNA and Preparation for Mass Spectrometry Analysis

Objective: To enzymatically digest total tRNA into its constituent nucleosides for analysis by LC-MS/MS.

Materials:

  • Isolated total tRNA (from Protocol 1)

  • Nuclease P1

  • Bacterial Alkaline Phosphatase

  • 1 M Ammonium Acetate (pH 5.3)

  • Nuclease-free water

  • Centrifugal filters (3 kDa MWCO)

Procedure:

  • In a sterile microfuge tube, combine 10-20 µg of total tRNA with 2 units of Nuclease P1 in 1 M ammonium acetate (pH 5.3).

  • Incubate the reaction at 37°C for 2 hours.

  • Add 2 units of Bacterial Alkaline Phosphatase to the reaction mixture.

  • Continue to incubate at 37°C for an additional 1 hour.

  • To remove the enzymes, transfer the reaction mixture to a 3 kDa MWCO centrifugal filter.

  • Centrifuge according to the manufacturer's instructions to collect the nucleoside-containing filtrate.

  • Dry the filtrate in a vacuum centrifuge.

  • Resuspend the dried nucleosides in an appropriate volume of mobile phase for LC-MS/MS analysis.

Protocol 3: Detection and Relative Quantification of this compound by LC-MS/MS

Objective: To identify and relatively quantify this compound in a sample of digested tRNA using liquid chromatography-tandem mass spectrometry.

Instrumentation and Reagents:

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) system.

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the resuspended nucleoside sample.

  • Elute the nucleosides using a gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% B over 30 minutes.

  • Perform mass spectrometry in positive ion mode.

  • Monitor for the specific mass transition of this compound. The exact mass will be the same as wyosine (imG), so chromatographic separation is key.

  • The precursor ion (MH+) for this compound is m/z 336.1. A characteristic fragment ion would be the base, m/z 204.1.

  • For relative quantification, integrate the peak area for the this compound mass transition and normalize it to the peak area of a canonical nucleoside (e.g., guanosine).

Protocol 4: In Vitro Reconstitution of this compound Biosynthesis (Hypothetical)

Objective: To demonstrate the biosynthesis of this compound in vitro using purified components.

Materials:

  • Purified recombinant aTrm5a enzyme.

  • In vitro transcribed tRNAPhe substrate lacking modifications.

  • S-adenosyl methionine (SAM), the methyl donor.

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT.

  • ATP, CTP, GTP, UTP for in vitro transcription.

  • Components for the synthesis of the imG-14 intermediate (if not starting from G37).

Procedure:

  • Prepare the tRNA substrate: Synthesize tRNAPhe via in vitro transcription using a T7 RNA polymerase system and a DNA template. Purify the transcript.

  • Set up the reaction: In a microfuge tube, combine the in vitro transcribed tRNAPhe, aTrm5a enzyme, and SAM in the Reaction Buffer.

  • Incubation: Incubate the reaction at the optimal temperature for the aTrm5a enzyme (e.g., 60-70°C for an enzyme from a hyperthermophile) for a defined period (e.g., 1-2 hours).

  • Stop the reaction: Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol to denature and remove the enzyme.

  • Purify the tRNA: Purify the tRNA from the reaction mixture using ethanol precipitation as described in Protocol 1.

  • Analyze for this compound formation: Digest the purified tRNA to nucleosides (Protocol 2) and analyze by LC-MS/MS (Protocol 3) to detect the formation of this compound.

Visualizations

Isowyosine_Biosynthesis G37 Guanosine-37 in pre-tRNAPhe m1G37 m1G-37 G37->m1G37 SAM -> SAH imG14 imG-14 (4-demethylwyosine) m1G37->imG14 Pyruvate, SAM imG2 This compound (imG2) imG14->imG2 SAM -> SAH Trm5 Trm5 Trm5->m1G37 TYW1 TYW1 TYW1->imG14 aTrm5a aTrm5a aTrm5a->imG2

Caption: Biosynthetic pathway of this compound (imG2) in Archaea.

Orthogonal_System_Workflow cluster_0 Design and Construction cluster_1 Implementation and Testing cluster_2 Validation of Orthogonality identify_genes Identify this compound biosynthesis genes synthesize_operon Synthesize and clone genes into an expression vector identify_genes->synthesize_operon transform Transform E. coli with the expression vector synthesize_operon->transform induce Induce gene expression transform->induce isolate_tRNA Isolate total tRNA induce->isolate_tRNA analyze Analyze for this compound formation by LC-MS/MS isolate_tRNA->analyze phenotype Assess for any phenotypic changes in E. coli analyze->phenotype proteomics Perform proteomics analysis to detect any off-target effects analyze->proteomics

Caption: Experimental workflow for creating an orthogonal this compound modification system.

aTrm5a_Engineering cluster_0 Engineering Strategies cluster_1 Potential Outcomes aTrm5a Bifunctional aTrm5a Enzyme N1-methylation of G37 C7-methylation of imG-14 directed_evolution Directed Evolution aTrm5a->directed_evolution rational_design Rational Design aTrm5a->rational_design altered_specificity Altered Substrate Specificity directed_evolution->altered_specificity rational_design->altered_specificity novel_catalysis Novel Catalytic Activity altered_specificity->novel_catalysis

Caption: Conceptual diagram for the engineering of the aTrm5a enzyme.

References

Isowyosine: A Potential Biomarker for Archaeal Activity and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isowyosine (imG2) is a hypermodified guanosine derivative found in the transfer RNA (tRNA) of Archaea, particularly in the anticodon loop of tRNAPhe.[1][2][3] This complex modification plays a crucial role in maintaining the structural stability of tRNA and ensuring the fidelity of protein translation, especially in extremophilic archaea that thrive in harsh environments.[4][5] The unique presence and biosynthesis of this compound in Archaea make it a compelling candidate as a biomarker for detecting and monitoring archaeal activity and metabolic status in various environments, from industrial bioreactors to the human gut microbiome. This document provides an overview of this compound, its biosynthesis, its potential as a biomarker, and detailed protocols for its detection and quantification.

This compound as a Biomarker in Specific Organisms

While research into this compound as a specific biomarker for disease is still in its early stages, its unique presence in Archaea suggests significant potential. Variations in the levels of this compound and other tRNA modifications can reflect the metabolic state of an organism and its response to environmental stress.[6]

Archaea

This compound has been identified in several archaeal species, including the hyperthermophilic archaeon Thermococcus kodakarensis and members of the Thermococcales and Thermoproteales orders.[2][7] In these organisms, this compound is a key component of tRNAPhe, contributing to its stability at high temperatures.[4] Therefore, the quantification of this compound in environmental or industrial samples could serve as an indicator of the presence and metabolic activity of these extremophilic archaea. Changes in this compound levels may also correlate with shifts in archaeal community structure or function in response to environmental perturbations.

Trypanosoma brucei

The presence and role of this compound in the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis, are not yet clearly established. While other wyosine derivatives have been found in the mitochondria of T. brucei, specific detection of this compound (imG2) has not been reported.[6] The parasite relies heavily on post-transcriptional modifications of its tRNA for survival and adaptation within its host.[8][9] Further research is needed to determine if this compound is present in T. brucei and whether it could serve as a biomarker for infection or a target for novel drug development.

Quantitative Data

To date, specific quantitative data on the absolute concentration of this compound in different organisms under various conditions are limited in the publicly available literature. However, the relative abundance of this compound and other modified nucleosides can be determined using the protocols outlined below. The following table illustrates a hypothetical representation of quantitative data that could be obtained through such analyses.

Organism/ConditionSample TypeThis compound Level (Relative Abundance)Other Modified Nucleosides (Relative Abundance)Reference
Thermococcus kodakarensis (Optimal Growth)Total tRNA+++m1G, m22G, ΨFictional Data
Thermococcus kodakarensis (Heat Shock)Total tRNA++++m1G, m22G, ΨFictional Data
Sulfolobus solfataricus (Log Phase)Total tRNA++m1G, G+Fictional Data
Sulfolobus solfataricus (Stationary Phase)Total tRNA+m1G, G+Fictional Data

Note: This table is for illustrative purposes only and does not represent actual experimental data. + indicates relative abundance.

Experimental Protocols

The following protocols provide a general framework for the detection and quantification of this compound in biological samples. These are based on established methods for the analysis of modified nucleosides from tRNA.

Protocol 1: Extraction and Purification of Total tRNA
  • Cell Lysis: Harvest cells from culture by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., TRIzol or a buffer containing guanidinium thiocyanate).

  • Phase Separation: Add chloroform to the lysate, vortex, and centrifuge to separate the mixture into aqueous and organic phases.

  • RNA Precipitation: Transfer the aqueous phase containing the RNA to a new tube and precipitate the RNA by adding isopropanol.

  • Washing and Solubilization: Wash the RNA pellet with ethanol and then dissolve the purified total RNA in nuclease-free water.

  • Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

Protocol 2: Enzymatic Digestion of tRNA to Nucleosides
  • Enzyme Digestion: To 1-5 µg of purified total tRNA, add nuclease P1 and incubate at 37°C for 2-4 hours.

  • Dephosphorylation: Add bacterial alkaline phosphatase and continue incubation at 37°C for another 1-2 hours to dephosphorylate the nucleoside monophosphates.

  • Sample Cleanup: The resulting mixture of nucleosides is then ready for analysis by LC-MS/MS. If necessary, a cleanup step using a solid-phase extraction (SPE) column can be performed to remove enzymes and other interfering substances.

Protocol 3: Quantitative Analysis of this compound by LC-MS/MS
  • Chromatographic Separation:

    • Column: Use a reversed-phase C18 column suitable for nucleoside analysis.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient to separate the nucleosides. A typical gradient might start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic modified nucleosides.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and other nucleosides of interest need to be determined using a pure standard or by analyzing in-source fragmentation patterns.

  • Quantification:

    • Generate a standard curve using a synthetic this compound standard of known concentrations.

    • Calculate the concentration of this compound in the biological samples by comparing their peak areas to the standard curve.

    • Relative quantification can be performed by normalizing the peak area of this compound to the peak area of a stable, unmodified nucleoside like adenosine or guanosine.

Signaling Pathways and Workflows

This compound Biosynthesis Pathway in Archaea

The biosynthesis of this compound is a multi-step enzymatic process that begins with a guanosine residue at position 37 of the pre-tRNAPhe.[1][2] The key enzyme, a bifunctional tRNA methyltransferase (aTrm5a, also known as Taw22), catalyzes two critical methylation steps.[1][2]

Isowyosine_Biosynthesis G37 Guanosine-37 in pre-tRNA m1G37 m1G-37 G37->m1G37 aTrm5a (Taw22) (N1-methylation) imG14 imG-14 (4-demethylwyosine) m1G37->imG14 Other enzymes imG2 imG2 (this compound) imG14->imG2 aTrm5a (Taw22) (C7-methylation)

Biosynthesis of this compound in Archaea.

Experimental Workflow for this compound Quantification

The overall workflow for the quantification of this compound from biological samples involves several key steps, from sample collection to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis CellCulture Archaeal Cell Culture tRNA_Extraction Total tRNA Extraction CellCulture->tRNA_Extraction Enzymatic_Digestion Enzymatic Digestion to Nucleosides tRNA_Extraction->Enzymatic_Digestion LCMS LC-MS/MS Analysis Enzymatic_Digestion->LCMS Data_Analysis Data Analysis and Quantification LCMS->Data_Analysis

Workflow for this compound Quantification.

Conclusion

This compound holds promise as a novel biomarker for assessing the presence, activity, and metabolic state of archaea in a variety of settings. Its unique chemical structure and restricted biological distribution make it a specific target for analytical methods. The development of robust and sensitive LC-MS/MS assays for the quantification of this compound will be crucial for unlocking its full potential in research, diagnostics, and industrial applications. Further studies are warranted to establish a direct correlation between this compound levels and specific physiological or pathological conditions in archaea and to investigate its potential presence and role in other organisms like Trypanosoma brucei.

References

Application Notes and Protocols for the Functional Study of Isowyosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for elucidating the function of Isowyosine (imG2), a hypermodified guanosine analog found in the transfer RNA (tRNA) of Archaea. This compound and its isomers, as part of the wyosine family of nucleosides, are located at position 37, immediately 3' to the anticodon. This strategic placement suggests a critical role in maintaining translational fidelity and efficiency. The following protocols detail methods for the detection, quantification, and functional characterization of this compound-containing tRNA.

Detection and Quantification of this compound

The initial step in studying this compound function is its accurate detection and quantification within the total tRNA pool. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) are the gold-standard techniques for this purpose.

Protocol 1.1: Analysis of this compound by HPLC

This protocol outlines the isolation of total tRNA, its enzymatic digestion into constituent nucleosides, and subsequent analysis by reverse-phase HPLC.

Materials:

  • Cell pellet from archaeal culture

  • TRIzol reagent or similar for RNA extraction

  • Isopropanol and Ethanol (75%)

  • DEAE-cellulose column

  • Elution buffers with varying salt concentrations

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • HPLC system with a C18 or C30 reverse-phase column and a photodiode array (PDA) detector

  • Ammonium acetate buffer

  • Acetonitrile or Methanol

  • This compound standard (if available)

Methodology:

  • Total tRNA Isolation:

    • Homogenize archaeal cell pellets in TRIzol reagent.

    • Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol.

    • Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

    • To isolate total tRNA from other RNA species, utilize anion-exchange chromatography with a DEAE-cellulose column. Elute different RNA species using a salt gradient.

  • Enzymatic Digestion to Nucleosides:

    • Take a quantified amount of purified total tRNA (e.g., 20 µg) and digest it to nucleoside 5'-monophosphates using Nuclease P1 at 37°C for 16 hours.

    • Subsequently, dephosphorylate the nucleoside monophosphates to nucleosides by adding BAP and incubating at 37°C for 2 hours.

  • HPLC Analysis:

    • Centrifuge the digested sample to pellet any debris.

    • Inject the supernatant into the HPLC system.

    • Separate the nucleosides using a C18 or C30 column with a gradient of ammonium acetate buffer (mobile phase A) and an organic solvent like acetonitrile or methanol (mobile phase B).

    • Monitor the elution profile at 254 nm or 260 nm.

    • Identify the this compound peak by comparing its retention time and UV absorbance spectrum to a known standard. If a standard is unavailable, tentative identification can be made based on literature values and further confirmation by mass spectrometry.

    • Quantify the amount of this compound relative to the canonical nucleosides (A, U, G, C).

Protocol 1.2: Quantitative Analysis by LC-MS/MS

For highly sensitive and specific quantification, LC-MS/MS is employed. This is particularly useful for confirming the identity of this compound and for detecting it in low-abundance tRNAs. Isotope-dilution mass spectrometry can provide exact quantification.[1]

Methodology:

  • Sample Preparation: Follow the tRNA isolation and digestion protocol as described for HPLC (Protocol 1.1). For absolute quantification, spike the sample with a known amount of a stable isotope-labeled this compound internal standard prior to digestion.

  • LC-MS/MS Analysis:

    • Inject the digested nucleoside mixture into an LC-MS/MS system.

    • Separate the nucleosides using a suitable reverse-phase column and gradient.

    • The eluent is introduced into the mass spectrometer.

    • Perform mass analysis in positive ion mode. The precursor ion corresponding to the mass-to-charge ratio (m/z) of protonated this compound is selected.

    • Fragment the precursor ion in the collision cell to generate characteristic product ions.

    • Monitor specific precursor-product ion transitions (Selected Reaction Monitoring - SRM) for this compound and the internal standard.

  • Data Analysis:

    • Identify this compound based on its retention time and the presence of specific mass transitions.

    • Quantify this compound by comparing the peak area of the endogenous analyte to that of the isotopically labeled internal standard.

Data Presentation: this compound Identification and Quantification

ParameterHPLCLC-MS/MS
Retention Time Dependent on column and gradient conditions (e.g., 42 min)[2]Dependent on column and gradient conditions
UV Absorbance Maxima (nm) Characteristic spectrum, typically measured at 254/260 nmNot the primary detection method
Precursor Ion (m/z) N/A[M+H]⁺
Fragment Ions (m/z) N/ASpecific to this compound structure
Limit of Detection Nanogram rangeFemtomole to picomole range[1]

Functional Characterization of this compound

The following protocols are designed to investigate the functional consequences of the this compound modification in tRNA, particularly its impact on aminoacylation, ribosome binding, and the overall process of translation. These assays ideally compare the activity of in vivo-isolated, this compound-containing tRNA with an unmodified in vitro-transcribed counterpart.

Protocol 2.1: tRNA Aminoacylation Assay

This assay determines the efficiency and kinetics of charging a tRNA with its cognate amino acid by the corresponding aminoacyl-tRNA synthetase (aaRS).

Materials:

  • Purified this compound-containing tRNA and unmodified control tRNA.

  • Purified cognate aminoacyl-tRNA synthetase.

  • Radioactively labeled amino acid (e.g., [³H]-Phenylalanine).

  • ATP and MgCl₂.

  • Reaction buffer (e.g., Tris-HCl, pH 7.5).

  • Trichloroacetic acid (TCA).

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing buffer, ATP, MgCl₂, the radioactively labeled amino acid, and the aaRS.

    • Initiate the reaction by adding either the this compound-containing tRNA or the unmodified control tRNA.

    • Incubate the reaction at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the reaction and quench them on ice-cold glass fiber filters.

  • Precipitation and Washing:

    • Precipitate the tRNA and any charged amino acid by immersing the filters in cold 5% TCA.

    • Wash the filters extensively with cold 5% TCA to remove any unincorporated radiolabeled amino acid, followed by a final wash with ethanol.

  • Quantification:

    • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

    • Plot the amount of aminoacyl-tRNA formed over time to determine the initial reaction velocity.

    • By varying the tRNA concentration, kinetic parameters such as Kₘ and k꜀ₐₜ can be determined using the Michaelis-Menten equation.

Data Presentation: Aminoacylation Kinetics

tRNA SpeciesKₘ (µM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (µM⁻¹s⁻¹)
This compound-tRNA Hypothetical ValueHypothetical ValueHypothetical Value
Unmodified tRNA Hypothetical ValueHypothetical ValueHypothetical Value
Protocol 2.2: Ribosome Binding Assay

This assay measures the ability of a tRNA to bind to the ribosome in response to a specific mRNA codon. A classic method is the nitrocellulose filter binding assay.

Materials:

  • Purified 70S ribosomes.

  • mRNA template containing the cognate codon for the tRNA of interest.

  • ³²P-labeled aminoacyl-tRNA (with and without this compound).

  • Binding buffer (e.g., containing Tris-HCl, MgCl₂, NH₄Cl).

  • Nitrocellulose filters.

Methodology:

  • Complex Formation:

    • Incubate ribosomes with the mRNA template to form the ribosome-mRNA complex.

    • Add the ³²P-labeled aminoacyl-tRNA (either modified or unmodified) to the reaction.

    • Incubate at 37°C to allow for binding to the ribosomal A-site.

  • Filter Binding:

    • Slowly pass the reaction mixture through a nitrocellulose filter under vacuum. Ribosomes and any bound tRNA will be retained on the filter, while unbound tRNA will pass through.[3]

    • Wash the filter with cold binding buffer to remove non-specifically bound tRNA.

  • Quantification:

    • Dry the filter and quantify the amount of retained radioactivity using a scintillation counter or phosphorimager.

    • Compare the amount of ribosome-bound tRNA for the this compound-containing and unmodified species.

Protocol 2.3: In Vitro Translation Assay

This assay assesses the overall competence of the modified tRNA in protein synthesis. It can be used to measure the rate of translation and the fidelity of codon recognition.

Materials:

  • Cell-free translation system (e.g., E. coli S30 extract or a reconstituted PURE system).

  • mRNA template encoding a reporter protein (e.g., luciferase or GFP), with codons specific to the tRNA under study.

  • This compound-containing tRNA and unmodified control tRNA.

  • Amino acid mixture (with one radioactively labeled amino acid, e.g., [³⁵S]-Methionine, for detection of the synthesized protein).

Methodology:

  • Reaction Setup:

    • Combine the components of the cell-free translation system.

    • Add the mRNA template and the amino acid mixture.

    • Supplement the reaction with either the this compound-containing tRNA or the unmodified control tRNA.

  • Protein Synthesis:

    • Incubate the reaction at 37°C to allow for protein synthesis.

  • Analysis of Translation Products:

    • Stop the reaction and analyze the synthesized proteins by SDS-PAGE.

    • Visualize the radiolabeled protein products by autoradiography or phosphorimaging.

    • Quantify the amount of full-length protein produced to assess translation efficiency.

  • Fidelity Assessment:

    • To assess translational fidelity, use mRNA templates containing near-cognate or frameshift-prone sequences.

    • Compare the levels of misincorporation or frameshifting in the presence of this compound-containing tRNA versus unmodified tRNA.

Visualizing Pathways and Workflows

This compound Biosynthetic Pathway

The biosynthesis of this compound (imG2) is part of the larger wyosine modification pathway in Archaea, starting from a guanosine at position 37 of the tRNA, which is first methylated.

Isowyosine_Biosynthesis cluster_enzymes Enzymes G37 Guanosine-37 in pre-tRNA m1G37 m¹G-37 in tRNA G37->m1G37 Trm5 imG14 imG-14 (4-demethylwyosine) m1G37->imG14 TYW1/TAW1 imG2 imG2 (this compound) imG14->imG2 Trm5a-like methyltransferase (e.g., TAW2/TYW2 homolog) Trm5 Trm5 TYW1 TYW1/TAW1 TAW2 TAW2/TYW2 homolog

Caption: Biosynthetic pathway of this compound (imG2) in Archaea.

Experimental Workflow for this compound Functional Analysis

This diagram outlines the overall experimental strategy for characterizing the function of this compound.

Experimental_Workflow start Archaeal Cell Culture tRNA_iso tRNA Isolation and Purification start->tRNA_iso digestion Enzymatic Digestion to Nucleosides tRNA_iso->digestion func_assays Functional Assays tRNA_iso->func_assays analysis Detection & Quantification (HPLC, LC-MS/MS) digestion->analysis amino Aminoacylation Assay func_assays->amino ribo Ribosome Binding Assay func_assays->ribo trans In Vitro Translation func_assays->trans kinetics Determine Kₘ, k꜀ₐₜ amino->kinetics binding Assess Codon-Dependent Binding Affinity ribo->binding fidelity Measure Translation Efficiency & Fidelity trans->fidelity

Caption: Workflow for this compound detection and functional assays.

Role of this compound in Translation

This diagram illustrates the central role of modified tRNA, such as one containing this compound, in the process of protein synthesis at the ribosome.

Translation_Role cluster_tRNA Aminoacyl-tRNA mRNA mRNA Ribosome Ribosome (A, P, E sites) mRNA->Ribosome binds Protein Growing Polypeptide Chain Ribosome->Protein Peptide Bond Formation tRNA tRNA-imG2 tRNA->Ribosome enters A-site Anticodon Anticodon AminoAcid Amino Acid Anticodon->mRNA Codon Recognition

Caption: Role of this compound-tRNA in ribosomal translation.

References

Troubleshooting & Optimization

Technical Support Center: Isowyosine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isowyosine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of this compound and related hypermodified nucleosides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

This compound is a hypermodified guanosine derivative found in tRNA. Its complex tricyclic imidazo[1,2-a]purin-9-one core structure, coupled with the stereochemical requirements of the ribose moiety, makes its chemical synthesis a significant challenge. Key difficulties include the multi-step construction of the unique nucleobase, the necessity for a sophisticated protecting group strategy, typically low reaction yields, and complex purification procedures.[1][2]

Q2: What are the primary hurdles in constructing the tricyclic nucleobase of this compound?

The formation of the fused imidazole ring onto the purine core is a critical and often problematic step. Challenges include achieving regioselectivity in the ring-closing reaction and the potential for side reactions under the required reaction conditions. The synthesis of the precursor, a suitably substituted guanosine derivative, is also a laborious process that can involve multiple protection and deprotection steps.[1]

Q3: What should I consider when developing a protecting group strategy for this compound synthesis?

A robust protecting group strategy is crucial for success. Key considerations include:

  • Orthogonality: Protecting groups for the hydroxyl functions of the ribose sugar and the functional groups on the nucleobase must be "orthogonal," meaning they can be removed under different conditions without affecting each other.

  • Stability: The chosen protecting groups must be stable throughout the various reaction steps of the synthesis.

  • Ease of Removal: Deprotection conditions should be mild enough to avoid degradation of the sensitive this compound molecule.

Q4: How can I improve the yield of my this compound synthesis?

Low yields are a common issue in multi-step organic synthesis.[3] To improve yields, consider the following:

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and catalyst to find the optimal conditions for each step.

  • Purify Intermediates: Ensure that all intermediates are sufficiently pure before proceeding to the next step, as impurities can interfere with subsequent reactions.

  • Minimize Transfer Losses: Use careful techniques to minimize the loss of material during transfers between reaction vessels and during workup procedures.

Q5: What are the best methods for purifying this compound and its intermediates?

The purification of polar molecules like nucleosides can be challenging. Common techniques include:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for purifying nucleosides and can effectively separate the desired product from closely related impurities.[4][5]

  • Flash Column Chromatography: Silica gel chromatography can be used for the purification of less polar protected intermediates.

  • Recrystallization: If a crystalline solid is obtained, recrystallization can be an effective method for achieving high purity.

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Low or no yield in the final product Inefficient coupling of the nucleobase and sugar.Optimize coupling reaction conditions (catalyst, temperature, solvent). Ensure starting materials are pure and dry.
Degradation of the product during deprotection.Use milder deprotection reagents or shorter reaction times.
Incomplete reactions at intermediate steps.Monitor reaction progress by TLC or LC-MS to ensure completion.
Multiple spots on TLC/LC-MS of the final product Incomplete deprotection.Extend deprotection time or use a stronger deprotection agent.
Formation of side products.Re-evaluate reaction conditions to minimize side reactions. Purify intermediates thoroughly.
Epimerization at the anomeric carbon.Use stereoselective glycosylation methods.
Difficulty in purifying the final product Product is highly polar and water-soluble.Use reversed-phase HPLC with a suitable mobile phase.
Co-elution with impurities.Optimize HPLC conditions (gradient, column chemistry).
Product is unstable on silica gel.Avoid silica gel chromatography for the final product; use HPLC or other methods.

Quantitative Data Summary

The following table summarizes typical yields for key steps in the synthesis of related imidazo[1,2-a]purine nucleosides, which can serve as a benchmark for this compound synthesis.

Reaction Step Reactants Product Typical Yield (%) Reference
GlycosylationSilylated Nucleobase + Protected RiboseProtected Nucleoside60-95[6]
Imidazole Ring FormationSubstituted Guanine DerivativeTricyclic Nucleobase40-70[7]
DeprotectionFully Protected NucleosideFinal Nucleoside50-80[6]

Experimental Protocols

Note: The following are generalized protocols for key steps in the synthesis of imidazo[1,2-a]purine nucleosides and should be adapted for the specific synthesis of this compound.

1. Silyl-Hilbert-Johnson (Vorbrüggen) Glycosylation

This protocol describes the coupling of a silylated nucleobase with a protected ribose derivative.

  • Materials:

    • Persilylated imidazo[1,2-a]purin-9-one derivative (1.0 eq)

    • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq)

    • Anhydrous 1,2-dichloroethane (DCE)

    • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq)

  • Procedure:

    • Dissolve the silylated nucleobase in anhydrous DCE under an inert atmosphere (e.g., argon or nitrogen).

    • Add the protected ribose derivative to the solution.

    • Cool the mixture to 0 °C and add TMSOTf dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

2. Deprotection of the Nucleoside

This protocol describes the removal of acyl protecting groups from the sugar moiety and the nucleobase.

  • Materials:

    • Protected nucleoside (1.0 eq)

    • Saturated methanolic ammonia

  • Procedure:

    • Dissolve the protected nucleoside in saturated methanolic ammonia in a sealed pressure vessel.

    • Stir the reaction at room temperature for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS until all protecting groups are removed.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the final product by reversed-phase HPLC.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis Workflow start Start: Substituted Purine protect Protecting Group Introduction start->protect glycosylation Glycosylation with Protected Ribose protect->glycosylation ring_formation Imidazole Ring Formation glycosylation->ring_formation deprotection Final Deprotection ring_formation->deprotection purification HPLC Purification deprotection->purification end_product This compound purification->end_product

Caption: A generalized workflow for the chemical synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_sm Are starting materials pure and dry? start->check_sm purify_sm Purify/dry starting materials check_sm->purify_sm No check_conditions Are reaction conditions optimal? check_sm->check_conditions Yes purify_sm->start optimize_conditions Optimize temperature, time, and reagents check_conditions->optimize_conditions No check_intermediates Are intermediates pure? check_conditions->check_intermediates Yes optimize_conditions->start purify_intermediates Purify intermediates before next step check_intermediates->purify_intermediates No check_deprotection Is deprotection complete and clean? check_intermediates->check_deprotection Yes purify_intermediates->start optimize_deprotection Adjust deprotection conditions check_deprotection->optimize_deprotection No success Yield Improved check_deprotection->success Yes optimize_deprotection->start

Caption: A troubleshooting decision tree for addressing low yields in synthesis.

protecting_groups cluster_protection Orthogonal Protecting Groups This compound This compound Core Ribose_OH Ribose Hydroxyls (2', 3', 5') This compound->Ribose_OH Base_NH Nucleobase Amino/Imino Groups This compound->Base_NH TBDMS TBDMS (silyl ether) - Removed by F- Ribose_OH->TBDMS Protection Benzoyl Benzoyl (ester) - Removed by NH3/MeOH Base_NH->Benzoyl Protection Boc Boc (carbamate) - Removed by acid Base_NH->Boc Protection

References

Technical Support Center: Isowyosine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Isowyosine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, focusing on the key C-glycosylation step.

Problem ID Issue Potential Causes Recommended Solutions
IY-T01 Low to No Product Formation 1. Inactive catalyst (e.g., Lewis acid).2. Poor quality of starting materials (7-deazaguanine, protected ribose).3. Inappropriate solvent or reaction temperature.4. Insufficient reaction time.1. Use a freshly opened or properly stored Lewis acid. Consider catalyst screening (e.g., SnCl₄, TMSOTf).2. Verify the purity of starting materials by NMR or LC-MS. Ensure the protected ribose is fully functionalized.3. Ensure the solvent is anhydrous. Optimize the reaction temperature; some glycosylations require low temperatures to prevent degradation.4. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
IY-T02 Formation of N-glycosylated Isomer 1. The nitrogen atoms of the 7-deazaguanine ring are more nucleophilic than the C8 position under certain conditions.2. The choice of Lewis acid and solvent can influence regioselectivity.1. Employ a Friedel-Crafts type reaction condition which favors C-alkylation.2. Screen different Lewis acids and solvents to find conditions that maximize C8-glycosylation. Non-polar solvents may favor C-glycosylation.
IY-T03 Formation of Anomers (α/β isomers) 1. The stereoselectivity of the glycosylation reaction is not well-controlled.2. The nature of the protecting groups on the ribose moiety influences the stereochemical outcome.1. The use of a participating protecting group (e.g., acetyl or benzoyl) at the C2' position of the ribose can favor the formation of the β-anomer through neighboring group participation.2. Optimize the reaction temperature, as lower temperatures often lead to higher stereoselectivity.
IY-T04 Degradation of Starting Material or Product 1. Harsh reaction conditions (e.g., high temperature, strong acid).2. The product is unstable under the work-up or purification conditions.1. Use milder Lewis acids or lower reaction temperatures.2. Perform a neutral work-up if the product is acid-sensitive. Use appropriate purification techniques, such as column chromatography with a suitable solvent system, and avoid prolonged exposure to harsh conditions.
IY-T05 Difficult Purification 1. Presence of closely related isomers (N-glycosylated vs. C-glycosylated, α vs. β anomers).2. Unreacted starting materials and byproducts from protecting groups.1. Utilize high-performance liquid chromatography (HPLC) for separation of isomers.2. Optimize the reaction to go to completion. Choose protecting groups that result in easily separable byproducts.

Frequently Asked Questions (FAQs)

1. What is the most critical step in this compound synthesis?

The C-glycosylation of the 7-deazaguanine core with a protected ribose derivative is the most crucial and often lowest-yielding step.[1] This reaction establishes the key carbon-carbon bond and sets the stereochemistry of the final product.

2. How can I improve the yield of the C-glycosylation reaction?

Several factors can be optimized to improve the yield:

  • Protecting Groups: The choice of protecting groups on both the 7-deazaguanine and the ribose is critical. For the ribose, using a participating group like acetyl or benzoyl at the 2'-position can help direct the stereochemistry to the desired β-anomer.

  • Lewis Acid: The choice and stoichiometry of the Lewis acid (e.g., SnCl₄, TMSOTf) are crucial. A screening of different Lewis acids and their concentrations should be performed.

  • Solvent: Anhydrous, non-polar solvents often favor C-glycosylation over N-glycosylation.

  • Temperature: Lowering the reaction temperature can improve selectivity and reduce the formation of byproducts.

3. What are the common byproducts in this compound synthesis?

Common byproducts include:

  • N-glycosylated isomers (attachment at N7 or N9).

  • The α-anomer of the desired C-glycosylated product.

  • Degradation products of the starting materials or the product under harsh reaction conditions.

  • Byproducts from the removal of protecting groups.

4. What is the best method for purifying this compound?

Due to the potential for isomeric byproducts, purification can be challenging. A multi-step approach is often necessary:

  • Initial purification by flash column chromatography on silica gel to remove non-polar impurities and some byproducts.

  • Final purification by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is often required to separate the desired β-anomer from any α-anomer and N-glycosylated isomers.

5. How do I choose the right protecting groups for my synthesis?

The selection of protecting groups should follow an orthogonal strategy, allowing for their selective removal without affecting other parts of the molecule.

  • For the sugar moiety: Acetyl (Ac) or benzoyl (Bz) groups are commonly used for the hydroxyls. A participating group at C2' is recommended to control stereochemistry.

  • For the 7-deazaguanine moiety: The exocyclic amine may need protection, for example, with a benzoyl group, to prevent side reactions. The choice of protecting group will depend on the overall synthetic strategy and the conditions for subsequent steps.

Experimental Protocols & Data

Key Experiment: C-Glycosylation of 7-Deazaguanine

This protocol is a generalized procedure based on Friedel-Crafts type C-glycosylation reactions reported for guanine analogues.[1]

Objective: To synthesize 8-(β-D-ribofuranosyl)-7-deazaguanine (a core structure of this compound) via C-glycosylation.

Materials:

  • Protected 7-deazaguanine (e.g., N²-benzoyl-7-deazaguanine)

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • Lewis Acid (e.g., SnCl₄, TMSOTf)

  • Anhydrous solvent (e.g., 1,2-dichloroethane, acetonitrile)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • To a solution of protected 7-deazaguanine in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add the Lewis acid dropwise.

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Add a solution of the protected ribose in the anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

The yield of C-glycosylation is highly dependent on the reaction conditions. The following table summarizes typical yields based on literature for similar reactions.

Lewis Acid Solvent Temperature (°C) Typical Yield (%)
SnCl₄1,2-Dichloroethane2540-50
TMSOTfAcetonitrile0 to 2545-55
BF₃·OEt₂Dichloromethane-20 to 035-45

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start: Protected 7-Deazaguanine & Protected Ribose c_glycosylation C-Glycosylation (Friedel-Crafts type) start->c_glycosylation workup Aqueous Work-up & Extraction c_glycosylation->workup Quench Reaction purification1 Flash Column Chromatography workup->purification1 Crude Product deprotection Deprotection of Sugar & Base purification1->deprotection Protected Intermediate purification2 Final Purification (RP-HPLC) deprotection->purification2 Crude this compound end This compound purification2->end

Caption: A generalized experimental workflow for the chemical synthesis of this compound.

Logical Relationship of Troubleshooting Low Yield

troubleshooting_low_yield low_yield Low Yield cause1 Inactive Reagents low_yield->cause1 cause2 Suboptimal Conditions low_yield->cause2 cause3 Side Reactions low_yield->cause3 solution1a Verify Purity of Starting Materials cause1->solution1a solution1b Use Fresh Catalyst/ Reagents cause1->solution1b solution2a Optimize Temperature & Time cause2->solution2a solution2b Screen Solvents & Lewis Acids cause2->solution2b solution3a Adjust Stoichiometry cause3->solution3a solution3b Change Protecting Groups cause3->solution3b

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Optimizing HPLC Separation of Isowyosine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Isowyosine isomers. As specific, published protocols for this compound are limited, the following recommendations are based on established principles for separating polar, structurally similar isomers, such as modified nucleosides.

Frequently Asked Questions (FAQs)

Q1: What are this compound isomers and why are they difficult to separate?

This compound is a modified nucleoside, an analogue of Wyosine. Isomers of this compound have the same molecular formula but differ in the spatial arrangement of their atoms.[1] This structural similarity results in nearly identical physicochemical properties, such as polarity and hydrophobicity, making their separation by HPLC challenging.[2][3] Effective separation requires methods that can exploit subtle differences in their three-dimensional shape or interactive sites.

Q2: What are the primary factors influencing the resolution of this compound isomers in HPLC?

The resolution (Rs) between two chromatographic peaks is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k).[4]

  • Efficiency (N): Relates to the sharpness of the peaks. Higher efficiency (more theoretical plates) leads to narrower peaks, which are easier to resolve. It is influenced by column length and particle size.[4][5]

  • Selectivity (α): This is the most critical factor for isomer separation and represents the ability of the chromatographic system to distinguish between the isomers.[4] It is primarily influenced by the choice of stationary phase and mobile phase composition (including pH and solvent type).[4]

  • Retention Factor (k): Describes how long an analyte is retained on the column. Optimizing retention can provide more time for the separation to occur. It is mainly controlled by the strength of the mobile phase.[4]

Q3: What type of HPLC column is best suited for separating polar isomers like this compound?

Separating polar compounds like this compound, a modified nucleoside, can be challenging with standard C18 columns due to poor retention.[6] Consider the following column types:

  • Polar-Embedded Phases: These are reversed-phase columns (e.g., C18) with polar functional groups embedded in the alkyl chains. They are designed to be stable in highly aqueous mobile phases and offer different selectivity for polar compounds.[7]

  • Phenyl and Pentafluorophenyl (PFP) Phases: These columns are effective for separating positional isomers, especially those containing aromatic rings, through π-π interactions.[3][5]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC columns use a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This mode is ideal for retaining and separating very polar compounds that show little or no retention in reversed-phase chromatography.[8]

  • Chiral Stationary Phases (CSPs): If the this compound isomers are enantiomers (non-superimposable mirror images), a chiral column is essential for their separation.[9][10] Common CSPs are based on polysaccharides or proteins.[10][11]

Troubleshooting Guide

Problem 1: Poor or no resolution between this compound isomer peaks (co-elution).

  • Q: My isomer peaks are completely or partially co-eluting. What is the first parameter I should change? A: The most powerful way to improve the resolution of closely eluting compounds, especially isomers, is to alter the selectivity (α) of your system.[4] This is most effectively achieved by changing the stationary phase or the mobile phase composition.[2][4]

    Troubleshooting Steps:

    • Change the Stationary Phase: Switching to a column with a different chemistry is the most effective way to alter selectivity.[2][5] For example, if you are using a standard C18 column, try a Phenyl-Hexyl or a polar-embedded phase column.[5]

    • Modify the Mobile Phase Organic Solvent: If using acetonitrile, try substituting it with methanol or vice versa.[5][12] Different organic modifiers can alter the interactions between the isomers and the stationary phase, thus changing selectivity.

    • Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of nucleoside analogs, which in turn affects their retention and selectivity.[5][13] Systematically vary the pH of the aqueous buffer to find the optimal separation window.

    • Implement Gradient Elution: A shallow gradient can often improve the separation of closely eluting peaks compared to an isocratic method.[14]

Problem 2: Significant peak tailing is affecting resolution and quantification.

  • Q: My peaks, particularly for one of the isomers, are showing significant tailing. What are the common causes and solutions? A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, such as basic analytes interacting with acidic silanol groups on the silica surface.[15][16] It can also be caused by column overload or extra-column band broadening.[17][18]

    Troubleshooting Steps:

    • Check for Secondary Silanol Interactions: If you are analyzing basic compounds, interactions with surface silanols are a likely cause.[15]

      • Use a Mobile Phase Additive: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.

      • Adjust pH: Lowering the mobile phase pH can suppress the ionization of silanol groups, reducing these interactions.[16]

      • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to this issue.

    • Evaluate for Column Overload: Injecting too much sample mass can saturate the stationary phase and cause tailing.[16][19] Prepare and inject a sample that is 10 times more dilute. If the peak shape improves, mass overload was the issue.

    • Minimize Extra-Column Volume: Excessive tubing length or fittings with large internal diameters between the injector, column, and detector can cause band broadening and tailing.[20] Ensure all connections are made with the shortest possible length of narrow-bore tubing.

Problem 3: Unstable or shifting retention times.

  • Q: The retention times for my isomers are drifting between injections or from day to day. How can I improve reproducibility? A: Fluctuating retention times are typically caused by issues with the mobile phase, column equilibration, or temperature variations.

    Troubleshooting Steps:

    • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting an analysis. When changing mobile phases, flush the column with at least 10-20 column volumes of the new mobile phase. For HILIC or ion-pairing methods, equilibration times can be significantly longer.

    • Use a Buffered Mobile Phase: Unstable pH can cause retention time shifts for ionizable compounds like this compound.[21] Using a buffer (e.g., phosphate, formate, or acetate) helps maintain a constant pH.[16][22] Ensure the buffer concentration is adequate and that it is prepared fresh daily.[23]

    • Control Column Temperature: Temperature affects mobile phase viscosity and analyte interactions.[14] Even small fluctuations in ambient temperature can cause retention shifts. Using a thermostatted column compartment is crucial for reproducible results.[24]

    • Check for Mobile Phase Changes: Ensure the mobile phase composition is accurate and consistent. If using a premixed mobile phase, be aware that volatile organic components can evaporate over time, altering the solvent strength.

Data Presentation

Effective method development requires systematic tracking of results. The tables below illustrate how to summarize quantitative data when optimizing key parameters.

Table 1: Example Data for Stationary Phase Screening

Stationary Phase Mobile Phase Retention Time (Isomer 1, min) Retention Time (Isomer 2, min) Resolution (Rs) Tailing Factor (Isomer 2)
Standard C18 95:5 Water:ACN 4.1 4.2 0.65 1.8
C18 (Polar-Embedded) 95:5 Water:ACN 5.3 5.7 1.45 1.3
Phenyl-Hexyl 95:5 Water:ACN 4.9 5.5 1.80 1.2

| HILIC | 5:95 Water:ACN | 8.2 | 9.1 | 2.10 | 1.1 |

Table 2: Example Data for Mobile Phase pH Optimization (Phenyl-Hexyl Column)

Mobile Phase pH (20mM Phosphate Buffer) Retention Time (Isomer 1, min) Retention Time (Isomer 2, min) Resolution (Rs)
3.0 6.5 7.0 1.21
4.5 5.8 6.5 1.75
6.0 4.9 5.5 1.80

| 7.5 | 4.2 | 4.6 | 1.10 |

Visualizations

Diagrams can clarify complex workflows and relationships between chromatographic parameters.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Resolution Start Poor Resolution (Rs < 1.5) ChangeSelectivity Modify Selectivity (α) Start->ChangeSelectivity Highest Impact ChangeStationaryPhase Change Stationary Phase (e.g., C18 -> Phenyl) ChangeSelectivity->ChangeStationaryPhase ChangeMobilePhase Change Mobile Phase (e.g., ACN -> MeOH) ChangeSelectivity->ChangeMobilePhase ChangepH Optimize Mobile Phase pH ChangeSelectivity->ChangepH CheckResolution1 Resolution Improved? ChangeStationaryPhase->CheckResolution1 ChangeMobilePhase->CheckResolution1 ChangepH->CheckResolution1 IncreaseEfficiency Increase Efficiency (N) CheckResolution1->IncreaseEfficiency No End Method Optimized (Rs ≥ 1.5) CheckResolution1->End Yes LongerColumn Use Longer Column IncreaseEfficiency->LongerColumn SmallerParticles Use Smaller Particle Size Column IncreaseEfficiency->SmallerParticles CheckResolution2 Resolution Improved? LongerColumn->CheckResolution2 SmallerParticles->CheckResolution2 OptimizeRetention Optimize Retention (k) CheckResolution2->OptimizeRetention No CheckResolution2->End Yes AdjustSolventStrength Adjust Organic % OptimizeRetention->AdjustSolventStrength AdjustSolventStrength->End

Caption: A logical workflow for troubleshooting poor resolution in HPLC.

Resolution_Factors Key Factors Affecting HPLC Resolution Resolution Resolution (Rs) Selectivity Selectivity (α) Ability to differentiate isomers Resolution->Selectivity Efficiency Efficiency (N) Peak sharpness Resolution->Efficiency Retention Retention Factor (k) Analyte retention Resolution->Retention StatPhase Stationary Phase Chemistry (C18, Phenyl, HILIC) Selectivity->StatPhase MobPhase Mobile Phase Composition (Solvent Type, pH, Additives) Selectivity->MobPhase PartSize Particle Size Efficiency->PartSize ColLength Column Length Efficiency->ColLength FlowRate Flow Rate Efficiency->FlowRate SolvStrength Mobile Phase Strength (% Organic) Retention->SolvStrength Temperature Temperature Retention->Temperature

Caption: The relationship between resolution and its core influencing factors.

Experimental Protocols

Protocol 1: Systematic Method Development for this compound Isomer Separation

This protocol outlines a systematic approach to developing a robust HPLC method for separating this compound isomers.

Objective: To achieve baseline resolution (Rs ≥ 1.5) between this compound isomers with symmetrical peak shapes.

1. Initial Column and Mobile Phase Screening:

  • Column Selection: Based on the polar nature of this compound, screen at least two columns with different selectivities.
  • Primary Choice: Phenyl-Hexyl column (150 x 4.6 mm, 3.5 µm).
  • Secondary Choice: HILIC column (150 x 4.6 mm, 3.5 µm).
  • Mobile Phase A (Aqueous): Prepare 20 mM ammonium formate buffer. Prepare two batches and adjust one to pH 3.0 and the other to pH 6.0 with formic acid.
  • Mobile Phase B (Organic): Acetonitrile (ACN).
  • Initial Gradient: Run a broad scouting gradient from 5% to 95% B over 20 minutes to determine the approximate elution conditions for the isomers.
  • Flow Rate: 1.0 mL/min.
  • Temperature: 30 °C.
  • Detection: UV detector at the λmax of this compound.

2. Optimization of Mobile Phase:

  • Based on the screening results, select the column that provides the best initial separation or potential for separation.
  • Focus the Gradient: Design a shallower gradient around the elution point observed in the scouting run. For example, if isomers eluted at 30% ACN, try a gradient from 20% to 40% ACN over 15 minutes.[14]
  • Optimize pH: Using the selected column and focused gradient, perform runs at different pH values (e.g., 3.0, 4.5, 6.0, 7.5) to find the pH that yields the maximum resolution.[13]
  • Test Organic Modifier: If resolution is still suboptimal, replace acetonitrile with methanol and repeat the gradient optimization.[5]

3. Optimization of Temperature and Flow Rate:

  • Temperature: Evaluate the separation at different temperatures (e.g., 25°C, 40°C, 50°C). Higher temperatures can decrease mobile phase viscosity and improve peak efficiency, but may also alter selectivity.[14]
  • Flow Rate: Once other parameters are set, the flow rate can be adjusted to balance analysis time and resolution. Lowering the flow rate can sometimes improve the separation of difficult peaks.[14]

4. Final Method and Validation:

  • Once optimal conditions are established (Rs ≥ 1.5, tailing factor < 1.5), confirm the method's robustness by making small, deliberate changes to parameters like pH (±0.2 units) and temperature (±2°C) to ensure the separation is reliable.

References

Overcoming low abundance of Isowyosine in samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low abundance of Isowyosine (imG2) in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to detect?

A: this compound (imG2) is a hypermodified guanosine derivative found at position 37, adjacent to the anticodon in the phenylalanine tRNA (tRNAPhe) of many Archaea. Its low abundance is due to several factors: it is present on only one specific type of tRNA, the total tRNA population itself is a small fraction of total cellular RNA, and this compound is an intermediate in the biosynthesis of other wyosine derivatives, meaning its cellular concentration can be transient.

Q2: What is the most common method for quantifying this compound?

A: The gold standard for the sensitive and specific quantification of this compound and other modified nucleosides is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This technique allows for the precise measurement of the mass-to-charge ratio of the nucleoside and its fragments, enabling accurate identification and quantification even in complex biological matrices.

Q3: How can I increase the concentration of this compound in my sample before analysis?

A: Due to its low natural abundance, an enrichment step is highly recommended. The most effective strategies involve the purification of tRNA from total cellular RNA. A two-step approach is often most successful: first, an enrichment of the total tRNA population, followed by a specific purification of tRNAPhe, which is known to contain wyosine derivatives.[3][4]

Q4: Can I use an antibody to enrich for this compound-containing RNA?

A: Currently, there are no commercially available antibodies that specifically recognize this compound or the broader family of wyosine derivatives for the purpose of immunoprecipitation. Therefore, alternative enrichment strategies focusing on tRNA purification are necessary.

Q5: What is a realistic expectation for the yield of this compound from a typical Archaeal cell culture?

A: The yield will be highly dependent on the species of Archaea, the growth conditions, and the efficiency of the extraction and enrichment protocols. It is not uncommon for rare, modified nucleosides to be present at levels of femtomoles to picomoles per microgram of total RNA. Therefore, starting with a sufficient quantity of biomass is critical.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of low-abundance this compound.

Problem Potential Cause(s) Recommended Solution(s)
No or very low this compound signal in LC-MS/MS 1. Insufficient starting material. 2. Inefficient tRNA extraction or degradation. 3. Suboptimal enzymatic digestion of tRNA to nucleosides. 4. Poor ionization efficiency in the mass spectrometer. 5. Incorrect MS/MS transition parameters.1. Increase the amount of cell pellet used for RNA extraction. 2. Use fresh reagents and RNase-free techniques. Verify RNA integrity on a gel. 3. Optimize digestion time and enzyme concentration. Ensure the use of a nuclease and phosphatase cocktail for complete digestion. 4. Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). 5. Infuse a synthetic this compound standard (if available) to optimize precursor and product ion selection.
High background noise obscuring the this compound peak 1. Contaminants from the biological matrix (salts, lipids). 2. Contamination from plasticware or solvents. 3. Incomplete chromatographic separation from isobaric compounds.1. Perform a solid-phase extraction (SPE) cleanup of the digested nucleoside sample. 2. Use high-purity, LC-MS grade solvents and low-binding tubes. 3. Optimize the LC gradient to improve the resolution around the expected retention time of this compound.
Poor reproducibility between replicate injections 1. Inconsistent sample preparation. 2. Instability of the LC-MS system. 3. Degradation of this compound in the prepared sample.1. Use a standardized protocol for all samples. The use of a stable isotope-labeled internal standard is highly recommended for normalization. 2. Equilibrate the LC column thoroughly before starting the analytical run. Run system suitability tests. 3. Keep samples in the autosampler at a low temperature (e.g., 4°C) and analyze them as soon as possible after preparation.
Peak tailing or fronting in the chromatogram 1. Column overload. 2. Secondary interactions between this compound and the column stationary phase. 3. Inappropriate mobile phase pH.1. Dilute the sample or inject a smaller volume. 2. Try a different column chemistry (e.g., HILIC instead of reversed-phase). 3. Adjust the pH of the mobile phase to ensure this compound is in a single ionic state.

Experimental Protocols

Protocol 1: Enrichment of Total tRNA from Archaeal Cells

This protocol is adapted from methods for tRNA extraction from microorganisms.

Materials:

  • Archaeal cell pellet

  • Extraction Buffer: 50 mM sodium acetate, 10 mM MgOAc, pH 5.0

  • Acid phenol:chloroform:isoamyl alcohol (125:24:1), pH 4.5

  • Isopropanol

  • 70% Ethanol (prepared with RNase-free water)

  • RNase-free water

Procedure:

  • Resuspend the cell pellet in Extraction Buffer.

  • Add an equal volume of acid phenol:chloroform:isoamyl alcohol.

  • Incubate at 60°C for 30 minutes with vigorous shaking.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 1 volume of isopropanol to precipitate the RNA.

  • Incubate at -20°C for at least 1 hour.

  • Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the RNA.

  • Wash the pellet with 70% ethanol.

  • Air-dry the pellet and resuspend in RNase-free water. This sample now contains total RNA, enriched for smaller RNA species like tRNA.

Protocol 2: Quantification of this compound by LC-MS/MS

Materials:

  • Enriched tRNA sample

  • Nuclease P1

  • Bacterial Alkaline Phosphatase

  • Ammonium acetate buffer (10 mM, pH 5.3)

  • LC-MS grade water and acetonitrile

  • Formic acid

  • C18 reversed-phase HPLC column

Procedure:

  • Enzymatic Digestion: To 1-5 µg of enriched tRNA, add Nuclease P1 and incubate in ammonium acetate buffer at 37°C for 2 hours. Then, add Bacterial Alkaline Phosphatase and incubate for another 1 hour at 37°C to dephosphorylate the nucleosides.

  • Sample Cleanup: Remove enzymes by passing the reaction mixture through a 10 kDa molecular weight cutoff filter.

  • LC Separation:

    • Inject the filtered sample onto a C18 column.

    • Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Example Gradient: 0-5 min, 2% B; 5-15 min, 2-30% B; 15-17 min, 30-95% B; 17-20 min, 95% B; 20-21 min, 95-2% B; 21-25 min, 2% B.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transition for this compound will need to be determined, likely based on the fragmentation of the glycosidic bond (loss of the ribose sugar). For this compound (C14H17N5O5, MW ~351.32), the precursor ion would be [M+H]+ at m/z 352.1. A likely product ion would correspond to the protonated base at m/z 220.1.

    • Optimize collision energy for this transition to maximize signal intensity.

    • Quantify the peak area at the specific retention time for the this compound transition.

Quantitative Data

The following tables present hypothetical data to illustrate the expected outcomes of enrichment strategies for this compound analysis.

Table 1: Comparison of this compound Signal with and without tRNA Enrichment

Sample Type Starting Material This compound Peak Area (Arbitrary Units) Fold Enrichment
Total RNA10 µg1,5001
Enriched tRNA10 µg25,00016.7

Table 2: Effect of tRNA-Phe Specific Purification on this compound Detection

Enrichment Method Starting Material (Total tRNA) This compound Peak Area (Arbitrary Units) Fold Enrichment (vs. Total tRNA)
Total tRNA5 µg12,0001
tRNA-Phe Purified5 µg180,00015

Visualizations

Isowyosine_Biosynthesis cluster_key Key G Guanosine (in tRNA-Phe) m1G m1G G->m1G Trm5a imG14 imG-14 (4-demethylwyosine) m1G->imG14 TYW1/Taw1 imG2 This compound (imG2) imG14->imG2 aTrm5a/Taw22 (C7-methylation) mimG 7-methylwyosine (mimG) imG2->mimG TYW2-like k1 imG2: Target Analyte k2 Enzymatic Step

Caption: Biosynthesis pathway of this compound (imG2) in Archaea.

experimental_workflow start Archaeal Cell Culture rna_extraction Total RNA Extraction start->rna_extraction trna_enrichment tRNA Enrichment rna_extraction->trna_enrichment digestion Enzymatic Digestion to Nucleosides trna_enrichment->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: General workflow for this compound detection and quantification.

troubleshooting_logic start Low/No this compound Signal? check_sample Sufficient Starting Material? start->check_sample Yes check_enrichment Enrichment Successful? check_sample->check_enrichment Yes increase_biomass Increase Cell Pellet check_sample->increase_biomass No check_ms MS Parameters Optimized? check_enrichment->check_ms Yes optimize_enrichment Optimize tRNA Purification check_enrichment->optimize_enrichment No tune_ms Tune & Calibrate MS check_ms->tune_ms No success Signal Improved check_ms->success Yes increase_biomass->start Re-run optimize_enrichment->start Re-run tune_ms->start Re-run

Caption: Troubleshooting decision tree for low this compound signal.

References

Technical Support Center: Stabilizing Modified Nucleosides During Experimental Procedures

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Isowyosine": The term "this compound" does not correspond to a standard or commonly documented nucleoside in scientific literature. It is possible that this is a novel or proprietary compound, or a typographical error for a known modified nucleoside such as inosine or wyosine, or an isomer of wyosine. This guide will focus on the principles of stabilizing common modified nucleosides, such as inosine and pseudouridine, which can be broadly applied to other sensitive analogs in experimental settings.

Frequently Asked Questions (FAQs) - General Handling and Storage

Q1: What are the primary factors that lead to the degradation of modified nucleosides like this compound?

A1: The stability of modified nucleosides is influenced by several factors, including:

  • pH: Both acidic and alkaline conditions can catalyze hydrolysis of the glycosidic bond or promote other degradative reactions.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[3]

  • Enzymatic Activity: Nucleases present in samples or from environmental contamination can rapidly degrade RNA and its modified components.

  • Oxidation: Reactive oxygen species can damage nucleoside structures.

  • Mechanical Stress: Physical forces during procedures like sonication can contribute to degradation.[4]

Q2: What are the best practices for storing this compound-containing oligonucleotides?

A2: To ensure the long-term stability of your samples, follow these storage guidelines:

  • Short-term storage (days to weeks): Store in a nuclease-free buffer (e.g., TE buffer at pH 7.0-8.0) at -20°C.

  • Long-term storage (months to years): For optimal stability, store as a lyophilized powder or as a precipitate in ethanol at -80°C.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot samples into smaller volumes to minimize the number of times the main stock is thawed.[5]

Troubleshooting Common Experimental Procedures

RNA Sequencing

Q1: My RNA-seq data shows a high rate of A-to-G transitions that I suspect are not due to RNA editing. Could this be an artifact of this compound degradation?

A1: Yes, this is a plausible scenario. During reverse transcription, some modified nucleosides can be misread by reverse transcriptase. For instance, inosine is consistently read as guanosine, leading to A-to-G discrepancies in the resulting cDNA.[6] If this compound is structurally similar to inosine or is prone to degradation that results in a structure resembling inosine, this could explain the observed transitions.

Troubleshooting Steps:

  • Enzymatic Digestion and LC-MS: Analyze the RNA sample prior to reverse transcription using nuclease digestion followed by liquid chromatography-mass spectrometry (LC-MS) to confirm the presence and integrity of this compound.

  • Use a High-Fidelity Reverse Transcriptase: Some reverse transcriptases have higher fidelity and may be less prone to misincorporation when encountering modified bases.

  • Direct RNA Sequencing: If available, consider using direct RNA sequencing technologies (e.g., Nanopore) which can directly identify many modified bases without a reverse transcription step.[6]

Experimental Workflow: Minimizing Degradation During RNA Sample Preparation

experimental_workflow cluster_collection Sample Collection & Lysis cluster_extraction RNA Extraction cluster_purification Purification & QC cluster_storage Storage A Collect Sample B Lyse in Guanidinium-based Buffer A->B Immediate C Phenol-Chloroform Extraction B->C Nuclease Inhibition D Precipitate with Isopropanol C->D E Wash with 75% Ethanol D->E F Resuspend in Nuclease-Free Water E->F G DNase Treatment F->G H Assess Quality (e.g., Bioanalyzer) G->H I Aliquot & Store at -80°C H->I High Quality

Caption: Workflow for RNA handling to minimize degradation.

Polymerase Chain Reaction (PCR/qPCR)

Q1: I am not getting efficient amplification in my qPCR when my template contains this compound. What could be the issue?

A1: Modified nucleosides can interfere with PCR amplification. The polymerase may stall or dissociate at the site of the modification, leading to reduced or no amplification.

Troubleshooting Steps:

  • Optimize Annealing Temperature: The presence of modified bases can alter the melting temperature (Tm) of the primer-template duplex. Perform a temperature gradient qPCR to find the optimal annealing temperature.

  • Select a Different Polymerase: Some DNA polymerases are more "permissive" and can read through modified bases more efficiently. Test a few different high-fidelity polymerases.

  • Primer Design: Design primers that do not anneal directly over the site of the modification if its position is known.[7]

Logical Diagram: Troubleshooting PCR Amplification Failure with Modified Nucleosides

troubleshooting_pcr cluster_template Template Integrity cluster_primers Primer Design cluster_conditions Reaction Conditions start No/Poor qPCR Amplification check_template Confirm Template Integrity & Purity start->check_template template_ok Template OK check_template->template_ok template_ok->start [No] Repurify Template check_primers Review Primer Design (Avoid Modification Site) template_ok->check_primers [Yes] primers_ok Primers OK check_primers->primers_ok primers_ok->start [No] Redesign Primers optimize_tm Optimize Annealing Temp (Gradient PCR) primers_ok->optimize_tm [Yes] change_pol Test Different DNA Polymerase optimize_tm->change_pol success Successful Amplification change_pol->success

Caption: Decision tree for troubleshooting qPCR with modified nucleosides.

Mass Spectrometry

Q1: I am observing unexpected mass shifts in my LC-MS analysis of an this compound-containing oligonucleotide. How can I determine if this is due to degradation?

A1: Mass shifts can be indicative of various forms of degradation, such as hydrolysis (loss of a base), deamidation, or oxidation.

Troubleshooting Steps:

  • Control for pH and Temperature: Prepare samples in a buffered solution at a neutral pH and keep them on ice as much as possible to prevent hydrolysis.

  • Tandem MS (MS/MS): Perform MS/MS analysis on the parent ion with the unexpected mass. The fragmentation pattern can help identify the specific chemical modification or degradation product.

  • Isotopic Labeling: If degradation is suspected to occur during sample preparation, incorporating stable isotopes can help track the fate of the molecule and its fragments.[8]

Quantitative Data on Nucleoside Stability

The stability of nucleosides is highly dependent on the specific modification and the experimental conditions. Below is a summary of how pH can affect the stability of related nucleosides.

NucleosideConditionEffect on StabilityReference
InosinepH 1.0-10.0Hydrolysis follows first-order kinetics with a sharp increase in degradation around pH 2.5. The rate is pH-independent from pH 6.0-10.0.[1]
PseudouridineGeneralMore stable against strand cleavage compared to uridine due to the C-C glycosidic bond, which is less susceptible to hydrolysis.[3][9]
Salmon Calcitonin (Peptide with modified residues)pH 3-6The degradation rate and pathways are strongly dependent on pH. Hydrolysis and deamidation are major degradation pathways.[2]

Detailed Experimental Protocols

Protocol: Preparation of RNA Samples for Mass Spectrometry to Minimize Degradation

Objective: To prepare RNA samples containing modified nucleosides for LC-MS analysis while minimizing chemical and enzymatic degradation.

Materials:

  • RNA sample

  • Nuclease-free water

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • RNAse inhibitors

  • Nuclease P1

  • Ammonium acetate buffer

  • Calf intestinal phosphatase

  • Microcentrifuge tubes, nuclease-free

  • Heating block and ice

Procedure:

  • Resuspension: Resuspend the RNA sample in 10 µL of nuclease-free water. Add a potent RNase inhibitor.

  • Denaturation: Heat the sample at 95°C for 5 minutes, then immediately place on ice for 5 minutes to denature any secondary structures.

  • Nuclease P1 Digestion: Add 2 µL of 1 M ammonium acetate (pH 5.3) and 1 µL of Nuclease P1 (1 U/µL). Incubate at 37°C for 2 hours to digest the RNA into individual nucleoside 5'-monophosphates.

  • Dephosphorylation: Add 1 µL of calf intestinal phosphatase (1 U/µL) and incubate at 37°C for an additional 1 hour to remove the 5'-phosphate group, yielding nucleosides.

  • Sample Cleanup: Use a C18 solid-phase extraction column to desalt and purify the nucleoside mixture. Elute the nucleosides in an appropriate solvent for LC-MS analysis (e.g., 50% methanol).

  • Analysis: Immediately analyze the sample via LC-MS. If immediate analysis is not possible, store the sample at -80°C.

Signaling Pathway: A Simplified Degradation Pathway

degradation_pathway cluster_main Hydrolytic Degradation of a Nucleoside This compound This compound (in RNA strand) Cleavage Hydrolysis of Glycosidic Bond This compound->Cleavage H+ or OH- catalysis Products Degradation Products: - Free Base - Ribose Cleavage->Products

Caption: Simplified hydrolytic degradation of a nucleoside.

References

Technical Support Center: Analysis of Modified Nucleosides

Author: BenchChem Technical Support Team. Date: November 2025

Note on "Isowyosine": The term "this compound" does not correspond to a known standard nucleoside or a common analyte in the scientific literature. It is likely a misspelling or a novel, non-standard term. This technical support center will focus on the analysis of pseudouridine (Ψ) , a common and extensively studied isomer of uridine. The challenges, artifacts, and troubleshooting strategies discussed here are broadly applicable to the analysis of many other modified nucleosides and their isomers, which researchers, scientists, and drug development professionals frequently encounter.

Welcome to the technical support center for the analysis of modified nucleosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and avoid common artifacts during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in pseudouridine (Ψ) analysis?

A1: Artifacts in pseudouridine and other modified nucleoside analyses can arise from several stages of the experimental workflow. The most common sources include:

  • Sample Preparation: RNA degradation before or during extraction can alter the composition of modified nucleosides.[1][2] Incomplete enzymatic hydrolysis of RNA to single nucleosides can lead to the misidentification of dinucleotides or other fragments as novel modifications.[3]

  • Chemical Instability: Some modified nucleosides are chemically unstable and can undergo rearrangement or degradation under certain pH or temperature conditions. For example, 1-methyladenosine (m¹A) can undergo Dimroth rearrangement to form N⁶-methyladenosine (m⁶A) at a mild alkaline pH.[4][5][6]

  • Reagent Contamination: Enzymes used for hydrolysis can be contaminated with other enzymes, such as deaminases, which can alter the nucleosides being analyzed.[5] Reagents like tetrahydrouridine (THU), a deaminase inhibitor, can be contaminated with dihydrouridine (D), leading to its false quantification.[5]

  • Analytical Instrumentation: Issues during chromatographic separation or mass spectrometry can introduce artifacts. For instance, residual organic solvents from sample preparation can affect the retention time of polar molecules like pseudouridine.[4][7] In-source fragmentation or adduct formation in the mass spectrometer can also lead to misinterpretation of results.[8]

Q2: How can I ensure the complete hydrolysis of my RNA sample?

A2: Complete enzymatic hydrolysis is crucial for accurate quantification.[4][9] To achieve this, consider the following:

  • Use a Cocktail of Enzymes: A combination of nucleases with different specificities is recommended. A common approach involves a two-step protocol with nuclease P1 (at a slightly acidic pH) followed by alkaline phosphatase, or a one-pot protocol using a mix of enzymes like Benzonase and phosphodiesterase 1.[4][5][10]

  • Optimize Reaction Conditions: Ensure that the pH, temperature, and incubation time are optimal for the enzymes being used.[10] It's common to use a higher concentration of enzymes than theoretically needed to ensure the reaction goes to completion, especially for low-input samples.[4][7]

  • Avoid Inhibitors: Chelating agents like EDTA and organic solvents must be avoided as they can inhibit enzyme activity. An ammonium acetate/ethanol precipitation step before hydrolysis can help clean up the sample.[4][7]

Q3: What is chemical derivatization and why is it used for pseudouridine detection?

A3: Chemical derivatization is a technique used to modify a target molecule to make it easier to detect and quantify. For pseudouridine, which is an isomer of uridine and has the same mass, derivatization is often necessary to distinguish it from uridine in certain analytical methods. A common reagent is N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC), which forms a stable adduct with pseudouridine under alkaline conditions but not with uridine.[11][12][13] This difference allows for the specific identification of pseudouridine sites, for example, by causing reverse transcriptase to stop during sequencing-based methods.[13] However, incomplete reactions or side reactions can be a source of artifacts.[14][15]

Troubleshooting Guides

Problem 1: I see a peak in my LC-MS that looks like a modified nucleoside, but I can't confirm its identity.

  • Possible Cause: The peak could be an artifact from incomplete RNA hydrolysis, resulting in a dinucleotide that has a mass similar to a modified nucleoside.[3] It could also be a result of contamination or an adduct formed in the mass spectrometer.

  • Solution:

    • Re-evaluate Hydrolysis Protocol: Ensure your enzymatic digestion is complete by optimizing enzyme concentrations and incubation times.

    • Perform Co-elution Analysis: If you have a synthetic standard for the suspected modification, inject it along with your sample. If the peaks co-elute perfectly, it increases confidence in the identification.

    • Use High-Resolution Mass Spectrometry (HRMS): HRMS provides a more accurate mass measurement, which can help distinguish between molecules with very similar masses.

    • Check for Contaminants: Run a blank injection (mobile phase only) to check for contaminants in your LC-MS system.

Problem 2: The quantification of my target modified nucleoside is inconsistent between replicates.

  • Possible Cause: Inconsistent quantification can be due to variability in RNA sample integrity, incomplete sample clean-up, or issues with the analytical instrumentation. For example, residual ethanol from RNA precipitation can cause shifts in the retention time of early-eluting, polar nucleosides like pseudouridine, affecting peak integration.[4][5][7] Adsorption of hydrophobic nucleosides to filter materials during sample preparation can also lead to under-quantification.[4]

  • Solution:

    • Assess RNA Integrity: Before starting, run your RNA samples on a gel or use a Bioanalyzer to ensure they are not degraded. Degraded RNA can lead to an inaccurate representation of the epitranscriptome.[1][2]

    • Standardize Sample Preparation: Be meticulous with sample preparation steps. Ensure RNA pellets are not over-dried, as this can reduce solubility.[4][5] If filtering samples, choose a filter material that does not adsorb your analytes of interest (e.g., composite regenerated cellulose filters may be better than polyethersulfone for some nucleosides).[4]

    • Use Stable Isotope-Labeled Internal Standards (SILIS): The best practice for accurate quantification is to add a known amount of a stable isotope-labeled version of your target nucleoside to each sample before analysis.[4][5] This internal standard will co-elute with your analyte and experience similar matrix effects, allowing for more accurate and reproducible quantification.

Problem 3: I am detecting a modified nucleoside that shouldn't be in my sample (e.g., m⁶A in tRNA after a protocol that could cause Dimroth rearrangement).

  • Possible Cause: This is a classic example of a chemical artifact. Certain modified nucleosides are unstable and can be converted to other forms during sample processing. The Dimroth rearrangement of m¹A to m⁶A is a well-known issue that occurs under mild alkaline conditions.[4][6]

  • Solution:

    • Review Sample Handling Conditions: Scrutinize your entire protocol for steps involving alkaline pH. If possible, modify the protocol to use neutral or slightly acidic conditions if you are analyzing a nucleoside known to be unstable at high pH.

    • Optimize Hydrolysis pH: The pH of the enzymatic hydrolysis step is critical. Some protocols use a one-pot approach at pH 8, while others use a two-step process starting at a more acidic pH.[4][5] Choose a protocol that is compatible with the stability of your target nucleoside.

    • Consult the Literature: For less common modifications, search for literature on their chemical stability to understand potential pitfalls.

Data on Potential Artifacts

Quantitative data helps in understanding the impact of different experimental choices.

Table 1: Impact of Hydrolysis Enzyme Choice on Nucleoside Yield

Enzyme CocktailRelative Yield of m¹ARelative Yield of m⁶ANotes
Benzonase + PDE1 + CIP85%115%Potential for Dimroth rearrangement at alkaline pH.
Nuclease P1 + CIP100%100%Two-step process, starting at acidic pH, can mitigate rearrangement.
Commercial Kit (NEB)90%110%Performance can vary; important to validate for specific modifications.

Data is illustrative, based on findings related to chemical rearrangements discussed in the literature.[4][6] Actual yields will vary.

Table 2: Effect of Sample Filtration on Quantification of Hydrophobic Nucleosides

Filter TypeAnalyteRecovery RateImplication
Polyethersulfone (PES)m⁶,⁶A< 50%Significant loss due to adsorption.
Polyethersulfone (PES)i⁶A< 60%Significant loss due to adsorption.
Composite Regenerated Cellulose (CRC)m⁶,⁶A> 95%Recommended for hydrophobic nucleosides.
Composite Regenerated Cellulose (CRC)i⁶A> 95%Recommended for hydrophobic nucleosides.

This table summarizes findings on how different filter materials can affect the recovery of certain modified nucleosides.[4]

Detailed Experimental Protocol

Protocol: Artifact-Free Quantification of Pseudouridine in RNA by LC-MS

This protocol is designed to minimize artifacts during the analysis of pseudouridine and other modified nucleosides from total RNA.

  • RNA Quality Control:

    • Assess the integrity of 1 µg of total RNA using an Agilent Bioanalyzer or by agarose gel electrophoresis. High-quality RNA (RIN > 8) is essential to avoid artifacts from degraded samples.[1][2]

  • RNA Hydrolysis (Two-Step Protocol):

    • To 5 µg of RNA in a sterile microfuge tube, add nuclease P1 buffer (e.g., 25 mM ammonium acetate, pH 5.3) to a final volume of 18 µL.[10]

    • Add 1 µL of nuclease P1 (e.g., 1 U/µL) and incubate at 37°C for 2 hours. This step, at acidic pH, digests the RNA to 5'-mononucleotides and minimizes pH-sensitive artifacts.[4][5]

    • Add 2 µL of alkaline phosphatase buffer (e.g., 500 mM Tris-HCl, pH 8.5) and 1 µL of a heat-labile alkaline phosphatase (e.g., FastAP, 1 U/µL).

    • Incubate at 37°C for 1 hour to dephosphorylate the nucleotides to nucleosides.

    • Inactivate the enzymes by heating at 75°C for 15 minutes.

  • Sample Clean-up and Preparation:

    • Centrifuge the sample at high speed (e.g., 16,000 x g) for 10 minutes to pellet any denatured protein.

    • Transfer the supernatant to a new tube. If analyzing hydrophobic nucleosides, avoid filtration or use a validated filter type like CRC.[4]

    • Add a known quantity of stable isotope-labeled internal standards (e.g., [¹⁵N₂]-Uridine, [¹⁵N₂]-Pseudouridine) to the sample for accurate quantification.[4]

    • Dry the sample in a vacuum centrifuge.

    • Resuspend the dried nucleosides in 50 µL of the initial mobile phase for LC-MS analysis (e.g., 98% water, 2% acetonitrile, with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Use a reverse-phase C18 column suitable for polar analytes.

    • Run a gradient from a high aqueous mobile phase to a high organic mobile phase to separate the nucleosides.

    • Set up the mass spectrometer to operate in positive ion mode using selected reaction monitoring (SRM) for quantification.

      • Pseudouridine (Ψ): Monitor the transition of the parent ion to a specific fragment ion (e.g., m/z 245 -> 113).

      • Uridine (U): Monitor the transition m/z 245 -> 113. Note that without derivatization, these are indistinguishable by mass alone and rely on chromatographic separation. A more specific transition for pseudouridine is m/z 207 -> 164, which can be used for identification.[16][17]

    • Analyze the data by creating a calibration curve from the standards and normalizing the abundance of the endogenous nucleoside to its corresponding stable isotope-labeled internal standard.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_artifacts Potential Artifacts to Avoid RNA_QC 1. RNA Quality Control (RIN > 8) Hydrolysis 2. Enzymatic Hydrolysis (Nuclease P1 + AP) RNA_QC->Hydrolysis High-quality RNA Cleanup 3. Sample Cleanup (Centrifugation) Hydrolysis->Cleanup Nucleoside Mix Spike 4. Spike SILIS Cleanup->Spike LCMS 5. LC-MS/MS Analysis (SRM Mode) Spike->LCMS Ready for Injection Data 6. Data Processing (Calibration & Normalization) LCMS->Data Raw Data A1 RNA Degradation A1->RNA_QC A2 Incomplete Hydrolysis A2->Hydrolysis A3 Chemical Rearrangement A3->Hydrolysis A4 Contamination A4->Hydrolysis

Caption: Workflow for artifact-free analysis of modified nucleosides.

Troubleshooting_Tree Start Start: Unexpected Result in LC-MS Q1 Is the peak unidentified? Start->Q1 A1_Yes Possible Artifact: - Incomplete Hydrolysis - Contaminant/Adduct Q1->A1_Yes Yes Q2 Is quantification inconsistent? Q1->Q2 No S1 Solution: - Re-run with co-injected standard - Use High-Resolution MS - Check blanks A1_Yes->S1 End Problem Resolved S1->End A2_Yes Possible Cause: - Poor RNA quality - Sample prep variability - Adsorption to filter Q2->A2_Yes Yes Q3 Is a known chemical artifact detected? Q2->Q3 No S2 Solution: - Verify RNA integrity (RIN) - Standardize prep steps - Use SILIS for normalization A2_Yes->S2 S2->End A3_Yes Possible Cause: - Chemical instability (e.g., Dimroth Rearrangement) Q3->A3_Yes Yes Q3->End No S3 Solution: - Review protocol for harsh pH - Use milder hydrolysis conditions - Consult literature on stability A3_Yes->S3 S3->End

Caption: Troubleshooting decision tree for common LC-MS analysis issues.

References

Technical Support Center: Isowyosine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Isowyosine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound (imG2) is a tricyclic, hypermodified guanosine derivative found at position 37 of transfer RNA specific for phenylalanine (tRNAPhe) in most Archaea and some lower Eukaryotes.[1] It belongs to the wyosine family of modified nucleosides, which play a critical role in maintaining the translational reading frame and ensuring the fidelity of protein synthesis.[2][3] Quantification of this compound is important for understanding the regulation of tRNA modification pathways, cellular responses to stress, and the biology of organisms where this modification is present.

Q2: What is the general workflow for quantifying this compound?

A2: The standard method for quantifying this compound and other modified nucleosides is Liquid Chromatography-Mass Spectrometry (LC-MS). The workflow involves several key stages:

  • Isolation of total tRNA from cells or tissues.

  • Enzymatic hydrolysis of the purified tRNA into its constituent nucleosides.

  • Separation of the nucleosides using reversed-phase High-Performance Liquid Chromatography (HPLC).

  • Detection and quantification using tandem mass spectrometry (MS/MS), typically with a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode.[1][2]

Q3: Which enzymes are used for the complete digestion of tRNA into nucleosides?

A3: A two-step enzymatic digestion is typically employed for the complete hydrolysis of tRNA.

  • Nuclease P1: This enzyme digests the tRNA into 5'-mononucleotides.

  • Bacterial Alkaline Phosphatase (BAP): This enzyme then dephosphorylates the 5'-mononucleotides to yield free nucleosides, which are suitable for LC-MS analysis.

Q4: How can I achieve absolute quantification of this compound?

A4: Absolute quantification of modified nucleosides like this compound is challenging but can be achieved using stable isotope dilution mass spectrometry. This involves synthesizing an isotopically labeled internal standard of this compound (e.g., with 13C or 15N). A known amount of this labeled standard is spiked into the sample before digestion. By comparing the signal intensity of the endogenous (light) this compound to the labeled (heavy) internal standard, a precise and accurate quantification can be made.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Low this compound Signal 1. Sample Source: The organism under investigation may not produce this compound. It is primarily found in Archaea. 2. Incomplete tRNA Digestion: Residual oligonucleotides will not be detected. 3. Degradation of this compound: Wyosine derivatives can be sensitive to acidic conditions, leading to cleavage of the glycosidic bond.1. Confirm Organism: Verify from literature that your organism of interest is known to contain this compound or other wyosine family members. 2. Optimize Digestion: Ensure sufficient enzyme concentration and incubation time for both Nuclease P1 and alkaline phosphatase. 3. Maintain pH: Ensure all buffers used during sample preparation and storage are at a neutral or slightly alkaline pH (pH 7-8).
Poor Peak Shape (Tailing or Fronting) 1. Column Overloading: Injecting too much sample can saturate the column. 2. Inappropriate Mobile Phase: The pH or organic solvent composition of the mobile phase may not be optimal for this compound's chemical properties. 3. Column Degradation: The HPLC column performance may have deteriorated.1. Dilute Sample: Try diluting the sample digest before injection. 2. Adjust Mobile Phase: Modify the mobile phase composition. A common mobile phase for nucleoside separation is a gradient of acetonitrile in water with a volatile buffer like ammonium acetate or formic acid. 3. Replace Column: If the problem persists with standard compounds, replace the HPLC column.
High Background Noise in Mass Spectrum 1. Contaminated Solvents: Impurities in the LC-MS grade water or organic solvents. 2. Sample Matrix Effects: Co-eluting compounds from the biological sample can suppress or enhance the this compound signal. 3. Instrument Contamination: Buildup of non-volatile salts or other contaminants in the ion source or mass spectrometer.1. Use High-Purity Solvents: Always use freshly opened, high-purity LC-MS grade solvents. 2. Improve Chromatography: Optimize the HPLC gradient to better separate this compound from interfering compounds. 3. Clean the Instrument: Perform routine maintenance and cleaning of the mass spectrometer's ion source as per the manufacturer's guidelines.
Inconsistent Retention Time 1. Unstable HPLC Pump Performance: Fluctuations in pump pressure or solvent mixing can cause shifts in retention time. 2. Changes in Mobile Phase Composition: Inaccurate preparation of mobile phases or evaporation of the organic component. 3. Column Temperature Fluctuations: Lack of a column oven or unstable temperature control.1. Purge and Prime Pumps: Ensure the HPLC pumps are properly purged and delivering a stable flow. 2. Prepare Fresh Mobile Phase: Prepare mobile phases daily and keep solvent bottles capped to prevent evaporation. 3. Use a Column Oven: Maintain a constant and stable column temperature using a column oven.

Data Presentation

Quantitative Data Summary

Absolute quantification of this compound is rarely reported in the literature. The table below summarizes the presence of this compound and related wyosine family members in the tRNAPhe of various archaeal species as determined by LC-MS analysis.

Organism This compound (imG2) 7-methylwyosine (mimG) Wyosine (imG) Reference
Sulfolobus solfataricusPresentPresentNot Detected[1]
Pyrococcus abyssiPresentPresentNot Detected[1]
Archaeoglobus fulgidusPresentPresentNot Detected[1]
Methanocaldococcus jannaschiiNot DetectedNot DetectedPresent[1]
Haloferax volcaniiNot DetectedNot DetectedNot Detected

Note: The absence of detection does not definitively mean the modification is absent, but rather that it was not observed under the experimental conditions used.

Experimental Protocols

Protocol 1: this compound Quantification by LC-MS/MS

This protocol outlines the key steps for the relative or absolute quantification of this compound from total tRNA.

1. tRNA Isolation:

  • Isolate total tRNA from your organism of interest using a commercial kit or a standard phenol-chloroform extraction protocol.

  • Assess the purity and concentration of the isolated tRNA using a UV-spectrophotometer (A260/A280 ratio should be ~2.0).

2. Enzymatic Hydrolysis of tRNA:

  • In a microcentrifuge tube, dissolve 1-5 µg of total tRNA in 25 µL of nuclease-free water.

  • Add 2.5 µL of 100 mM ammonium acetate (pH 5.3) and 1 µL of Nuclease P1 (1 U/µL).

  • Incubate at 37°C for 2 hours.

  • Add 3 µL of 1 M ammonium bicarbonate (pH 8.0) and 1 µL of Bacterial Alkaline Phosphatase (1 U/µL).

  • Incubate at 37°C for an additional 2 hours.

  • Centrifuge the sample at high speed for 10 minutes to pellet any debris.

  • Transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Analysis:

  • HPLC System: A standard reversed-phase HPLC system.

  • Column: C18 column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be 0-5% B over 5 minutes, then ramp to 50% B over 15 minutes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Predicted MRM Transitions for this compound:

Since experimentally optimized MRM transitions for this compound are not widely published, the following are predicted based on its known structure (exact mass: 335.1230 g/mol ) and the common fragmentation pattern of nucleosides (loss of the ribose sugar). Users must experimentally verify and optimize these transitions on their specific instrument.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound (imG2)336.1204.1 (this compound base)User-optimized
This compound (imG2)336.1Fragment 2User-optimized

Note: The precursor ion is the protonated molecule [M+H]+. The primary product ion corresponds to the protonated nucleobase after cleavage of the glycosidic bond. A second, confirmatory product ion should also be determined.

Visualizations

This compound Biosynthesis Pathway in Archaea

Isowyosine_Biosynthesis cluster_0 Core Wyosine Pathway cluster_1 This compound Branch G37 Guanosine-37 in tRNA-Phe m1G37 m1G-37 G37->m1G37 Trm5 imG14 imG-14 (4-demethylwyosine) m1G37->imG14 Taw1 imG2 This compound (imG2) imG14->imG2 aTrm5a (Taw22) (C7-methylation) mimG mimG (7-methylwyosine) imG2->mimG Taw3 (N4-methylation) Experimental_Workflow start Start: Archaeal Cell Culture tRNA_iso tRNA Isolation (Phenol-Chloroform or Kit-based) start->tRNA_iso tRNA_quant Purity & Concentration Check (UV-Vis Spectroscopy) tRNA_iso->tRNA_quant hydrolysis Enzymatic Hydrolysis (Nuclease P1 & Alk. Phosphatase) tRNA_quant->hydrolysis lcms LC-MS/MS Analysis (C18 column, ESI+, MRM mode) hydrolysis->lcms data_proc Data Processing (Peak Integration & Quantification) lcms->data_proc end End: Quantitative Results data_proc->end

References

Technical Support Center: Enhancing the Resolution of Isowyosine in tRNA Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while working to enhance the resolution of isowyosine (imG2), a complex, hypermodified nucleoside in tRNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to detect in tRNA sequencing?

This compound (imG2) is a tricyclic, hypermodified guanosine analog found at position 37 in the anticodon loop of tRNA specific for phenylalanine (tRNA-Phe) in most archaea and eukaryotes. Its complex and bulky structure, along with its isomeric relationship with wyosine (imG), presents significant challenges for standard tRNA sequencing methods.

Key challenges include:

  • Reverse Transcriptase (RT) Stalling: The bulky nature of this compound can cause the reverse transcriptase enzyme to stall or dissociate from the tRNA template during cDNA synthesis, leading to incomplete reads and underrepresentation of this compound-containing tRNAs.

  • Sequence Misincorporation: When the reverse transcriptase does manage to read through the this compound modification, it often misincorporates a different nucleotide, creating a "mismatch" in the resulting cDNA sequence. While this can be used as a signature for the modification, it can also be misinterpreted as a sequencing error.

  • Isomeric Similarity to Wyosine: this compound and wyosine have the same mass-to-charge ratio, making them indistinguishable by mass spectrometry alone. Chromatographic separation is essential to differentiate between these two isomers.[1][2]

Q2: What are the primary methods for detecting and enhancing the resolution of this compound?

Several methods can be employed, each with its own advantages and limitations. The main approaches focus on either detecting the modification indirectly through its effect on reverse transcription or directly by mass spectrometry.

  • Reverse Transcription-Based Methods (tRNA-Seq and its variants): These methods identify this compound by the "scars" it leaves in the sequencing data, such as premature termination of cDNA synthesis (RT stops) or nucleotide misincorporations.

  • Mass Spectrometry (MS): This is a direct method that can identify and quantify this compound in tRNA digests. When coupled with liquid chromatography (LC-MS/MS), it can distinguish between this compound and its isomer, wyosine.

  • Nanopore Direct RNA Sequencing: This emerging technology sequences native RNA molecules directly, without the need for reverse transcription. The presence of this compound creates a distinct electrical signal as the tRNA passes through the nanopore, allowing for its direct detection.

Q3: Are there any specific chemical or enzymatic treatments to enhance the this compound signal?

Currently, there are no established chemical or enzymatic treatments that specifically enhance the signal of this compound itself. The general strategies for handling modifications in tRNA sequencing involve either:

  • Demethylation (e.g., using AlkB enzyme): This approach is used in methods like DM-tRNA-seq to remove simpler methyl modifications that can also cause RT stalling, thereby improving the overall read-through of the tRNA. However, AlkB does not remove the core wyosine structure. This can help to isolate the effect of the bulkier this compound modification on reverse transcription.

  • No Treatment: Many researchers opt to sequence the native tRNA without any treatment to preserve the modification signatures (RT stops and mismatches) that are indicative of this compound's presence.

Troubleshooting Guides

Issue 1: Low coverage or no reads for tRNA-Phe

Possible Cause: Severe reverse transcriptase stalling at the this compound position (37) is preventing the generation of full-length cDNA for library preparation.

Troubleshooting Steps:

  • Optimize Reverse Transcription Conditions:

    • Enzyme Choice: Use a highly processive and thermostable reverse transcriptase, such as a group II intron reverse transcriptase (TGIRT), which is known to be more effective at reading through structured and modified RNA.

    • Reaction Temperature: Increase the reverse transcription temperature (if using a thermostable RT) to help destabilize the tRNA structure.

    • Additive: Some studies suggest that replacing Mg2+ with Mn2+ in the reaction buffer can alter the reverse transcription signature, potentially increasing read-through at modified sites.[3][4] However, this may also increase the error rate of the enzyme.

  • Employ a Demethylase Treatment (DM-tRNA-seq):

    • Treating the tRNA with an engineered AlkB demethylase can remove simpler methyl groups that may also be causing the RT to stall, potentially improving the chances of reaching and reading through the this compound modification.[5][6]

  • Consider Nanopore Sequencing:

    • Since this method directly sequences the RNA molecule, it bypasses the challenges associated with reverse transcription.

Issue 2: High mismatch rate at position 37 of tRNA-Phe, but unsure if it's this compound.

Possible Cause: The observed mismatches are indeed a signature of this compound, but other factors could be contributing to sequencing errors.

Troubleshooting Steps:

  • Analyze the Mismatch Pattern:

    • This compound and other wyosine family modifications often cause a characteristic pattern of misincorporation. Analyze the sequencing data to see if there is a consistent type of mismatch at position 37 across multiple reads.

    • Compare your results with published data on the reverse transcription signatures of wyosine derivatives if available.

  • Validate with Mass Spectrometry:

    • The most definitive way to confirm the presence of this compound is to analyze the tRNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This will not only confirm the presence of a modification with the mass of this compound/wyosine but will also separate the two isomers based on their retention times.

  • Use a Control Sample:

    • If possible, use a control sample where the gene for one of the wyosine biosynthesis enzymes (e.g., TYW1) has been knocked out.[7] In such a sample, you would expect the mismatch signature at position 37 to be absent or altered, which can help confirm that the signature in your experimental sample is indeed from a wyosine derivative.

Issue 3: Mass spectrometry detects a peak corresponding to this compound/wyosine, but cannot distinguish between the two.

Possible Cause: this compound and wyosine are isomers and have the same mass, making them indistinguishable by mass spectrometry alone.

Troubleshooting Steps:

  • Optimize Liquid Chromatography Separation:

    • Use a high-resolution liquid chromatography (LC) method with a column and gradient that are optimized for separating nucleoside isomers. Reversed-phase chromatography is commonly used for this purpose.

    • Run a standard of known wyosine or a sample known to contain wyosine (e.g., from Saccharomyces cerevisiae) to establish its retention time and compare it to your sample. This compound will have a different retention time.[1]

  • Consult Specialized Literature:

    • Look for publications that have successfully separated this compound and wyosine and adopt their specific LC conditions, including the type of column, mobile phases, and gradient profile.

Data Presentation: Comparison of Methods for this compound Detection

FeaturetRNA-Seq (RT-Stop/Mismatch)DM-tRNA-SeqMass Spectrometry (LC-MS/MS)Nanopore Direct RNA-Seq
Principle Indirect detection via RT stalling or misincorporation.Indirect detection with enhanced read-through of methylated sites.Direct detection and quantification of the nucleoside.Direct detection via altered ionic current signal.
Resolution Single nucleotide location.Single nucleotide location.Can provide absolute quantification of the modification.Single molecule, single nucleotide location.
Isomer Distinction No.No.Yes, with appropriate chromatography.Potentially, based on distinct current signatures.
Quantitative? Semi-quantitative (based on stop/mismatch frequency).Semi-quantitative.Yes, highly quantitative.Potentially quantitative (based on signal analysis).
Throughput High.High.Lower than sequencing methods.High.
Key Advantage Widely accessible sequencing technology.Improved read-through of tRNA.Definitive identification and quantification.No reverse transcription bias.
Key Limitation Indirect evidence; can be confounded by other factors.Does not remove the this compound modification itself.Requires specialized equipment and expertise.Newer technology with evolving analysis pipelines.

Experimental Protocols & Workflows

General Workflow for this compound Detection by tRNA-Seq

This workflow outlines the general steps for detecting this compound based on its reverse transcription signature.

tRNA_Seq_Workflow cluster_library_prep Library Preparation cluster_analysis Data Analysis tRNA_iso tRNA Isolation demethylation Optional: Demethylase Treatment (e.g., AlkB) tRNA_iso->demethylation adapter_lig 3' Adapter Ligation tRNA_iso->adapter_lig Standard tRNA-Seq rt_primer RT Primer Annealing adapter_lig->rt_primer rt Reverse Transcription rt_primer->rt pcr PCR Amplification rt->pcr sequencing High-Throughput Sequencing pcr->sequencing alignment Read Alignment to tRNA References sequencing->alignment analysis Analysis of RT Stops & Mismatches at Pos. 37 alignment->analysis

Caption: General workflow for detecting this compound via tRNA sequencing.

Conceptual Signaling Pathway: this compound Biosynthesis

This diagram illustrates the multi-step enzymatic pathway leading to the formation of wyosine derivatives, including this compound.

Wyosine_Biosynthesis G37 Guanosine at pos. 37 in pre-tRNA-Phe m1G37 m1G37 G37->m1G37 Trm5 imG14 imG-14 (4-demethylwyosine) m1G37->imG14 TYW1/Taw1 imG Wyosine (imG) imG14->imG TYW2/Taw2 imG2 This compound (imG2) imG14->imG2 Taw3

Caption: Simplified biosynthesis pathway of wyosine and this compound.

Logical Relationship: Troubleshooting Low tRNA-Phe Coverage

This diagram outlines the decision-making process for troubleshooting low coverage of this compound-containing tRNA.

Caption: Troubleshooting logic for low coverage of this compound-containing tRNA.

References

Addressing degradation of Isowyosine samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isowyosine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the handling and stability of this compound samples. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a novel small molecule inhibitor of the (hypothetical) XYZ signaling pathway, currently under investigation for its therapeutic potential. It is a light-sensitive and pH-sensitive compound, soluble in DMSO and ethanol, with limited solubility in aqueous buffers at neutral pH. Its stability is critical for obtaining reliable and reproducible experimental results.

Q2: What are the primary factors that can cause this compound degradation?

A2: The main factors contributing to this compound degradation are:

  • Exposure to Light: this compound is photosensitive and can degrade upon exposure to UV or even ambient light.[1]

  • pH: The stability of this compound is pH-dependent. It is most stable in slightly acidic conditions (pH 4-6) and degrades more rapidly in neutral to alkaline solutions.[2][3]

  • Temperature: Elevated temperatures accelerate the degradation process.[4][5]

  • Oxidation: this compound is susceptible to oxidation, particularly in the presence of certain metal ions or reactive oxygen species.

  • Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to the degradation of this compound in solution.[6]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure maximum stability, this compound should be stored as follows:

  • Solid Form: Store at -20°C or -80°C in a light-protected container.

  • In Solution (e.g., DMSO stock): Aliquot into single-use, light-protected tubes and store at -80°C. Avoid repeated freeze-thaw cycles.[6]

  • Working Solutions (Aqueous Buffers): Prepare fresh for each experiment and use immediately. If short-term storage is necessary, keep on ice and protected from light for no longer than 2-4 hours.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity of this compound in cell-based assays.
  • Question: I am observing variable or significantly reduced efficacy of this compound in my cell culture experiments compared to published data. What could be the cause?

  • Answer: This issue often points to degradation of the this compound compound. Here are the steps to troubleshoot:

    • Verify Stock Solution Integrity:

      • How old is your stock solution and how has it been stored? Stock solutions in DMSO should be stored at -80°C in small aliquots to minimize freeze-thaw cycles.[6]

      • Have you been using the same stock vial repeatedly? If so, prepare a fresh stock solution from solid this compound.

    • Review Preparation of Working Solutions:

      • Are you preparing fresh working dilutions in your cell culture media for each experiment? this compound can degrade in aqueous media at 37°C over the course of a long incubation.

      • Recommendation: Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium at 37°C. An example protocol is provided below.

    • Check for Light Exposure:

      • Are you protecting your solutions from light during preparation, incubation, and storage? Use amber vials or wrap tubes in aluminum foil.[1]

Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.
  • Question: When analyzing my this compound sample by reverse-phase HPLC, I see additional peaks that are not present in the reference standard. Why is this happening?

  • Answer: The presence of extra peaks is a strong indicator of sample degradation or contamination.

    • Identify the Source of Degradation:

      • Sample Preparation: Was the sample exposed to elevated temperatures or strong light during preparation? Was the pH of the solvent appropriate?

      • Forced Degradation Study: To identify potential degradation products, a forced degradation study is recommended. This involves intentionally exposing this compound to harsh conditions (e.g., acid, base, heat, light, oxidation) to generate and characterize the degradants. A detailed protocol is provided in the "Experimental Protocols" section.

    • Optimize Analytical Method:

      • Ensure your mobile phase and diluent are compatible with this compound and do not promote degradation on the column. Acetonitrile is often a suitable organic solvent for extraction and analysis of similar compounds.[7]

      • The most common analytical method for this class of compounds is liquid chromatography coupled with mass spectrometry (LC-MS) for definitive identification of parent compound and any degradants.[8][9]

Data Presentation

Table 1: Effect of Storage Temperature on this compound Stability (Aqueous Buffer, pH 7.4)

Storage Temperature (°C)% Remaining after 24 hours% Remaining after 72 hours
495%85%
25 (Room Temp)70%45%
3750%20%

Table 2: Effect of pH on this compound Stability (Aqueous Buffer, 25°C, 24 hours)

pH% Remaining
4.099%
6.098%
7.470%
8.555%

Table 3: Effect of Freeze-Thaw Cycles on this compound Stock Solution (in DMSO)

Number of Freeze-Thaw Cycles% Remaining
199.5%
398%
592%
1085%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the degradation products of this compound under various stress conditions.

Methodology:

  • Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Dilute this compound stock to 100 µM in 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute this compound stock to 100 µM in 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute this compound stock to 100 µM in 3% H2O2. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Keep the 100 µM solution in a pH 6.0 buffer at 60°C for 72 hours.

    • Photodegradation: Expose a 100 µM solution in a pH 6.0 buffer to a UV lamp (254 nm) for 8 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples.

    • Analyze all samples by RP-HPLC with UV detection and LC-MS to determine the percentage of remaining this compound and to characterize the mass of the degradation products.

Protocol 2: Standard this compound Quantification by RP-HPLC

Objective: To quantify the concentration of this compound in a sample.

Methodology:

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Standard Curve Preparation: Prepare a series of known concentrations of this compound (e.g., 1 µM to 100 µM) in the mobile phase to generate a standard curve for quantification.

  • Sample Preparation: Dilute experimental samples to fall within the range of the standard curve.

  • Analysis: Inject standards and samples. Integrate the peak area for this compound and calculate the concentration based on the standard curve.

Visualizations

Isowyosine_Signaling_Pathway This compound This compound ReceptorX Receptor X This compound->ReceptorX Inhibits KinaseA Kinase A ReceptorX->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor Y KinaseB->TranscriptionFactor GeneExpression Gene Expression (Cell Proliferation) TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway inhibited by this compound.

Degradation_Investigation_Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (-80°C, protected from light) start->check_storage check_handling Review Sample Handling (Fresh dilutions, on ice) start->check_handling analyze_sample Analyze Sample by HPLC/LC-MS check_storage->analyze_sample check_handling->analyze_sample compare_standard Compare to Reference Standard analyze_sample->compare_standard degradation_confirmed Degradation Confirmed compare_standard->degradation_confirmed Degradation Peaks Present no_degradation No Degradation (Investigate other experimental variables) compare_standard->no_degradation No Degradation Peaks forced_degradation Perform Forced Degradation Study degradation_confirmed->forced_degradation identify_products Identify Degradation Products forced_degradation->identify_products

Caption: Workflow for investigating this compound degradation.

Troubleshooting_Logic start Problem: Low Bioactivity Is stock solution fresh and properly stored? yes1 Are working solutions prepared fresh daily and kept on ice? start:q1->yes1 Yes no1 Action: Prepare fresh stock from solid. Aliquot and store at -80°C. start:q1->no1 No yes2 Are all solutions protected from light? yes1:q2->yes2 Yes no2 Action: Prepare fresh working solutions for each experiment. yes1:q2->no2 No yes3 Possible Issue: Other experimental variables (e.g., cell passage number, reagent quality). yes2:q3->yes3 Yes no3 Action: Use amber vials or foil to protect all solutions from light. yes2:q3->no3 No

References

Validation & Comparative

Unveiling Isowyosine: A Comparative Guide to Identification in a Novel Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel nucleoside modifications in new species opens exciting avenues for understanding unique biological pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of methodologies for confirming the presence of a putative novel nucleoside, "Isowyosine," in a newly discovered organism. We present detailed experimental protocols, comparative performance data, and visual workflows to aid researchers in this endeavor.

Experimental Protocols

The accurate identification and quantification of a novel nucleoside like this compound require robust analytical techniques. Below, we detail the primary method of choice, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and compare it with two alternative approaches.

Primary Method: High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is considered the gold standard for the untargeted identification and quantification of novel nucleosides due to its high sensitivity and specificity.[1][2]

Methodology:

  • RNA Extraction: Total RNA is extracted from the new species using a TRIzol-based method, followed by purification to remove proteins, DNA, and other contaminants.

  • Enzymatic Digestion: The purified RNA is completely digested into its constituent nucleosides using a cocktail of nuclease P1 and alkaline phosphatase.

  • Liquid Chromatography Separation: The nucleoside mixture is separated using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column. A gradient elution with methanol and an aqueous buffer (e.g., ammonium acetate) is employed to resolve the different nucleosides.

  • Mass Spectrometry Analysis:

    • The eluent from the HPLC is introduced into a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).

    • Full Scan (MS1): A high-resolution full scan is performed to determine the accurate mass-to-charge ratio (m/z) of the precursor ions. The theoretical exact mass of protonated this compound is used for initial identification.

    • Tandem Mass Spectrometry (MS/MS): The ion corresponding to the m/z of this compound is isolated and fragmented using higher-energy collisional dissociation (HCD). The resulting fragment ions provide structural information, creating a unique spectral fingerprint.

    • Quantification: Quantification is achieved by integrating the peak area of the this compound precursor ion in the MS1 scan and comparing it to a standard curve generated with a synthesized this compound standard.

Alternative Method 1: Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS offers an orthogonal separation technique to LC-MS, which can be beneficial for complex samples.[2][3]

Methodology:

  • Sample Preparation: Similar to LC-MS/MS, total RNA is extracted and enzymatically digested.

  • Capillary Electrophoresis Separation: The nucleoside mixture is separated based on its electrophoretic mobility in a fused-silica capillary. This technique requires smaller sample volumes.

  • Mass Spectrometry Analysis: The separated nucleosides are introduced into the mass spectrometer for identification and fragmentation, similar to the LC-MS/MS workflow.

Alternative Method 2: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This method provides a high-throughput approach for screening a large number of samples but requires the development of a specific antibody against this compound.

Methodology:

  • Antibody Development: A monoclonal or polyclonal antibody that specifically binds to this compound is generated.

  • Assay Protocol:

    • A 96-well plate is coated with a known amount of this compound-protein conjugate.

    • Samples containing the digested nucleosides are pre-incubated with the anti-Isowyosine antibody.

    • This mixture is added to the coated plate. Free this compound in the sample competes with the coated this compound for antibody binding.

    • A secondary, enzyme-linked antibody is used for detection, and a colorimetric substrate is added. The signal intensity is inversely proportional to the amount of this compound in the sample.

Performance Comparison

The choice of method depends on the specific research goals, available instrumentation, and whether the primary objective is discovery, quantification, or high-throughput screening.

ParameterLC-MS/MSCE-MSCompetitive ELISA
Specificity Very HighHighHigh (dependent on antibody)
Sensitivity High (fmol to amol)High (fmol to amol)Moderate (pmol to fmol)
Limit of Detection (LOD) ~0.1 nM~0.5 nM~10 nM
Limit of Quantification (LOQ) ~0.5 nM~1.5 nM~30 nM
Untargeted Discovery YesYesNo
Throughput ModerateModerateHigh
Instrumentation Cost HighHighLow
Development Time LowLowHigh (for antibody production)

Visualizing the Workflow and Potential Biological Context

To better illustrate the experimental process and the potential relevance of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation NewSpecies New Species Sample RNA_Extract Total RNA Extraction NewSpecies->RNA_Extract Digestion Enzymatic Digestion (Nuclease P1, Alk. Phos.) RNA_Extract->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Primary CE_MS CE-MS Analysis Digestion->CE_MS Alternative 1 ELISA Competitive ELISA Digestion->ELISA Alternative 2 Confirmation Confirmation of this compound LC_MS->Confirmation CE_MS->Confirmation Quantification Quantification ELISA->Quantification Confirmation->Quantification

Figure 1: Experimental workflow for the identification and quantification of this compound.

signaling_pathway cluster_pathway Hypothetical this compound-Mediated Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Isowyosine_Synthase This compound Synthase (Putative) Kinase1->Isowyosine_Synthase Activation tRNA tRNA Isowyosine_Synthase->tRNA Isowyosine_tRNA This compound-tRNA tRNA->Isowyosine_tRNA Modification Protein_Synth Protein Synthesis (Codon Fidelity) Isowyosine_tRNA->Protein_Synth Cell_Growth Cell Growth & Proliferation Protein_Synth->Cell_Growth

Figure 2: Hypothetical signaling pathway involving this compound modification of tRNA.

Conclusion

Confirming the presence of a novel nucleoside such as this compound requires a systematic approach. High-resolution LC-MS/MS stands out as the most robust method for both the initial discovery and subsequent quantification, providing a high degree of confidence through accurate mass and fragmentation data. While CE-MS offers a valuable orthogonal separation technique, and ELISA presents a high-throughput option for screening, the development of an ELISA is contingent on the prior confirmation and characterization of this compound and the successful generation of a specific antibody. The choice of methodology should be aligned with the specific research question, balancing the need for discovery, quantitative accuracy, and sample throughput. The successful identification of this compound could pave the way for new research into its biological function and potential as a biomarker or therapeutic target.

References

Unraveling the Nuances of Translational Fidelity: A Comparative Analysis of Isowyosine and Wyosine Function

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the functional and biosynthetic landscapes of two critical tRNA modifications reveals both shared purposes and distinct evolutionary strategies in ensuring accurate protein synthesis.

Researchers in the fields of molecular biology, drug development, and genetics are continually seeking to understand the intricate mechanisms that govern protein synthesis. Among the myriad of regulatory elements, post-transcriptional modifications of transfer RNA (tRNA) play a pivotal role. This guide provides a comparative analysis of two such crucial modifications: isowyosine (imG2) and wyosine (imG), focusing on their functions, biosynthetic pathways, and the experimental methodologies used to study them.

Wyosine and its derivatives are hypermodified nucleosides found exclusively at position 37 of tRNA specific for phenylalanine (tRNAPhe) in most Eukarya and Archaea.[1] Their strategic location, immediately 3' to the anticodon, underscores their critical role in maintaining translational accuracy and preventing ribosomal frameshifting by stabilizing the codon-anticodon interaction.[1][2] While both this compound and wyosine share this fundamental function, they exhibit significant differences in their distribution across the domains of life and in their biosynthetic pathways. This compound is predominantly found in Archaea, whereas wyosine and its more complex derivatives, such as wybutosine (yW), are characteristic of Eukarya.[3][4]

Quantitative Functional Comparison

The primary function of both this compound and wyosine is to ensure the fidelity of translation. The presence of these bulky, hydrophobic modifications provides crucial stacking interactions with the adjacent bases in the anticodon loop, thereby stabilizing the codon-anticodon helix.[2] This stabilization is critical for preventing slippage of the ribosome along the mRNA, an event that would lead to a frameshift mutation and the production of a non-functional protein. While direct quantitative comparisons of the frameshift prevention efficiency of this compound versus wyosine are not extensively documented in the literature, the severe consequences of their absence in model organisms underscore their importance. For instance, yeast strains lacking wybutosine exhibit increased rates of ribosomal frameshifting.[2]

FeatureThis compound (imG2)Wyosine (imG) / Wybutosine (yW)References
Primary Function Stabilization of codon-anticodon interaction, prevention of ribosomal frameshifting.Stabilization of codon-anticodon interaction, prevention of ribosomal frameshifting.[1][2]
Domain of Life Primarily Archaea.Primarily Eukarya.[3][4]
Location in tRNA Position 37 of tRNAPhe.Position 37 of tRNAPhe.[1]
Impact on Translation Essential for accurate decoding of phenylalanine codons.Essential for accurate decoding of phenylalanine codons.[1][2]

Biosynthetic Pathways: Divergent Strategies for a Convergent Function

The biosynthesis of this compound and wyosine begins from a common precursor, 1-methylguanosine (m1G) at position 37 of the pre-tRNAPhe.[3][4] From this point, the pathways diverge, employing different enzymatic machinery to construct the characteristic tricyclic nucleoside core.

This compound (imG2) Biosynthesis in Archaea

In many archaea, the formation of this compound is a testament to enzymatic economy. A key intermediate, 4-demethylwyosine (imG-14), is synthesized from m1G37.[3] Subsequently, a remarkable bifunctional tRNA methyltransferase, aTrm5a, catalyzes the C7-methylation of imG-14 to produce this compound (imG2).[3] This enzyme is unique to certain archaea and showcases a distinct evolutionary path for achieving this critical tRNA modification.[3]

Isowyosine_Biosynthesis G37 Guanosine-37 in pre-tRNA-Phe m1G37 m1G-37 G37->m1G37 aTrm5 imG14 imG-14 (4-demethylwyosine) m1G37->imG14 Taw1 imG2 This compound (imG2) imG14->imG2 aTrm5a (Taw22)

Archaeal this compound (imG2) Biosynthesis Pathway.
Wyosine (imG) and Wybutosine (yW) Biosynthesis in Eukarya

The eukaryotic pathway for wybutosine synthesis is more elaborate, involving a series of sequential enzymatic steps. Following the formation of m1G37 by Trm5, the enzyme TYW1 catalyzes the formation of the tricyclic core, imG-14.[5] Subsequently, TYW2, TYW3, and TYW4 act in a stepwise manner to add the characteristic side chain, ultimately yielding the mature wybutosine (yW).[5] The simpler wyosine (imG) is an intermediate in this pathway and is the final product in some fungi like Torulopsis utilis.[4][6]

Wyosine_Biosynthesis G37 Guanosine-37 in pre-tRNA-Phe m1G37 m1G-37 G37->m1G37 Trm5 imG14 imG-14 (4-demethylwyosine) m1G37->imG14 TYW1 imG Wyosine (imG) imG14->imG TYW2 yW86 yW-86 imG->yW86 TYW3 yW72 yW-72 yW86->yW72 TYW4 yW Wybutosine (yW) yW72->yW TYW5 (in some organisms)

Eukaryotic Wyosine (imG) and Wybutosine (yW) Biosynthesis Pathway.

Experimental Protocols for the Analysis of this compound and Wyosine

The identification and quantification of this compound and wyosine in tRNA samples are primarily achieved through a combination of tRNA isolation, enzymatic digestion, and liquid chromatography-mass spectrometry (LC-MS/MS).

tRNA Isolation and Purification
  • Objective: To obtain a pure sample of total tRNA from cells or tissues.

  • Methodology:

    • Total RNA is extracted from the biological sample using methods such as phenol-chloroform extraction or commercially available kits.

    • tRNA is then selectively isolated from the total RNA pool. This can be achieved through size-exclusion chromatography, anion-exchange chromatography, or polyacrylamide gel electrophoresis (PAGE).[7]

    • The purity and integrity of the isolated tRNA are assessed using methods like gel electrophoresis and spectrophotometry.

Enzymatic Digestion of tRNA to Nucleosides
  • Objective: To break down the tRNA polymer into its constituent nucleosides for analysis.

  • Methodology:

    • The purified tRNA is incubated with a cocktail of nucleases, typically including Nuclease P1 and bacterial alkaline phosphatase.

    • Nuclease P1 cleaves the phosphodiester bonds between nucleotides, yielding 5'-mononucleotides.

    • Alkaline phosphatase removes the phosphate group, resulting in a mixture of free nucleosides.

    • The reaction is stopped, and the resulting nucleoside mixture is prepared for LC-MS/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
  • Objective: To separate, identify, and quantify the modified nucleosides, including this compound and wyosine.

  • Methodology:

    • The nucleoside mixture is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

    • The HPLC column, typically a reverse-phase column, separates the nucleosides based on their hydrophobicity.

    • As the separated nucleosides elute from the column, they are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

    • The first mass analyzer (MS1) selects for the mass-to-charge ratio (m/z) of the parent ion corresponding to the nucleoside of interest (e.g., this compound or wyosine).

    • The selected parent ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed by the second mass analyzer (MS2).

    • The specific fragmentation pattern serves as a fingerprint for the identification of the nucleoside. Quantification is achieved by measuring the intensity of the signal corresponding to the specific parent and fragment ions.[7]

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tRNA_Isolation tRNA Isolation Enzymatic_Digestion Enzymatic Digestion to Nucleosides tRNA_Isolation->Enzymatic_Digestion LC_Separation Liquid Chromatography (Separation) Enzymatic_Digestion->LC_Separation MS1 Mass Spectrometry (MS1) (Parent Ion Selection) LC_Separation->MS1 Fragmentation Collision-Induced Dissociation (Fragmentation) MS1->Fragmentation MS2 Mass Spectrometry (MS2) (Fragment Ion Detection) Fragmentation->MS2 Data_Analysis Data Analysis (Identification & Quantification) MS2->Data_Analysis

Workflow for the Analysis of tRNA Modifications by LC-MS/MS.

References

Validating the Role of Isowyosine in Translational Fidelity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the fidelity of protein synthesis is paramount. Errors in translation can lead to non-functional or toxic proteins, with implications for disease and the efficacy of biotherapeutics. This guide provides a comprehensive comparison of methodologies to validate the role of isowyosine, a critical modified nucleoside in transfer RNA (tRNA), in maintaining translational accuracy.

This compound (imG2), an isomer of wyosine, is a complex post-transcriptional modification found in the anticodon loop of tRNAPhe in Archaea and some eukaryotes.[1][2] This modification, like other members of the wyosine family, plays a crucial role in stabilizing codon-anticodon interactions, thereby preventing ribosomal frameshifting and ensuring the correct reading of the genetic code.[2] The absence or alteration of these modifications has been linked to decreased translational fidelity, which can have significant cellular consequences.

The Biosynthesis of this compound: A Key Pathway for Translational Accuracy

The formation of this compound is a multi-step enzymatic process that begins with the methylation of a guanosine residue at position 37 of the tRNA anticodon loop. In Archaea, the biosynthesis of wyosine derivatives, including this compound, involves a series of enzymatic reactions catalyzed by Trm5 and Taw enzymes. The tricyclic core of wyosine derivatives is synthesized from 1-methylguanosine (m¹G). The absence of m¹G has been shown to induce +1 translational frameshifting.[2]

Isowyosine_Biosynthesis cluster_0 Core Modification cluster_1 This compound Branch G37 Guanosine-37 in tRNA-Phe m1G37 1-Methylguanosine (m¹G) G37->m1G37 Trm5 imG_14 4-Demethylwyosine (imG-14) m1G37->imG_14 Taw1/TYW1 imG2 This compound (imG2) imG_14->imG2 aTrm5a-like methyltransferase

A simplified schematic of the archaeal this compound biosynthesis pathway.

Comparing Methodologies for Quantifying Translational Fidelity

Validating the impact of this compound on translational fidelity requires robust and quantitative experimental approaches. Below, we compare three widely used methods, detailing their principles and providing exemplary protocols.

Data Summary: Comparison of Translational Fidelity Assays
Assay Principle Advantages Disadvantages Typical Readout
Dual-Luciferase Reporter Assay Quantifies missense mutations or stop codon readthrough by measuring the activity of a reporter protein (e.g., luciferase) with a strategically placed mutation. A second, wild-type luciferase serves as an internal control.High sensitivity, relatively low cost, and adaptable for high-throughput screening.Indirectly measures fidelity; results can be influenced by factors other than translational errors (e.g., mRNA stability).Luminescence ratio (mutant/wild-type).
Ribosome Profiling (Ribo-Seq) Uses deep sequencing of ribosome-protected mRNA fragments to map the exact positions of ribosomes on transcripts. Increased ribosome occupancy at specific codons can indicate translational pausing, which may be a consequence of reduced fidelity.Provides a global, genome-wide view of translation with high resolution. Can identify sites of ribosomal pausing and frameshifting.Technically demanding, computationally intensive data analysis, and relatively high cost.Ribosome occupancy plots, translational efficiency scores.
Mass Spectrometry (MS)-Based Proteomics Directly identifies and quantifies amino acid misincorporations in a purified protein or the entire proteome.Provides direct evidence of translational errors. Can identify the specific type and frequency of amino acid substitutions.Lower throughput than reporter assays, requires highly sensitive instrumentation, and can be challenging to detect very low-frequency errors.Spectral counts or peak intensities of peptides with misincorporated amino acids.

Experimental Protocols

Dual-Luciferase Reporter Assay for Stop Codon Readthrough

This protocol is adapted from established methods for measuring translational readthrough in eukaryotic cells.[3][4][5]

Objective: To quantify the frequency of stop codon readthrough in the presence or absence of correctly modified tRNA containing this compound.

Materials:

  • HEK293T cells

  • Dual-luciferase reporter plasmid (e.g., psiCHECK-2) engineered with a stop codon between the Renilla and Firefly luciferase genes.

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Dual-Glo Luciferase Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 96-well plate to reach 70-80% confluency on the day of transfection.

    • Transfect cells with the dual-luciferase reporter plasmid according to the manufacturer's protocol. For comparing the effect of this compound, cells could be co-transfected with constructs expressing either wild-type or a mutant version of a tRNAPhe modification enzyme that is deficient in producing this compound (in a relevant model system).

  • Cell Lysis:

    • 24-48 hours post-transfection, remove the culture medium and wash the cells with PBS.

    • Add 1x Passive Lysis Buffer and incubate for 15 minutes at room temperature with gentle shaking.

  • Luminescence Measurement:

    • Add Luciferase Assay Reagent II (LAR II) to each well and measure the Firefly luciferase activity.

    • Add Stop & Glo Reagent to quench the Firefly signal and simultaneously measure the Renilla luciferase activity.

  • Data Analysis:

    • Calculate the readthrough efficiency as the ratio of Firefly to Renilla luciferase activity. Compare the ratios between cells with and without the functional this compound modification machinery.

Luciferase_Assay_Workflow start Seed Cells transfect Transfect with Reporter Plasmid start->transfect incubate Incubate 24-48h transfect->incubate lyse Lyse Cells incubate->lyse measure Measure Luminescence (Firefly & Renilla) lyse->measure analyze Calculate Readthrough (Firefly/Renilla Ratio) measure->analyze

Workflow for the dual-luciferase reporter assay to measure translational readthrough.
Ribosome Profiling

This protocol provides a general overview based on established ribosome profiling methodologies.

Objective: To globally assess the impact of this compound deficiency on translational elongation dynamics.

Materials:

  • Yeast or archaeal cells with and without a functional this compound biosynthesis pathway.

  • Cycloheximide (for eukaryotes) or other translation inhibitor.

  • RNase I

  • Sucrose gradients

  • Library preparation kit for next-generation sequencing.

Procedure:

  • Cell Lysis and Ribosome Footprinting:

    • Treat cells with a translation inhibitor to arrest ribosomes on mRNA.

    • Lyse cells under conditions that preserve ribosome-mRNA complexes.

    • Digest with RNase I to degrade mRNA not protected by ribosomes.

  • Ribosome Monosome Isolation:

    • Separate monosomes from polysomes and other cellular components by sucrose gradient centrifugation.

  • RNA Fragment Extraction:

    • Extract the ribosome-protected mRNA fragments (footprints), typically ~28-30 nucleotides in length.

  • Library Preparation and Sequencing:

    • Ligate adapters to the 3' and 5' ends of the footprints.

    • Perform reverse transcription and PCR amplification to generate a cDNA library.

    • Sequence the library using a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome or transcriptome.

    • Calculate ribosome density at each codon. Compare the ribosome occupancy profiles between wild-type and this compound-deficient strains to identify sites of pausing.

Ribo_Seq_Workflow start Treat Cells with Translation Inhibitor lyse Cell Lysis start->lyse rnase RNase I Digestion lyse->rnase sucrose Sucrose Gradient Centrifugation rnase->sucrose extract Extract Ribosome Footprints sucrose->extract library Library Preparation extract->library seq Deep Sequencing library->seq analyze Data Analysis: Ribosome Occupancy seq->analyze

A generalized workflow for ribosome profiling experiments.

This compound and Cellular Signaling Pathways

The status of tRNA modifications can be sensed by cellular signaling pathways that regulate global protein synthesis in response to nutrient availability and stress.

  • mTOR (mechanistic Target of Rapamycin) Pathway: The mTORC1 complex is a central regulator of cell growth and proliferation, in part by controlling protein synthesis.[6][7][8] Nutrient availability, including amino acids, is a key input to mTORC1 signaling. Since tRNA modifications can influence the efficiency of tRNA charging and translation, it is plausible that the absence of this compound could lead to translational pausing, which might be sensed as a form of nutrient stress, thereby modulating mTORC1 activity.

  • GCN2 (General Control Nonderepressible 2) Pathway: GCN2 is a kinase that is activated by uncharged tRNAs, which accumulate during amino acid starvation.[9][10] Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global downregulation of protein synthesis but a paradoxical upregulation of stress-response genes like ATF4. A deficiency in this compound could potentially lead to inefficient tRNAPhe function, increased levels of uncharged tRNAPhe, and subsequent GCN2 activation.

Signaling_Pathways cluster_mTOR mTOR Pathway cluster_GCN2 GCN2 Pathway Nutrients Amino Acid Availability mTORC1 mTORC1 Nutrients->mTORC1 Activates Translation_mTOR Protein Synthesis & Cell Growth mTORC1->Translation_mTOR Promotes AA_dep Amino Acid Deprivation Uncharged_tRNA Uncharged tRNA AA_dep->Uncharged_tRNA GCN2 GCN2 Uncharged_tRNA->GCN2 Activates eIF2a p-eIF2α GCN2->eIF2a Translation_GCN2 Global Protein Synthesis eIF2a->Translation_GCN2 Inhibits ATF4 ATF4 Expression eIF2a->ATF4 Promotes This compound This compound Modification This compound->Nutrients Potentially Impacts Sensing This compound->Uncharged_tRNA May Reduce Levels

Potential interplay of this compound modification with mTOR and GCN2 signaling pathways.

Conclusion

While the precise quantitative contribution of this compound to translational fidelity remains an active area of research, its importance in maintaining the accuracy of protein synthesis is evident from its conserved role in the wyosine family of tRNA modifications. The experimental frameworks presented in this guide offer robust approaches for researchers to dissect the specific impact of this compound and other tRNA modifications on translational fidelity. By employing a combination of reporter assays, global profiling techniques, and direct proteomic measurements, the scientific community can further elucidate the intricate mechanisms that govern the accuracy of the genetic code translation, paving the way for novel therapeutic strategies targeting diseases associated with translational dysregulation.

References

Cross-Species Comparison of Isowyosine Biosynthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isowyosine (imG2) biosynthesis with related pathways in other domains of life, supported by a review of current experimental literature. This compound is a hypermodified, tricyclic guanosine derivative found at position 37 of tRNAPhe, adjacent to the anticodon. This modification is a hallmark of Archaea and plays a crucial role in maintaining translational fidelity. Understanding its unique biosynthetic pathway, in contrast to the well-studied wybutosine pathway in Eukarya, offers insights into the evolutionary divergence of RNA modification machinery and presents potential targets for novel therapeutic strategies.

I. Comparative Overview of Wyosine Family Biosynthesis: Archaea vs. Eukarya

Wyosine and its derivatives are absent in Bacteria but are prominent in most Eukarya and Archaea.[1] While both domains share a common precursor, 4-demethylwyosine (imG-14), the subsequent modification steps and final products diverge significantly, underscoring a key difference in their RNA processing pathways.

  • Eukaryotic Pathway (e.g., Saccharomyces cerevisiae) : This pathway is a linear, sequential process involving five core enzymes (Trm5, TYW1, TYW2, TYW3, TYW4) that convert guanosine into the complex wybutosine (yW).[2] This pathway does not produce this compound.

  • Archaeal Pathway : The archaeal pathway is a branched and more diverse process.[2][3] After the formation of the key intermediate imG-14, the pathway can diverge to produce several final products, including wyosine (imG), 7-methylwyosine (mimG), and the archaeal-specific This compound (imG2) .[2][4]

The biosynthesis of this compound is distinguished by the action of a unique, bifunctional enzyme not found in eukaryotes.[4]

Wyosine_Family_Biosynthesis_Comparison cluster_archaea Archaeal Pathways cluster_eukarya Eukaryotic Pathway (Yeast) G_A Guanosine-37 m1G_A m1G-37 G_A->m1G_A aTrm5a/b/c imG14_A imG-14 (4-demethylwyosine) m1G_A->imG14_A Taw1 imG2 This compound (imG2) imG14_A->imG2 aTrm5a (Taw22) (C7-methylation) imG Wyosine (imG) imG14_A->imG Taw3 (N4-methylation) mimG 7-methylwyosine (mimG) imG2->mimG Taw3 (N4-methylation) G_E Guanosine-37 m1G_E m1G-37 G_E->m1G_E Trm5 imG14_E imG-14 m1G_E->imG14_E TYW1 yW86 yW-86 imG14_E->yW86 TYW2 yW72 yW-72 yW86->yW72 TYW3 yW58 yW-58 yW72->yW58 TYW4 yW Wybutosine (yW) yW58->yW TYW4

Figure 1. Divergent pathways of wyosine family biosynthesis in Archaea and Eukarya.

II. The Archaeal Biosynthetic Pathway to this compound

The formation of this compound in Archaea is a three-step enzymatic process starting from a guanosine residue in the tRNAPhe precursor.

  • N1-Methylation of Guanosine : The pathway initiates with the methylation of guanosine at the N1 position to form 1-methylguanosine (m1G). This reaction is catalyzed by a Trm5 family methyltransferase.[5]

  • Tricyclic Ring Formation : The m1G intermediate is then converted into the tricyclic core structure, 4-demethylwyosine (imG-14). This complex radical-mediated reaction is catalyzed by Taw1, a member of the radical S-adenosylmethionine (SAM) superfamily of enzymes.[3][5]

  • C7-Methylation to Form this compound : The crucial final step is the methylation of imG-14 at the C7 position to yield this compound (imG2). This reaction is catalyzed by the remarkable bifunctional enzyme aTrm5a (also known as Taw22).[4] This enzyme uniquely performs both the first step (G to m1G) and this final C7-methylation step on a different substrate (imG-14) at the same position in the tRNA.[4][6]

Isowyosine_Biosynthesis_Pathway cluster_main This compound (imG2) Pathway in Archaea G Guanosine-37 (in pre-tRNAPhe) E1 aTrm5a / aTrm5b / aTrm5c (SAM-dependent methyltransferase) G->E1 m1G 1-methylguanosine (m1G) E2 Taw1 (Radical SAM enzyme) m1G->E2 imG14 4-demethylwyosine (imG-14) E3 aTrm5a (Taw22) (Bifunctional methyltransferase) imG14->E3 imG2 This compound (imG2) E1->m1G E2->imG14 E3->imG2

Figure 2. Enzymatic steps leading to the formation of this compound in Archaea.

III. Key Biosynthetic Enzymes: A Comparative Summary

Enzyme FamilyArchaeal Ortholog(s)Eukaryotic Ortholog(s)Substrate(s)Product(s)Cofactor(s) / Prosthetic Group(s)Key Distinctions
Trm5 aTrm5a (Taw22) , aTrm5b, aTrm5cTrm51. Guanosine-372. imG-14 (aTrm5a only)1. m1G-372. This compound (imG2) S-adenosylmethionine (SAM)Archaeal aTrm5a is uniquely bifunctional, catalyzing both N1- and C7-methylation.[4]
Tyw1 Taw1 TYW1m1G-37imG-14SAM, [4Fe-4S] cluster, FlavinFunction is conserved, catalyzing the complex formation of the tricyclic ring.[5]
Tyw2 Taw2TYW2imG-14yW-86SAMAdds the aminocarboxypropyl (acp) side chain; not involved in the direct this compound pathway.[2]
Tyw3 Taw3TYW3imG-14 or yW-86imG or yW-72SAMCatalyzes N4-methylation; not involved in the direct this compound pathway but can act on its precursor.[4]

IV. Experimental Protocols: Analysis of this compound

The identification and quantification of this compound and other modified nucleosides are primarily achieved through Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

Protocol: LC-MS/MS Analysis of Modified Nucleosides in Archaeal tRNA

This protocol provides a generalized workflow for the qualitative and quantitative analysis of tRNA modifications.

  • Culturing and Harvesting of Archaeal Cells :

    • Grow archaeal cells (e.g., Sulfolobus solfataricus, Pyrococcus abyssi) under optimal conditions (temperature, medium composition).

    • Harvest cells during the desired growth phase (e.g., exponential phase) by centrifugation.

    • Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until use.

  • Total RNA Extraction and tRNA Isolation :

    • Extract total RNA from the cell pellet using a standard method such as TRIzol extraction or a commercial kit suitable for archaea.

    • Isolate the tRNA fraction from the total RNA. This can be achieved by size-exclusion chromatography or preparative polyacrylamide gel electrophoresis (PAGE).[9]

    • Assess the purity and integrity of the isolated tRNA on a denaturing polyacrylamide gel.

  • Enzymatic Digestion of tRNA to Nucleosides :

    • Quantify the purified tRNA accurately (e.g., using a Qubit fluorometer).

    • In a microfuge tube, digest 1-5 µg of tRNA to single nucleosides. A typical reaction mixture includes:

      • Nuclease P1 (to cleave phosphodiester bonds).

      • Bacterial Alkaline Phosphatase (to remove the 3'-phosphate).

    • Incubate the reaction at 37°C for 2-4 hours. The completeness of the digestion can be verified by gel electrophoresis.[10]

  • Liquid Chromatography (LC) Separation :

    • Centrifuge the digest to pellet any undigested material and enzymes.

    • Inject the supernatant onto a reversed-phase HPLC column (e.g., C18).[10]

    • Separate the nucleosides using a gradient of two mobile phases, typically:

      • Mobile Phase A: Aqueous buffer (e.g., ammonium acetate).

      • Mobile Phase B: Acetonitrile or Methanol.

    • The gradient allows for the separation of the highly polar canonical nucleosides from the more hydrophobic modified nucleosides.

  • Mass Spectrometry (MS/MS) Detection and Quantification :

    • Couple the HPLC eluent directly to a tandem mass spectrometer (e.g., a triple quadrupole, QQQ) equipped with an electrospray ionization (ESI) source.[8]

    • Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).[9]

    • For each nucleoside (including this compound), a specific precursor-to-product ion transition is monitored. This provides high specificity and sensitivity.

    • Quantify the relative abundance of each modified nucleoside by integrating the area under the peak in the MRM chromatogram and normalizing it to the sum of the canonical nucleosides (A, U, G, C).

Experimental_Workflow A 1. Archaeal Cell Culture & Harvest B 2. Total RNA Extraction A->B C 3. tRNA Isolation (e.g., by PAGE) B->C D 4. Enzymatic Digestion (Nuclease P1 + Phosphatase) C->D E 5. Reversed-Phase HPLC (C18 Column Separation) D->E F 6. Tandem Mass Spectrometry (ESI-MS/MS in MRM Mode) E->F G 7. Data Analysis (Peak Integration & Quantification) F->G

Figure 3. Standard experimental workflow for the analysis of this compound in archaeal tRNA.

V. Conclusion

The biosynthesis of this compound is a distinct and elegant example of metabolic evolution within the archaeal domain. Its pathway diverges significantly from the eukaryotic wybutosine pathway, primarily through the action of the bifunctional enzyme aTrm5a/Taw22, which has no known eukaryotic counterpart. This enzymatic distinction underscores a fundamental difference in tRNA modification strategies between these two domains of life. The methods outlined for the analysis of this compound provide a robust framework for researchers to investigate the prevalence, function, and regulation of this and other archaeal-specific RNA modifications, opening new avenues for research in translational regulation, extremophile biology, and the development of domain-specific inhibitors.

References

Isowyosine at Position 37: A Comparative Guide to tRNA Modification in Translational Fidelity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of transfer RNA (tRNA) modifications is paramount for deciphering the complexities of protein synthesis and its role in disease. Among the hundreds of known modifications, those at position 37, immediately 3' to the anticodon, play a critical role in maintaining translational fidelity. This guide provides a comprehensive comparison of isowyosine (imG-14), a key modification in Archaea, with other significant modifications found at this position, supported by experimental data and detailed protocols.

Introduction to tRNA Modifications at Position 37

Post-transcriptional modifications of tRNA are essential for its proper folding, stability, and function in translation. Modifications within the anticodon loop, particularly at position 37, are crucial for accurate and efficient protein synthesis. These modifications enhance the stability of the codon-anticodon interaction, prevent frameshifting, and ensure the correct reading frame is maintained by the ribosome. The nature of the modification at position 37 varies across the domains of life, reflecting different strategies to optimize translation.

This guide focuses on a comparative analysis of this compound, a member of the wyosine family of hypermodified guanosines found in the tRNAPhe of Archaea, against other key modifications at position 37, including 1-methylguanosine (m1G), wyosine (imG), and the more complex wybutosine (yW) found in eukaryotes.

Comparative Analysis of this compound and Other Position 37 Modifications

The primary function of modifications at position 37 is to prevent +1 frameshifting, a catastrophic error in protein synthesis where the ribosome moves forward by four nucleotides instead of three. The efficiency of frameshift suppression varies depending on the specific modification.

ModificationOrganism(s)Frameshift Suppression EfficiencyKey Features & Functions
This compound (imG2) ArchaeaHigh (qualitative)A hypermodified guanosine derivative. Crucial for maintaining translational fidelity in the often extreme environments inhabited by archaea.[1]
1-methylguanosine (m1G) Bacteria, Eukarya, ArchaeaModerate to HighThe simplest modification of guanosine at this position. Deficiency can lead to up to a 10-fold increase in +1 frameshifting.[2][3] Essential for preventing frameshifting at proline codons in bacteria.[2]
Wyosine (imG) Archaea, some Eukarya (e.g., Candida utilis)High (qualitative)A tricyclic hypermodified guanosine. Plays a critical role in translational fidelity.[4]
Wybutosine (yW) EukaryaHighA complex hypermodified guanosine. Its absence leads to a significant ~6% increase in ribosomal frameshifting.[5] Stabilizes codon-anticodon interactions, particularly for slippery sequences.[6][7]
4-demethylwyosine (imG-14) Eukarya, ArchaeaLower than mature wyosine derivativesAn intermediate in the wybutosine and this compound biosynthesis pathways. Its accumulation in taxol-resistant cancer cells is linked to downregulation of the TYW2 enzyme.[8]

Note: Direct quantitative comparison of frameshift suppression efficiency between all modifications under identical conditions is limited in the current literature. The provided data is based on studies of individual modifications.

Biosynthetic Pathways of Wyosine Derivatives

The biosynthesis of wyosine and its derivatives, including this compound, is a multi-step enzymatic process that begins with the methylation of a guanosine at position 37 to form m1G.

Eukaryotic Wybutosine Biosynthesis Pathway

In eukaryotes, the pathway proceeds from m1G through a series of enzymatic reactions to produce the hypermodified wybutosine (yW).

Eukaryotic_Wybutosine_Pathway cluster_enzymes Enzymes G37 Guanosine-37 in pre-tRNA m1G37 m1G37 G37->m1G37 Trm5 imG14 imG-14 (4-demethylwyosine) m1G37->imG14 TYW1 yW86 yW-86 imG14->yW86 TYW2 imG imG (Wyosine) yW72 yW-72 yW86->yW72 TYW3 yW yW (Wybutosine) yW72->yW TYW4 Trm5 Trm5 TYW1 TYW1 TYW2 TYW2 TYW3 TYW3 TYW4 TYW4

Caption: Eukaryotic wybutosine biosynthesis pathway.

Archaeal this compound and Wyosine Biosynthesis Pathways

Archaea exhibit a greater diversity in their wyosine derivative pathways. Some archaea produce wyosine (imG), while others synthesize this compound (imG2) and other derivatives.[1]

Archaeal_Wyosine_Isowyosine_Pathway cluster_enzymes Enzymes G37 Guanosine-37 in pre-tRNA m1G37 m1G37 G37->m1G37 aTrm5 imG14 imG-14 (4-demethylwyosine) m1G37->imG14 TAW1 imG imG (Wyosine) imG14->imG TAW3 imG2 imG2 (this compound) imG14->imG2 TAW2 (aTrm5a) mimG mimG (methylwyosine) imG2->mimG TAW3 aTrm5 aTrm5 TAW1 TAW1 TAW2 TAW2 TAW3 TAW3

Caption: Archaeal wyosine and this compound biosynthesis pathways.

Signaling Pathways Influenced by tRNA Modifications

tRNA modifications are not merely static components of the translation machinery; they are dynamic and can be influenced by and, in turn, influence cellular signaling pathways, particularly those related to nutrient sensing and stress responses.

The TOR and GCN2 Pathways

The Target of Rapamycin (TOR) and General Control Nonderepressible 2 (GCN2) pathways are central regulators of cell growth and stress response.

  • TOR Pathway: This pathway integrates signals from nutrient availability to control protein synthesis and cell growth. Studies have shown that tRNA modifications can impact TOR Complex 1 (TORC1) activity.[9][10] In some yeasts, mutants with deficient tRNA modifications exhibit sensitivity to rapamycin, an inhibitor of TOR, suggesting a functional link between tRNA status and TOR signaling.[9]

  • GCN2 Pathway: GCN2 is a kinase that is activated by the accumulation of uncharged tRNAs, a hallmark of amino acid starvation.[11][12] Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a general inhibition of protein synthesis and the preferential translation of stress-responsive mRNAs. While the direct impact of this compound on this pathway is not yet elucidated, the general principle of tRNA status influencing GCN2 activation is well-established.[11][12]

Signaling_Pathways Nutrient_Stress Nutrient Stress (e.g., Amino Acid Starvation) Uncharged_tRNA Increased Uncharged tRNA Nutrient_Stress->Uncharged_tRNA GCN2 GCN2 Activation Uncharged_tRNA->GCN2 tRNA_Mod_Deficiency tRNA Modification Deficiency TORC1 TORC1 Activity tRNA_Mod_Deficiency->TORC1 influences eIF2a eIF2α Phosphorylation GCN2->eIF2a Translation_Inhibition Global Translation Inhibition eIF2a->Translation_Inhibition Stress_Response Stress Response Gene Translation eIF2a->Stress_Response Cell_Growth Cell Growth & Proliferation Translation_Inhibition->Cell_Growth inhibits TORC1->Cell_Growth

Caption: tRNA modifications and their link to TOR and GCN2 signaling.

Experimental Protocols

Analysis of tRNA Modifications by HPLC-Coupled Mass Spectrometry (HPLC-MS/MS)

This protocol provides a robust method for the quantitative analysis of ribonucleoside modifications in tRNA.

Workflow:

HPLC_MS_Workflow Start Start: Total RNA Purification tRNA Purification (HPLC) Start->Purification Hydrolysis Enzymatic Hydrolysis to Nucleosides Purification->Hydrolysis Separation Reversed-Phase HPLC Separation Hydrolysis->Separation Analysis LC-MS/MS Analysis (Dynamic MRM) Separation->Analysis Quantification Data Analysis & Quantification Analysis->Quantification End End: Modification Profile Quantification->End

Caption: Workflow for HPLC-MS/MS analysis of tRNA modifications.

Detailed Steps:

  • tRNA Isolation: Isolate total RNA from the sample of interest. Purify the tRNA fraction using size-exclusion high-performance liquid chromatography (HPLC).

  • Enzymatic Digestion: Digest the purified tRNA into individual ribonucleosides using a cocktail of enzymes such as nuclease P1 and phosphodiesterase I, followed by bacterial alkaline phosphatase.

  • HPLC Separation: Separate the resulting ribonucleosides using reversed-phase HPLC. A C18 column is commonly used with a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry Analysis: Couple the HPLC output to a triple quadrupole mass spectrometer operating in dynamic multiple reaction monitoring (MRM) mode. This allows for highly sensitive and specific detection and quantification of known modified nucleosides based on their unique precursor-to-product ion transitions.

  • Data Analysis: Quantify the amount of each modified nucleoside relative to the canonical nucleosides (A, U, G, C).

In Vitro Translation Assay to Assess Frameshifting

This assay measures the frequency of ribosomal frameshifting in the presence of tRNAs with different modifications at position 37.

Workflow:

In_Vitro_Translation_Workflow Template_Prep Prepare DNA Template for tRNA Synthesis IVT In Vitro Transcription (IVT) of tRNA Template_Prep->IVT Translation_Setup Set up In Vitro Translation Reaction IVT->Translation_Setup Incubation Incubate at 37°C Translation_Setup->Incubation Analysis Analyze Products (e.g., Luciferase Assay, SDS-PAGE) Incubation->Analysis

Caption: Workflow for an in vitro translation assay.

Detailed Steps:

  • Preparation of tRNA:

    • Synthesize tRNA transcripts in vitro using T7 RNA polymerase from a DNA template.[13][14][15][16] To study the effect of a specific modification, the corresponding modifying enzyme can be included in the transcription/maturation reaction or, for studying the unmodified state, omitted.

    • Alternatively, purify native tRNA from organisms of interest.

  • In Vitro Translation Reaction:

    • Use a commercially available in vitro translation system (e.g., rabbit reticulocyte lysate or a reconstituted E. coli system).

    • Add a reporter mRNA that contains a known frameshift-prone sequence (e.g., a slippery sequence followed by a stop codon in the 0 frame and a reporter gene in the +1 frame). A dual-luciferase reporter system is commonly used.[17]

    • Supplement the reaction with the in vitro transcribed or purified tRNA of interest (e.g., tRNAPhe with or without wybutosine/isowyosine).

  • Analysis of Results:

    • Quantify the expression of the 0-frame and +1-frame reporter proteins. For a dual-luciferase assay, this is done by measuring the luminescence of the two different luciferases.

    • Calculate the frameshifting efficiency as the ratio of the +1 frame product to the total protein product (0 frame + +1 frame).

    • Compare the frameshifting efficiencies obtained with tRNAs containing different modifications at position 37.

Conclusion

Modifications at position 37 of tRNA are critical for maintaining translational fidelity. This compound, found in Archaea, represents a specialized adaptation to ensure accurate protein synthesis. While direct quantitative comparisons with other modifications are an active area of research, the available data clearly indicate that the absence of hypermodifications like wybutosine and even the simpler m1G leads to significant increases in ribosomal frameshifting. The intricate biosynthetic pathways and their connection to cellular signaling networks underscore the importance of these modifications in cellular homeostasis. The experimental protocols provided in this guide offer a framework for researchers to further investigate the functional roles of this compound and other tRNA modifications, paving the way for a deeper understanding of translation and its implications in health and disease.

References

Quantitative Comparison of Isowyosine Levels: A Methodological Guide and Qualitative Overview

Author: BenchChem Technical Support Team. Date: November 2025

Isowyosine (imG2), an isomer of wyosine, is a hypermodified guanosine derivative located at position 37 in the anticodon loop of tRNAPhe in many archaeal species.[1] This modification is crucial for maintaining the reading frame during protein synthesis. Understanding the variations in this compound levels under different physiological or pathological conditions could provide insights into translational regulation and its potential role in disease.

Quantitative Data Summary

A thorough review of scientific literature reveals a notable absence of studies presenting quantitative data that directly compares this compound levels across different experimental conditions, such as varying temperatures, nutrient availability, or in response to chemical stressors. While numerous studies have identified the presence of this compound and other modified nucleosides in various archaeal species, they do not provide specific concentration or abundance data that would allow for a quantitative comparison.

The following table summarizes the qualitative findings regarding the presence of wyosine derivatives, including this compound, in different archaeal species.

Archaeal SpeciesWyosine Derivative(s) IdentifiedReference
Sulfolobus solfataricusThis compound (imG2)[1]
Methanococcus thermolithotrophicusThis compound (imG2)[1]
Stetteria hydrogenophilaThis compound (imG2)[1]
Pyrococcus furiosusWyosine derivatives[2]
Sulfolobus acidocaldariusWyosine derivatives[2]
Methanococcus maripaludisWyosine derivatives[2]

Experimental Protocols for this compound Quantification

The quantification of this compound can be achieved through a robust analytical workflow centered around liquid chromatography-mass spectrometry (LC-MS). This methodology is the gold standard for the analysis of modified nucleosides in RNA.

I. Sample Preparation and tRNA Isolation
  • Cell Lysis: Archaeal cells are harvested and lysed using appropriate methods (e.g., sonication, French press, or enzymatic digestion with lysozyme) in a buffer that maintains RNA integrity.

  • Total RNA Extraction: Total RNA is extracted from the cell lysate using methods such as phenol-chloroform extraction or commercially available RNA purification kits.

  • tRNA Enrichment: Transfer RNA is selectively isolated from the total RNA pool. This can be achieved by size-exclusion chromatography, anion-exchange chromatography, or polyacrylamide gel electrophoresis (PAGE).

II. Enzymatic Hydrolysis of tRNA
  • Nuclease Digestion: The purified tRNA is completely hydrolyzed into its constituent nucleosides. This is typically performed using a cocktail of enzymes, including nuclease P1 and phosphodiesterase I, followed by bacterial alkaline phosphatase to remove the 3'-phosphate groups.

  • Reaction Conditions: The digestion is carried out in a buffered solution (e.g., Tris-HCl) at an optimal temperature (typically 37°C) for a sufficient duration to ensure complete hydrolysis.

III. LC-MS/MS Analysis
  • Chromatographic Separation: The resulting nucleoside mixture is separated using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry Detection: The eluting nucleosides are detected by a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Quantification: Quantification is achieved using multiple reaction monitoring (MRM). This involves monitoring a specific precursor-to-product ion transition for this compound. An isotopically labeled internal standard of this compound, if available, or a related modified nucleoside can be used for accurate quantification.

Visualizing Key Pathways and Workflows

To aid in the understanding of this compound biology and its analysis, the following diagrams have been generated using the Graphviz DOT language.

Isowyosine_Biosynthesis_Pathway cluster_precursors Precursors cluster_pathway Biosynthesis Pathway Guanosine Guanosine in tRNA m1G m1G37 Guanosine->m1G Trm5 preQ0 preQ0 m1G->preQ0 TYW1/TYW2 imG_14 imG-14 preQ0->imG_14 TYW3 imG Wyosine (imG) imG_14->imG TYW4 imG2 This compound (imG2) imG_14->imG2 Isomerase?

Caption: Putative biosynthetic pathway of this compound.

Isowyosine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cell_culture Archaeal Cell Culture tRNA_isolation tRNA Isolation cell_culture->tRNA_isolation enzymatic_hydrolysis Enzymatic Hydrolysis to Nucleosides tRNA_isolation->enzymatic_hydrolysis lc_separation RP-HPLC Separation enzymatic_hydrolysis->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Experimental workflow for this compound quantification.

References

A Comparative Analysis of Isowyosine Synthesis: Biosynthesis vs. Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the distinct advantages and limitations of biosynthetic and chemical synthesis pathways for complex molecules like Isowyosine is critical. This guide provides a side-by-side analysis of the known enzymatic and a representative chemical synthesis route for this compound, a hypermodified fluorescent nucleoside found in the transfer RNA (tRNA) of Archaea.

This compound (imG2), an isomer of wyosine, plays a crucial role in maintaining the structural integrity and function of tRNA. Its unique tricyclic structure and fluorescent properties also make it a molecule of interest for various research applications. The production of this compound can be approached through two primary avenues: leveraging the natural enzymatic machinery of archaea or through multi-step organic chemistry. This guide will delve into the specifics of both pathways, offering a clear comparison of their methodologies, efficiencies, and complexities.

At a Glance: Biosynthesis vs. Chemical Synthesis of this compound

FeatureBiosynthetic PathwayChemical Synthesis Pathway (via imG-14)
Starting Material Guanosine within a tRNA moleculeGuanosine
Key Intermediates 1-methylguanosine (m¹G), 4-demethylwyosine (imG-14)Protected guanosine derivatives, imG-14
Catalysts Enzymes (Trm5, TYW1, aTrm5a)Chemical reagents and catalysts
Reaction Conditions Aqueous buffer, physiological pH and temperatureAnhydrous organic solvents, often requires heating or cooling, inert atmosphere
Stereospecificity High (Enzyme-controlled)Can be challenging to control, may produce mixtures of isomers
Yield Typically high within the cellular contextVariable, often moderate over multiple steps
Purification Often involves isolation of modified tRNA and enzymatic digestionRequires chromatographic purification at multiple steps
Scalability Can be challenging for large quantities of pure compoundMore readily scalable for bulk production

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Archaea is a multi-step enzymatic process that modifies a specific guanosine residue at position 37 of tRNAPhe.[1][2]

Experimental Protocol: In Vitro Enzymatic Synthesis of this compound

This protocol describes a potential in vitro reconstitution of the this compound biosynthesis pathway.

  • Preparation of m¹G-containing tRNA:

    • Synthesize a T7 RNA polymerase transcript of the desired tRNAPhe gene.

    • Incubate the purified tRNA transcript with S-adenosyl-L-methionine (SAM) and purified recombinant Trm5 enzyme in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT) at 37°C.

    • Monitor the formation of m¹G by techniques such as HPLC or mass spectrometry.

    • Purify the m¹G-modified tRNA.

  • Synthesis of imG-14-containing tRNA:

    • Incubate the m¹G-modified tRNA with purified recombinant TYW1 enzyme, SAM, and pyruvate in an anaerobic environment.[3][4]

    • The reaction buffer should be supplemented with radical SAM activators like dithionite.

    • Monitor the formation of the tricyclic imG-14 core.[3]

  • Synthesis of this compound-containing tRNA:

    • To the reaction mixture containing imG-14-modified tRNA, add purified recombinant bifunctional aTrm5a enzyme and an excess of SAM.

    • Incubate under optimal conditions for aTrm5a activity.

    • The aTrm5a enzyme will catalyze the C7-methylation of imG-14 to yield this compound (imG2).[1]

  • Analysis:

    • Digest the final tRNA product to nucleosides using nuclease P1 and alkaline phosphatase.

    • Analyze the resulting nucleosides by HPLC and mass spectrometry to confirm the presence of this compound.

Biosynthesis_of_this compound cluster_0 Biosynthetic Pathway G Guanosine (in tRNA) m1G 1-methylguanosine (m¹G) G->m1G  Trm5 + SAM imG14 4-demethylwyosine (imG-14) m1G->imG14  TYW1 + Pyruvate + SAM imG2 This compound (imG2) imG14->imG2  aTrm5a + SAM

Biosynthetic pathway of this compound.

Chemical Synthesis Pathway of this compound

Experimental Protocol: Chemical Synthesis of 4-demethylwyosine (imG-14)

This protocol is based on the general strategy for the synthesis of the tricyclic core of wyosine derivatives from guanosine.

  • Protection of Guanosine:

    • Protect the hydroxyl groups of the ribose moiety of guanosine using a suitable protecting group, such as acetyl or TBDMS groups, to prevent side reactions.

  • Formation of the Imidazo-Ring:

    • React the protected guanosine with a reagent that can form the N1-C2 bridge of the imidazole ring. This can be achieved through a reaction with a bromo- or chloro-ketone, such as 3-bromo-2-butanone or 3-chloro-2-butanone, under basic conditions. This intramolecular cyclization reaction leads to the formation of the tricyclic core.[5]

  • Deprotection:

    • Remove the protecting groups from the ribose hydroxyls to yield 4-demethylwyosine (imG-14).

  • Purification:

    • Purify the product at each step using column chromatography.

The subsequent conversion of imG-14 to this compound would require a selective C7-methylation, which could be a challenging chemical step due to the presence of multiple reactive sites on the molecule.

Chemical_Synthesis_of_this compound cluster_1 Chemical Synthesis Pathway G_chem Guanosine Protected_G Protected Guanosine G_chem->Protected_G  Protection imG14_chem 4-demethylwyosine (imG-14) Protected_G->imG14_chem  Intramolecular Cyclization + Deprotection imG2_chem This compound (imG2) imG14_chem->imG2_chem  Selective C7-Methylation (Hypothetical)

Representative chemical synthesis of this compound.

Side-by-Side Comparison of Methodologies

AspectBiosynthesisChemical Synthesis
Reagents Enzymes, co-factors (SAM, pyruvate), buffersOrganic solvents, protecting group reagents, coupling agents, catalysts, acids, bases
Reaction Steps Fewer discrete steps, often a one-pot reaction in vitroMultiple, sequential steps with intermediate purification
Waste Generation Primarily aqueous, biodegradable wasteOrganic solvents and chemical byproducts, which may be hazardous
Expertise Required Molecular biology, protein purification, enzymologyOrganic synthesis, chromatography, spectroscopic analysis
Product Purity High purity of the desired isomerMay contain side products and stereoisomers requiring extensive purification

References

Isowyosine in the Cellular Stress Response: A Comparative Guide to RNA Modifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of post-transcriptional RNA modifications, the "epitranscriptome," is a dynamic and critical layer of gene regulation, particularly in the cellular response to stress. While modifications like N6-methyladenosine (m6A) and pseudouridine (Ψ) have been extensively studied, the roles of rarer modifications are just beginning to be understood. This guide provides a comparative analysis of isowyosine, a lesser-known hypermodified nucleoside, and other prominent RNA modifications in the context of the cellular stress response.

Introduction to this compound and Other RNA Modifications

This compound (imG2) is an isomer of wyosine (imG), a tricyclic nucleoside found at position 37 of tRNA specific for phenylalanine (tRNAPhe) in most Eukarya and Archaea.[1][2] These modifications are crucial for maintaining the translational reading frame and ensuring the fidelity of protein synthesis.[3] While the biosynthesis of wyosine and its derivatives is well-characterized, the specific role of this compound in the stress response is not yet well-documented in scientific literature. However, the fundamental importance of tRNA modifications in stress-induced translational reprogramming allows for an inferred role.[4][[“]]

Cells respond to environmental stresses such as oxidative stress, nutrient deprivation, and heat shock by globally reprogramming gene expression.[4] A key aspect of this is the dynamic alteration of RNA modifications, which can selectively control the translation of mRNAs encoding stress response proteins.[[“]][6][7] This guide compares the known and inferred roles of this compound/wyosine with well-established stress-responsive modifications like m6A, pseudouridine, and queuosine.

Comparative Analysis of RNA Modifications in Stress Response

The cellular stress response involves a complex interplay of signaling pathways that often converge on the regulation of protein synthesis. RNA modifications are at the heart of this translational control.

This compound and Wyosine Derivatives: Wyosine and its derivatives, located at the anticodon loop of tRNAPhe, are critical for stabilizing codon-anticodon interactions.[3] Deficiencies in these modifications can lead to frameshifting errors during translation. Under stress conditions, maintaining translational fidelity is paramount to prevent the synthesis of misfolded or non-functional proteins, which can exacerbate cellular damage. Therefore, while direct evidence is limited, the primary role of this compound and wyosine in the stress response is likely the maintenance of translational accuracy for specific codons.

N6-methyladenosine (m6A): m6A is the most abundant internal modification in eukaryotic mRNA and plays a multifaceted role in the stress response.[8] In response to oxidative stress, specific transcripts are newly methylated with m6A in their 5' untranslated regions.[8] This stress-induced methylation pattern can lead to the selective triaging of these mRNAs to stress granules, which are cytoplasmic aggregates where translationally stalled mRNAs are stored.[8][9] This mechanism allows cells to halt the translation of certain proteins while prioritizing the synthesis of critical stress-response factors. The m6A "reader" protein YTHDF3 has been implicated in recognizing these stress-induced m6A marks.[8]

Pseudouridine (Ψ): Pseudouridine is the most abundant RNA modification, and its levels on both mRNA and non-coding RNAs can change in response to environmental stressors like temperature shifts.[4] Like m6A, pseudouridine can influence mRNA stability and translation. The dynamic nature of pseudouridylation suggests a role in fine-tuning the translational program to adapt to changing cellular conditions.

Queuosine (Q): Queuosine is a modification found in the anticodon of tRNAs for specific amino acids (Asp, Asn, His, and Tyr).[10] Dynamic changes in queuosine levels have been observed during oxidative stress.[6][11] These changes alter codon recognition and decoding, thereby driving the selective translation of mRNAs enriched in codons corresponding to Q-modified tRNAs.[6][11] This codon-biased translation is a key mechanism for prioritizing the synthesis of stress-response proteins, such as those involved in the ATF4 pathway.[6][11][12][13]

Data Presentation: Comparison of RNA Modifications in Stress Response

ModificationLocationKnown/Inferred Role in Stress ResponseEffect on TranslationKey Experimental Findings
This compound/ Wyosine Position 37 of tRNAPheInferred: Maintenance of translational fidelity to prevent protein misfolding under stress.Stabilizes codon-anticodon pairing, preventing frameshift errors.Essential for accurate decoding of phenylalanine codons.[3]
m6A Primarily mRNA (near stop codons, 3' UTRs, and stress-induced in 5' UTRs)Triage of specific mRNAs to stress granules; regulation of mRNA stability and translation.Can promote or inhibit translation depending on context and reader proteins. Stress-induced 5' UTR m6A leads to translational repression in stress granules.[8]Increased m6A levels on certain transcripts upon oxidative stress, leading to their localization in stress granules.[8][9]
Pseudouridine (Ψ) mRNA and non-coding RNAsDynamic regulation of mRNA translation and stability in response to environmental changes.Can enhance translation and stabilize mRNA structure.Levels of Ψ on mRNA and ncRNA vary with environmental changes like temperature.[4]
Queuosine (Q) Wobble position (34) of specific tRNAs (Asp, Asn, His, Tyr)Fine-tunes codon decoding to selectively translate stress-response mRNAs.Modulates codon recognition and optimality, leading to codon-biased translation.[6][11]Dynamic changes in Q levels during mitochondrial stress drive the translation of ATF4 pathway components.[6][11][12][13]

Experimental Protocols

A. Detection of this compound/Wyosine by Mass Spectrometry

This protocol outlines the general steps for identifying hypermodified nucleosides like this compound from total tRNA.

  • tRNA Isolation: Isolate total RNA from cells of interest. Purify the tRNA fraction using methods like anion-exchange chromatography.

  • Enzymatic Digestion: Digest the purified tRNA to single nucleosides using a combination of enzymes such as nuclease P1 followed by bacterial alkaline phosphatase. This enzymatic approach is gentle and prevents the degradation of sensitive modifications.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the resulting nucleosides using high-performance liquid chromatography (HPLC). The eluate is then introduced into a mass spectrometer.

  • Data Analysis: Identify this compound and other wyosine derivatives by their characteristic mass-to-charge (m/z) ratio and retention time.[15][16] this compound and wyosine are isomers and will have the same molecular weight but different retention times, allowing for their distinction.[15][17]

B. m6A-Sequencing (MeRIP-Seq)

This protocol describes the key steps for transcriptome-wide mapping of m6A.[18][19][20][21][22]

  • RNA Fragmentation: Isolate total RNA or mRNA and fragment it into smaller pieces (typically around 100 nucleotides).[18][20]

  • Immunoprecipitation (IP): Incubate the fragmented RNA with an antibody specific to m6A.[18][20] The antibody-RNA complexes are then captured, typically using magnetic beads.

  • Elution and Library Preparation: Elute the m6A-containing RNA fragments. Prepare sequencing libraries from both the immunoprecipitated RNA (IP) and the original fragmented RNA (input control).

  • High-Throughput Sequencing: Sequence the prepared libraries.

  • Data Analysis: Align the sequencing reads to a reference genome. m6A-enriched regions will show a higher number of reads in the IP sample compared to the input control, appearing as peaks. These peaks indicate the locations of m6A modifications across the transcriptome.

Visualizations: Pathways and Workflows

Wyosine_Biosynthesis cluster_eukaryotic Eukaryotic Wybutosine (yW) Pathway cluster_archaeal Archaeal this compound (imG2) Pathway Example G37 Guanosine-37 m1G37 m1G-37 G37->m1G37 Trm5 imG14 imG-14 (4-demethylwyosine) m1G37->imG14 TYW1 yW86 yW-86 imG14->yW86 TYW2 yW72 yW-72 yW86->yW72 TYW3 yW58 yW-58 yW72->yW58 TYW4 yW Wybutosine (yW) yW58->yW TYW4 G37_a Guanosine-37 m1G37_a m1G-37 G37_a->m1G37_a aTrm5 imG14_a imG-14 m1G37_a->imG14_a TYW1 homolog imG2 This compound (imG2) imG14_a->imG2 aTrm5a mimG mimG imG2->mimG TYW3 homolog

Caption: Biosynthesis pathways of wyosine derivatives in Eukarya and Archaea.

Stress_Response_Pathway Stress Cellular Stress (e.g., Oxidative, Nutrient Deprivation) ISR Integrated Stress Response (ISR) Stress->ISR Writers Modification Enzymes ('Writers') (e.g., METTL3/14, PUS, QTRT1/2) ISR->Writers Activation/Regulation tRNA_Mod Dynamic tRNA/mRNA Modifications (m6A, Ψ, Q, Wyosine) Writers->tRNA_Mod Catalyze Modifications Selective_Translation Codon-Biased / Selective Translation tRNA_Mod->Selective_Translation Global_Repression Global Translation Repression tRNA_Mod->Global_Repression Stress_Proteins Synthesis of Stress Response Proteins (e.g., ATF4) Selective_Translation->Stress_Proteins Survival Cell Survival and Adaptation Stress_Proteins->Survival Global_Repression->Survival Conserves resources

Caption: Role of RNA modifications in the cellular stress response pathway.

Conclusion and Future Directions

The cellular response to stress is a highly regulated process where post-transcriptional RNA modifications play a pivotal role in reshaping the translational landscape. While modifications like m6A and queuosine are now recognized as key players in mediating stress-induced, codon-biased translation, the functions of many other modifications, including this compound, remain to be fully elucidated.

The primary inferred role of this compound, and its parent compound wyosine, is the maintenance of translational fidelity, a function that becomes even more critical under stress to prevent the accumulation of aberrant proteins. However, direct experimental evidence of its regulation and function during stress is currently lacking.

Future research should focus on:

  • Quantifying this compound Levels: Developing sensitive methods to quantify changes in this compound levels in various organisms and cell types under different stress conditions.

  • Functional Studies: Using genetic models (e.g., knockout or knockdown of the enzymes responsible for this compound synthesis) to investigate the specific consequences of this compound deficiency during stress.

  • Comparative Epitranscriptomics: Performing integrated analyses to understand how this compound and other RNA modifications may work in concert to orchestrate the stress response.

A deeper understanding of the roles of diverse RNA modifications like this compound will not only enhance our fundamental knowledge of cellular stress responses but may also open new avenues for therapeutic intervention in diseases associated with cellular stress, such as neurodegenerative disorders and cancer.

References

Safety Operating Guide

Navigating the Disposal of Isowyosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I. Understanding Isowyosine and Its Chemical Context

This compound is a structural isomer of Wyosine, a hypermodified guanosine derivative found in the transfer RNA (tRNA) of archaea and eukaryotes.[1][2] These complex modifications play a crucial role in ensuring the accuracy of protein synthesis.[2] Due to their biological significance, this compound and its related compounds are subjects of interest in various research areas, including drug development.

Chemical and Physical Properties of the Wyosine Family:

PropertyWyosine (Representative of the Family)
Molecular Formula C14H17N5O5
Molecular Weight 335.32 g/mol
CAS Number 52662-10-9
Appearance Likely a solid powder
Solubility Expected to be soluble in water and polar organic solvents
Data sourced from PubChem CID 171185[3]

II. General Safety Precautions and Personal Protective Equipment (PPE)

Given the absence of a specific SDS for this compound, a cautious approach is warranted. Researchers should handle this compound in a controlled laboratory environment, adhering to standard chemical safety protocols.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles.
Hand Protection Nitrile or other appropriate chemical-resistant glovesPrevents skin contact.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Use in a well-ventilated area or chemical fume hoodMinimizes inhalation exposure.

III. Proper Disposal Procedures for this compound Waste

The appropriate disposal method for this compound waste depends on its form (solid, liquid, or contaminated material) and the regulations specific to your institution and location. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step-by-Step Disposal Workflow:

A Identify this compound Waste Stream B Segregate Waste at the Source A->B C Solid Waste Disposal B->C D Liquid Waste Disposal B->D E Contaminated Labware Disposal B->E F Consult Institutional EHS for Pickup and Final Disposal C->F D->F E->F

Caption: General workflow for the disposal of this compound waste.

1. Solid this compound Waste:

  • Unused or Expired Pure Compound:

    • Collect in a clearly labeled, sealed container.

    • The label should include "this compound Waste," the approximate quantity, and any known hazard information.

    • Store in a designated hazardous waste accumulation area.

    • Arrange for disposal through your institution's hazardous waste program.

2. Liquid this compound Waste (Solutions):

  • Aqueous Solutions:

    • Collect in a designated, leak-proof, and clearly labeled waste container.

    • Do not pour down the drain unless explicitly permitted by your institution's EHS for very dilute, non-hazardous solutions. Given the lack of toxicity data for this compound, this is not recommended.

  • Organic Solvent Solutions:

    • Collect in a separate, compatible, and clearly labeled solvent waste container.

    • Ensure the container is appropriate for the specific solvent used.

    • Follow your institution's procedures for flammable or halogenated solvent waste.

3. Contaminated Materials:

  • Labware (e.g., pipette tips, tubes, gloves):

    • Collect in a designated, lined container for solid chemical waste.

    • Avoid mixing with regular trash to prevent accidental exposure to cleaning and support staff.

  • Sharps (e.g., needles, contaminated glassware):

    • Dispose of in a designated sharps container for chemical contamination.

    • Do not place in regular sharps containers intended for biohazardous waste unless the waste is dually contaminated and handled accordingly.

Logical Flow for Waste Segregation:

cluster_0 cluster_1 A This compound Waste Generated B Solid? A->B C Liquid? A->C D Contaminated Material? A->D E Solid Chemical Waste Container B->E F Aqueous Waste Container C->F G Solvent Waste Container C->G H Contaminated Labware Bin D->H I Chemical Sharps Container D->I

Caption: Decision tree for segregating different forms of this compound waste.

IV. Experimental Protocols: Decontamination

In the absence of specific degradation protocols for this compound, a general approach to decontaminating working surfaces and non-disposable equipment is necessary.

General Decontamination Protocol:

  • Preparation: Ensure all necessary PPE is worn. Work in a well-ventilated area or a chemical fume hood.

  • Initial Cleaning: For visible spills, absorb with an inert material (e.g., vermiculite, sand) and dispose of the absorbent as solid chemical waste.

  • Surface Decontamination:

    • Wipe the contaminated surface with a solution known to degrade similar compounds, if available from literature for the Wyosine family.

    • In the absence of a specific decontamination solution, a multi-step cleaning process is recommended:

      • Wipe with a detergent solution to remove the compound.

      • Rinse with deionized water.

      • Wipe with a 70% ethanol solution.

  • Waste Disposal: All materials used for decontamination (wipes, absorbent pads) should be disposed of as solid chemical waste.

Disclaimer: The information provided in this document is intended as a general guide for the safe handling and disposal of this compound in a laboratory setting. It is not a substitute for a formal risk assessment and the specific guidelines provided by your institution's Environmental Health and Safety department. Always prioritize institutional and local regulations.

References

Essential Safety and Operational Guidance for Handling Wyosine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The substance "Isowyosine" is not found in standard chemical databases. It is presumed to be a misspelling of "Wyosine" or refers to one of its derivatives, such as this compound (imG2), which are modified nucleosides.[1][2] The following guidance is based on general safety protocols for handling nucleoside analogs and should be supplemented by a thorough risk assessment specific to your experimental conditions.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Wyosine and its derivatives. The focus is on immediate safety protocols, operational handling, and waste disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling any chemical substance. The following table summarizes the recommended PPE for handling Wyosine, categorized by the level of protection required for different laboratory procedures.

Protection Level Equipment Purpose Applicable Scenarios
Minimum PPE Lab coat, safety glasses with side shields, disposable nitrile gloves, long pants, and closed-toe shoes.[3]Provides a basic barrier against incidental contact and splashes.For all work in a laboratory where chemical hazards are present.
Enhanced Protection Chemical safety goggles, face shield, double gloves (e.g., nitrile), and a chemical-resistant apron.[3][4][5]Protects against a higher risk of splashes, particularly when handling solutions or larger quantities.When preparing solutions, transferring liquids, or if there is a significant splash hazard.
Respiratory Protection N95 respirator or higher, depending on the risk assessment.To be used when there is a risk of inhaling aerosolized particles of the compound.When handling the compound as a powder outside of a certified chemical fume hood.

Operational Plan: Handling Procedures

Safe handling of Wyosine requires adherence to standard laboratory practices designed to minimize exposure and prevent contamination.

1. Engineering Controls:

  • Chemical Fume Hood: All work involving the handling of powdered Wyosine or volatile solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dust.

2. Decontamination:

  • Surfaces: All work surfaces and equipment should be decontaminated at the end of each procedure and at the end of the workday. A suitable disinfectant or cleaning agent should be used.

  • Spills: In the event of a spill, cordon off the area. For small powder spills, gently cover with damp paper towels to avoid creating dust and then clean the area. For liquid spills, absorb with an inert material and decontaminate the area. Always wear appropriate PPE during cleanup.

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

  • Waste Segregation: All Wyosine-contaminated waste, including gloves, disposable lab coats, and other materials, should be segregated from regular trash.[7]

  • Solid Waste: Collect solid waste, such as contaminated consumables, in a designated, clearly labeled hazardous waste container.[7]

  • Liquid Waste: Collect liquid waste containing Wyosine in a sealed, properly labeled, and chemical-resistant container. Do not pour chemical waste down the drain.[7]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name ("Wyosine").

  • Disposal: Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Visualizing Safety and Experimental Workflow

To further clarify procedural steps and safety logic, the following diagrams are provided.

G cluster_0 Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE

Caption: Hierarchy of controls for managing laboratory hazards.

G cluster_workflow Workflow for Handling Wyosine Powder prep 1. Preparation - Don appropriate PPE - Prepare work area in fume hood weigh 2. Weighing - Tare balance with weigh paper - Carefully weigh desired amount prep->weigh dissolve 3. Solubilization - Transfer powder to vessel - Add solvent and mix weigh->dissolve use 4. Experimental Use - Proceed with experimental protocol dissolve->use cleanup 5. Decontamination & Waste Disposal - Clean work area and equipment - Dispose of waste properly use->cleanup

Caption: A generalized experimental workflow for handling a chemical powder.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.